3,5-Bis(trifluoromethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPIKHMZIOWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176772 | |
| Record name | 3,5-Bis(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22227-26-5 | |
| Record name | 3,5-Bis(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22227-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 3,5-Bis(trifluoromethyl)benzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties. The 3,5-bis(trifluoromethyl)benzamide scaffold is a prime exemplar of this principle. The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing moieties that significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions.[1] This guide provides an in-depth examination of this compound, covering its fundamental properties, synthesis, applications, and handling, to empower researchers in leveraging its unique characteristics.
Core Properties and Identification
Accurate identification and understanding of a compound's physicochemical properties are the bedrock of any scientific investigation.
Identifier:
Structural and Quantitative Data:
| Property | Value | Source |
| Molecular Formula | C₉H₅F₆NO | [3][4][5] |
| Molecular Weight | 257.13 g/mol | [2][5] |
| IUPAC Name | This compound | [4] |
| Appearance | White crystalline solid (typical) | |
| Melting Point | Data varies by source, typically in the range of 150-160 °C | |
| Solubility | Log10 of Water solubility (mol/l) is available.[6] Generally soluble in organic solvents like THF, DMF, and alcohols. |
Synthesis Protocol: From Acid to Amide
The most common and reliable laboratory-scale synthesis of this compound involves a two-step process starting from the corresponding benzoic acid. This method ensures high purity and yield.
Experimental Rationale:
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Direct amidation is often inefficient. Therefore, the process is facilitated by first converting the relatively unreactive carboxylic acid into a highly reactive acyl chloride. This "activated" intermediate readily reacts with an ammonia source to form the stable amide bond. Thionyl chloride (SOCl₂) is an excellent choice for this activation as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Workflow Diagram: Synthesis of this compound
Caption: A two-step synthesis workflow for this compound.
Detailed Step-by-Step Protocol:
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 3,5-bis(trifluoromethyl)benzoic acid (1 equivalent) to the flask.
-
Reagent Addition: Add a suitable solvent like toluene, followed by an excess of thionyl chloride (SOCl₂, ~2-3 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3,5-bis(trifluoromethyl)benzoyl chloride is often a yellow to brown oil or solid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, cool a solution of concentrated aqueous ammonia (an excess, ~5-10 equivalents) in an ice bath (0 °C).
-
Acyl Chloride Addition: Dissolve the crude 3,5-bis(trifluoromethyl)benzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran, THF). Slowly add this solution dropwise to the cold, stirring ammonia solution. A white precipitate will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with cold water to remove any ammonium chloride salts.
-
Wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Dry the resulting white solid under vacuum. Purity can be assessed by melting point and NMR spectroscopy. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.
-
Applications in Research and Drug Development
The unique electronic properties imparted by the two -CF₃ groups make this compound and its derivatives valuable in several areas of research.
-
Pharmaceutical Intermediate: This compound is a key building block in the synthesis of more complex bioactive molecules.[1] For instance, it is an intermediate for compounds that act as substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases and psychiatric disorders.[7] Derivatives have also been synthesized and investigated as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors for treating lipid disorders.[8]
-
Agrochemicals: The enhanced stability and lipophilicity are desirable traits for the development of new pesticides and herbicides, improving their efficacy and environmental persistence profiles.[1]
-
Materials Science: The fluorinated structure contributes to enhanced thermal and chemical resistance, making it a candidate for incorporation into high-performance polymers and advanced materials.[1]
Logical Relationship: From Core Scaffold to Application
Caption: Influence of core properties on the applications of the benzamide scaffold.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety.
-
Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[9]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[9]
-
First Aid:
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This compound (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]
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This compound. (n.d.). LookChem. Retrieved from [Link]
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Chemical Properties of this compound (CAS 22227-26-5). (n.d.). Cheméo. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2018). MDPI. Retrieved from [Link]
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This compound. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2022). MDPI. Retrieved from [Link]
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2022). ProQuest. Retrieved from [Link]
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Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. (2022). PubMed. Retrieved from [Link]
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Introduction: The Strategic Importance of Fluorination in Chemical Design
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamide for Researchers and Drug Development Professionals
This compound is a highly specialized organofluorine compound characterized by a central benzamide core flanked by two trifluoromethyl (-CF3) groups at the meta positions.[1] This unique molecular architecture is not a random assortment of atoms; it is a deliberate design that imparts a suite of valuable properties, making it a crucial intermediate and building block in diverse scientific fields.[2] The presence of the trifluoromethyl groups is paramount. These powerful electron-withdrawing moieties significantly enhance the compound's chemical stability, lipophilicity, and metabolic resistance.[2][3]
In the realm of drug discovery, these characteristics are highly sought after. The -CF3 groups can dramatically improve a drug candidate's ability to cross biological membranes, enhance its binding affinity to target proteins, and prolong its metabolic half-life, ultimately boosting its therapeutic efficacy.[3][4] Consequently, this compound and its precursors are instrumental in the synthesis of advanced pharmaceutical agents targeting a range of conditions, including metabolic disorders, cancer, and central nervous system (CNS) ailments.[2][3][5] Beyond medicine, its inherent thermal and chemical resistance makes it a valuable component in the development of high-performance polymers and advanced materials.[2][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications for professionals in research and development.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key data for this compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 22227-26-5 | [1] |
| Molecular Formula | C₉H₅F₆NO | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 163-167 °C | |
| Octanol/Water Partition Coefficient (LogP) | 3.1 | [1] |
| SMILES String | NC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F | |
| InChI Key | YNOPIKHMZIOWHS-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the amidation of a corresponding benzoic acid derivative. A common and efficient laboratory-scale approach starts from the commercially available 3,5-bis(trifluoromethyl)benzoic acid. This precursor is first converted to the more reactive acyl chloride, 3,5-bis(trifluoromethyl)benzoyl chloride, which then readily reacts with an ammonia source to yield the final benzamide product.
Experimental Protocol: Two-Step Synthesis from Benzoic Acid
This protocol outlines a representative synthesis workflow.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride
-
Reagents & Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 3,5-bis(trifluoromethyl)benzoic acid to the flask.
-
Chlorination: Add thionyl chloride (SOCl₂) in excess (e.g., 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux for several hours until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-bis(trifluoromethyl)benzoyl chloride, a clear liquid, is often used directly in the next step without further purification.[7]
Step 2: Amidation to form this compound
-
Setup: Cool the crude 3,5-bis(trifluoromethyl)benzoyl chloride in an ice bath.
-
Ammonia Addition: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) to the stirred acyl chloride. This reaction is highly exothermic and should be performed with caution.
-
Precipitation: The benzamide product will precipitate as a white solid. Continue stirring in the ice bath for approximately 30-60 minutes to ensure complete reaction.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted ammonia and ammonium salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline white solid.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Core Applications in Drug Discovery and Development
The true value of this compound lies in its role as a strategic building block for creating complex, biologically active molecules.[2] The bis(trifluoromethyl)phenyl moiety it provides is a privileged scaffold in modern medicinal chemistry.
Enhancing Pharmacokinetic and Pharmacodynamic Profiles
The incorporation of the 3,5-bis(trifluoromethyl)phenyl group into a drug candidate can confer several advantages:
-
Increased Lipophilicity: The fluorine atoms increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF3 groups shield the aromatic ring from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.[3]
-
Modulation of Acidity/Basicity: As strong electron-withdrawing groups, the -CF3 substituents can significantly alter the pKa of nearby functional groups, which can fine-tune the drug's interaction with its biological target.[3]
Therapeutic Targets and Applications
Derivatives of this compound have shown promise in a variety of therapeutic areas:
-
Metabolic Diseases (CETP Inhibitors): Novel benzamide derivatives incorporating this scaffold have been synthesized and evaluated as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[5] CETP inhibition is a therapeutic strategy to raise levels of high-density lipoprotein (HDL) cholesterol, which is considered beneficial for treating hyperlipidemia and associated cardiovascular diseases.[5]
-
Oncology: The compound serves as an intermediate in the synthesis of molecules for cancer therapies.[2]
-
Neuroscience (Substance P Antagonists): The precursor, 3,5-bis(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of antagonists for the substance P (neurokinin-1) receptor.[8] These antagonists have applications in treating emesis, psychiatric disorders, and inflammatory conditions.[8]
Logical Framework for Application in Medicinal Chemistry
Caption: Role of the scaffold in drug development.
Applications in Agrochemicals and Materials Science
The robust nature of the 3,5-bis(trifluoromethyl)phenyl moiety also lends itself to non-pharmaceutical applications.
-
Agrochemicals: The compound is used as an intermediate in creating new crop protection products, where enhanced stability and biological activity can lead to more effective pesticides and herbicides.[2][9]
-
Materials Science: It is employed in the synthesis of specialty polymers. The fluorinated groups contribute to enhanced thermal stability and chemical resistance, making the resulting materials suitable for high-performance applications.[2][6]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
GHS Hazard Statements: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn at all times. For handling the powder, a type N95 (US) respirator or equivalent may be necessary to avoid inhalation.[1]
-
Storage: It should be stored in a well-ventilated area, below +30°C, in a tightly sealed container.[10] It is classified as a combustible solid.
Conclusion
This compound is far more than a simple organic molecule; it is a powerful and versatile tool in the hands of researchers and developers. Its defining structural features—the twin trifluoromethyl groups—provide a reliable method for enhancing the lipophilicity, metabolic stability, and biological activity of target molecules. From designing next-generation pharmaceuticals for metabolic and CNS disorders to engineering robust, high-performance materials, this compound serves as a cornerstone intermediate. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for professionals seeking to leverage the unique advantages of strategic fluorination in their research and development endeavors.
References
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Pharmaffiliates. 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate. Available from: [Link]
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International Union of Crystallography. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available from: [Link]
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MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]
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MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]
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ProQuest. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]
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An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamide: Structure, Synthesis, and Applications
Introduction: The Significance of Fluorinated Benzamides
3,5-Bis(trifluoromethyl)benzamide is a highly specialized chemical compound distinguished by its unique structural features—a central benzamide core flanked by two trifluoromethyl (CF₃) groups.[1] These electron-withdrawing CF₃ groups are not mere decorations; they fundamentally alter the molecule's physicochemical properties, enhancing its chemical stability, lipophilicity, and metabolic resistance.[1][2] This unique combination of attributes makes this compound a valuable and versatile building block in several high-stakes research and development sectors.[2] Its primary utility lies in its role as a key intermediate in the synthesis of complex bioactive molecules for pharmaceuticals and agrochemicals, as well as in the development of advanced, high-performance materials.[1][2] This guide provides a comprehensive overview of its structure, detailed synthetic methodologies with underlying chemical principles, and its critical applications in modern science.
Part 1: Molecular Structure and Physicochemical Properties
The precise arrangement of atoms and functional groups in this compound dictates its reactivity and utility. The molecule consists of a benzene ring substituted with a carboxamide group (-C(=O)NH₂) and two trifluoromethyl groups at the meta positions (3 and 5).
Molecular Structure Diagram
Caption: 2D structure of this compound.
Key Physicochemical and Identification Data
The fundamental properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 22227-26-5 | [3][4][5] |
| Molecular Formula | C₉H₅F₆NO | [3][5][6] |
| Molecular Weight | 257.13 g/mol | [3][6] |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | [3][7][8] |
| InChIKey | YNOPIKHMZIOWHS-UHFFFAOYSA-N | [3][4][5] |
| Appearance | White to Off-White Solid | [9] |
| Spectroscopic Data | IR and Mass spectra are available | [4][5] |
Part 2: Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding carboxylic acid or benzoyl chloride precursors. The choice of route depends on factors such as scale, required purity, and available reagents. The most common and industrially scalable approach involves the conversion of 3,5-bis(trifluoromethyl)benzoic acid into its more reactive acyl chloride derivative, followed by amination.
Overview of Synthetic Pathways
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Step C: Amination of 3,5-Bis(trifluoromethyl)benzoyl Chloride
Causality: The resulting 3,5-bis(trifluoromethyl)benzoyl chloride is a potent acylating agent. [10]The chlorine atom is an excellent leaving group, and the carbonyl carbon is highly electrophilic. When treated with a nucleophile like ammonia, a vigorous nucleophilic acyl substitution reaction occurs. [11]The reaction with a concentrated ammonia solution is typically very fast and exothermic, producing the stable amide product and hydrogen chloride (HCl). [12][11]An excess of ammonia is used not only to act as the nucleophile but also to neutralize the HCl byproduct, forming ammonium chloride (NH₄Cl), which prevents the protonation and deactivation of the remaining ammonia. [12]
Route 2: Direct Amidation of Carboxylic Acid
While less common for large-scale synthesis due to the harsh conditions required, direct amidation is a viable alternative. This method involves two conceptual stages:
-
Salt Formation: The carboxylic acid first reacts with ammonia (often from ammonium carbonate) in an acid-base reaction to form an ammonium carboxylate salt. [11][13]2. Thermal Dehydration: This salt is then heated strongly to eliminate a molecule of water, forming the amide bond. [11][14]The equilibrium must be shifted towards the product, often by removing the water as it forms. [15][16] Causality: This direct approach suffers from poor atom economy in some contexts and requires high temperatures, which can be incompatible with sensitive functional groups. [15]The initial acid-base reaction is fast, but the subsequent dehydration is slow and requires significant energy input. [13][17]
Part 3: Experimental Protocols
The following protocols are generalized procedures based on established chemical principles for amide synthesis. [11]Researchers should adapt these methods based on laboratory-specific conditions and safety protocols.
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl gas).
-
Charging: Add 1.0 equivalent of 3,5-bis(trifluoromethyl)benzoic acid to the flask.
-
Reagent Addition: Carefully add an excess (e.g., 2-3 equivalents) of thionyl chloride (SOCl₂), optionally in an inert solvent like toluene. A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.
-
Reaction: Gently heat the mixture to reflux (typically around 80°C) and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).
-
Product: The resulting crude 3,5-bis(trifluoromethyl)benzoyl chloride, a liquid, is often used in the next step without further purification. [18][19]
Protocol 2: Synthesis of this compound from Benzoyl Chloride
-
Setup: In a fume hood, place a beaker or flask containing an excess of concentrated aqueous ammonia solution (e.g., 10 equivalents) in an ice bath to control the exothermic reaction.
-
Reagent Addition: Slowly and carefully add the 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the cold, stirred ammonia solution.
-
Reaction: A vigorous reaction will occur, and a white solid (a mixture of the amide product and ammonium chloride) will precipitate immediately. [11]4. Isolation: Stir the mixture for a short period (e.g., 30 minutes) to ensure the reaction is complete.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove the water-soluble ammonium chloride byproduct.
-
Drying: Dry the resulting white solid (this compound) under vacuum to obtain the final product. Recrystallization from a suitable solvent can be performed for higher purity if needed.
Part 4: Applications in Research and Industry
The unique properties conferred by the trifluoromethyl groups make this compound and its derivatives highly sought after in several fields.
-
Pharmaceutical Development: This compound is a vital intermediate for synthesizing a wide array of pharmaceuticals. [1]Its derivatives have been investigated as potent inhibitors of enzymes like acetyl- and butyrylcholinesterase for potential use in treating dementia, and as Cholesteryl Ester Transfer Protein (CETP) inhibitors for managing lipid disorders. [20][21]The CF₃ groups enhance lipophilicity, which can improve a drug's ability to cross cell membranes and interact with biological targets. [1][10]* Agrochemicals: It serves as a foundational component in the creation of advanced agrochemicals, such as herbicides and pesticides. [1][18]The chemical stability imparted by the fluorinated groups contributes to the longevity and efficacy of these products in the field. [1][10]* Material Science: The benzamide is used in the development of specialty polymers and advanced coatings. [1][10]Materials incorporating this moiety often exhibit superior thermal stability and chemical resistance, making them suitable for high-performance applications. [1][2]* Organic Synthesis: As a versatile building block, it facilitates the construction of complex molecular architectures, enabling chemists to create novel compounds with tailored properties for a wide range of applications. [2]
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The Prudent Researcher's Companion: A Technical Guide to the Safe Handling and Application of 3,5-Bis(trifluoromethyl)benzamide
This guide provides an in-depth technical overview of 3,5-Bis(trifluoromethyl)benzamide, a versatile building block in contemporary drug discovery and material science. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of safety data, offering a cohesive narrative grounded in the principles of chemical reactivity and empirical evidence. Herein, we dissect the causality behind safe handling protocols, empowering the scientist with the knowledge to not only follow procedures but to understand their critical importance.
Compound Profile and Significance
This compound, with the CAS Number 22227-26-5, is a solid, crystalline compound.[1] Its molecular structure, featuring a benzamide core flanked by two highly electronegative trifluoromethyl (CF₃) groups, imparts unique properties that are highly sought after in medicinal chemistry.[2] These CF₃ groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound serves as a key intermediate in the synthesis of a range of bioactive molecules, including potential Cholesteryl Ester Transfer Protein (CETP) inhibitors for treating lipid disorders and cholinesterase inhibitors for neurodegenerative diseases.[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₅F₆NO | [6][7] |
| Molecular Weight | 257.13 g/mol | [6][7] |
| CAS Number | 22227-26-5 | [1][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 163-167 °C | [1] |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water. | [8] |
Hazard Identification and Risk Assessment: A Self-Validating Approach
The safe handling of any chemical begins with a thorough understanding of its potential hazards. While various suppliers provide Safety Data Sheets (SDS), there can be minor discrepancies in classification. A prudent researcher must synthesize this information to form a conservative and comprehensive risk assessment.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation.[9]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[9]
-
Respiratory Irritation (H335): May cause respiratory irritation.[9]
Expert Insight: The irritant nature of this compound can be attributed to its chemical properties. The amide functional group can act as a hydrogen bond donor and acceptor, potentially interacting with biological macromolecules in the skin, eyes, and respiratory tract. The trifluoromethyl groups, being highly lipophilic, may facilitate the absorption of the compound into tissues, exacerbating the irritant effect.
Contradictory Data and the Precautionary Principle: It is worth noting that some suppliers may classify this compound as non-hazardous. In such instances, the principle of precaution dictates that the more stringent classification should be adopted to ensure the highest level of safety.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general ventilation in the laboratory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[9]
-
Respiratory Protection: For situations with a potential for high dust exposure, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[10]
-
Protective Clothing: A lab coat should be worn at all times.
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Safe Storage and Incompatibility: Understanding the Reactivity Profile
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials.
Incompatibilities:
-
Strong Oxidizing Agents: The benzamide moiety can be susceptible to oxidation.
-
Strong Reducing Agents: The trifluoromethyl groups are generally stable, but the amide functionality can be reduced.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond.[9]
Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[9]
Emergency Procedures: A Plan for Every Contingency
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Experimental Protocol: Synthesis of a CETP Inhibitor Precursor
The following is a representative, step-by-step protocol for the synthesis of a novel N-arylmethylamide derivative, a precursor for potential cholinesterase inhibitors, adapted from the literature.[11] This protocol illustrates the practical application of this compound and the rationale behind the procedural steps.
Reaction: Amide coupling of a carboxylic acid with 3,5-bis(trifluoromethyl)benzylamine.
Materials:
-
Carboxylic acid derivative (e.g., Compound 20a from the cited literature)
-
3,5-Bis(trifluoromethyl)benzylamine
-
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) - Coupling Agent
-
DIEA (N,N-Diisopropylethylamine) - Base
-
Dichloromethane (DCM) - Solvent
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid derivative (2.0 mmol) and 3,5-bis(trifluoromethyl)benzylamine (2.0 mmol) in dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Dichloromethane is a common solvent for amide coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal after the reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Rationale: The addition of the coupling agent and base can be exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of byproducts.
-
-
Addition of Reagents: To the cooled solution, add TBTU (3.0 mmol) and DIEA (3.0 mmol).
-
Rationale: TBTU is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. DIEA is a non-nucleophilic base that neutralizes the acidic byproducts of the reaction, driving the reaction to completion.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Rationale: The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion.
-
-
Workup and Purification: Once the reaction is complete, the product is isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.
Experimental Workflow for Amide Coupling
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3,5-Bis(trifluoromethyl)benzamide molecular weight and formula
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamide for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its fundamental properties, synthesis, characterization, and critical applications, providing field-proven insights grounded in authoritative data.
Core Compound Identity and Physicochemical Properties
This compound is a synthetically valuable organic compound distinguished by a central benzamide ring symmetrically substituted with two highly electronegative trifluoromethyl (CF₃) groups. These CF₃ groups are instrumental in modifying the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prized building block in medicinal chemistry and materials science.[1]
The presence of these fluorine-rich groups significantly enhances interactions with biological targets and improves the pharmacokinetic profile of derivative molecules.[1] Its stability and unique electronic nature make it a versatile intermediate for creating potent therapeutic agents and high-performance materials.[1]
Table 1: Core Identifiers and Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₆NO | [1][2][3][4][5][6] |
| Molecular Weight | 257.13 g/mol | [2][3][5][6] |
| CAS Number | 22227-26-5 | [3][4][5][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 162 - 167 °C | [1] |
| PubChem CID | 519927 | [1][5] |
| EC Number | 244-849-7 | [3] |
| InChIKey | YNOPIKHMZIOWHS-UHFFFAOYSA-N | [4] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most commonly achieved through the amidation of its carboxylic acid precursor, 3,5-bis(trifluoromethyl)benzoic acid. This precursor is itself synthesized from commercially available starting materials.[8][9] Understanding this multi-step process is crucial for ensuring high purity and yield.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction
The key precursor is prepared via a Grignard carboxylation reaction.[8] This well-established organometallic reaction is chosen for its efficiency and scalability.
Protocol Rationale:
-
Grignard Formation: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the Grignard reagent. The ether solvent is critical as it solvates the magnesium ion, stabilizing the reagent.[8]
-
Carboxylation: The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (introduced as dry ice or CO₂ gas). This step must be conducted at low temperatures (e.g., below 0°C) to minimize side reactions.[8]
-
Acidic Workup: A final treatment with a strong acid (like HCl) protonates the resulting carboxylate salt to yield the desired 3,5-bis(trifluoromethyl)benzoic acid as a solid product.[8][9]
Caption: Workflow for Grignard carboxylation to produce the key acid intermediate.
Step 2: Amidation to Form this compound
With the carboxylic acid in hand, the final step is the formation of the primary amide. While direct thermal condensation with an ammonia source is possible, it often requires harsh conditions.[10] A more controlled and common laboratory approach involves activating the carboxylic acid.
Protocol Rationale:
-
Activation of Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial because the hydroxyl group of the carboxylic acid is a poor leaving group. The resulting acyl chloride is a highly reactive electrophile.
-
Nucleophilic Acyl Substitution: The acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium chloride with a base). The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the stable amide bond.
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role of 3,5-Bis(trifluoromethyl)benzamide in agrochemical synthesis
An In-depth Technical Guide for Agrochemical Synthesis: The Strategic Role of 3,5-Bis(trifluoromethyl)benzamide
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms has become a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target affinity. The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, is a privileged structural motif found in a range of potent active ingredients. This technical guide provides an in-depth examination of this compound, not as an end-product, but as a crucial and versatile synthetic intermediate. We will explore its role as a stable precursor to the key building block, 3,5-bis(trifluoromethyl)aniline, and detail the subsequent synthetic pathways toward major classes of agrochemicals, including phenylurea herbicides and benzoylurea insecticides. This paper synthesizes field-proven insights with established chemical principles to provide researchers and development professionals with a comprehensive resource for leveraging this powerful synthon.
Introduction: The Power of the Bis(trifluoromethyl)phenyl Moiety
In the competitive landscape of agrochemical development, the trifluoromethyl (-CF3) group is an invaluable tool for molecular design.[1] Its unique combination of high electronegativity, steric bulk, and metabolic resilience profoundly influences a molecule's biological activity.[2] When two such groups are placed in a meta arrangement on a phenyl ring, as in the 3,5-bis(trifluoromethyl)phenyl scaffold, these effects are amplified. This specific substitution pattern creates a highly electron-deficient aromatic system that significantly impacts the acidity of adjacent functional groups and modulates binding interactions with target proteins.[3]
Key properties imparted by the 3,5-bis(trifluoromethyl)phenyl moiety include:
-
Enhanced Lipophilicity: The fluorine atoms increase the molecule's ability to partition into fatty environments, improving its penetration through plant cuticles and insect exoskeletons.[4]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, leading to greater persistence and a longer duration of action for the agrochemical.[1]
-
Modulated Electronic Properties: The potent electron-withdrawing nature of two -CF3 groups can fine-tune the reactivity and binding affinity of the entire molecule, often leading to higher potency.[2]
While several molecules containing this scaffold can be used as starting materials, this compound (CAS 22227-26-5) serves as a particularly useful and stable precursor in multi-step synthetic campaigns.[5]
The Central Role of this compound as a Precursor
This compound is a stable, crystalline solid that is readily handled and stored.[6] Its primary role in agrochemical synthesis is not as a direct reactant for the final product, but as a synthetic intermediate that is reliably converted into the more versatile, yet more reactive, 3,5-bis(trifluoromethyl)aniline. This two-step approach, starting from the benzamide, offers greater control and stability in the early phases of a complex synthesis.
| Property | Value | Source |
| Molecular Formula | C9H5F6NO | [7] |
| Molar Mass | 257.13 g/mol | [6] |
| Appearance | White crystalline solid | [8] |
| CAS Number | 22227-26-5 | [9] |
Key Transformation: From Benzamide to Aniline via Hofmann Rearrangement
The conversion of an amide to a primary amine with one fewer carbon atom is a classic and powerful transformation known as the Hofmann rearrangement. This reaction is the pivotal step that unlocks the synthetic potential of this compound, converting it into the essential 3,5-bis(trifluoromethyl)aniline building block.
The reaction proceeds by treating the benzamide with a strong base, such as sodium hydroxide, and an oxidizing agent like bromine or, more conveniently, sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA).[10] The reaction mechanism involves the deprotonation of the amide, followed by halogenation at the nitrogen. A subsequent deprotonation and rearrangement lead to an isocyanate intermediate, which is then hydrolyzed in situ to the desired aniline, releasing carbon dioxide.[10]
Caption: Hofmann rearrangement workflow for aniline synthesis.
Protocol: Synthesis of 3,5-Bis(trifluoromethyl)aniline
This protocol is a representative example based on the principles of the Hofmann rearrangement and established syntheses of related anilines.[10] Researchers should perform their own optimization and safety assessments.
-
Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a solution of sodium hydroxide (2.2 eq.) in water. Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Slowly add bromine (1.1 eq.) to the cold sodium hydroxide solution while stirring vigorously to form a sodium hypobromite solution in situ. Maintain the temperature below 10 °C.
-
Amide Addition: Add this compound (1.0 eq.) to the hypobromite solution portion-wise, ensuring the temperature remains between 0-10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with a saturated salt solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude 3,5-bis(trifluoromethyl)aniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[11]
| Property | Value | Source |
| CAS Number | 328-74-5 | [12] |
| Molar Mass | 229.12 g/mol | [11] |
| Density | 1.467 g/mL at 25 °C | [11] |
| Boiling Point | 85 °C / 15 mmHg | [11] |
Application in Phenylurea Herbicide Synthesis
Phenylurea herbicides are a major class of agrochemicals that act by inhibiting photosynthesis at photosystem II.[13] The herbicide Fluometuron is a well-known example.[8] The synthesis of these compounds typically involves the reaction of a substituted phenyl isocyanate with dimethylamine. The required isocyanate is readily prepared from the corresponding aniline.
Caption: General synthetic route to Phenylurea Herbicides.
Protocol: Synthesis of a Fluometuron Analogue
This protocol is adapted from the synthesis of Fluometuron.[14]
-
Isocyanate Formation: In a suitable solvent (e.g., toluene), treat 3,5-bis(trifluoromethyl)aniline (1.0 eq.) with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a catalyst. This reaction is hazardous and requires appropriate safety precautions. The reaction yields 3,5-bis(trifluoromethyl)phenyl isocyanate.
-
Amination: The resulting isocyanate solution is then reacted with dimethylamine gas or an aqueous solution of dimethylamine under controlled temperature conditions.
-
Isolation: The reaction mixture is heated to reflux, followed by cooling to induce crystallization. The solid product is isolated by centrifugation or filtration, washed, and dried.
| Parameter | Result | Source |
| Product Class | Phenylurea Herbicide | [14] |
| Example Yield | ~97% | [14] |
| Example Purity | >98% | [14] |
Application in Benzoylurea Insecticide Synthesis
Benzoylphenylureas are a class of insect growth regulators (IGRs) that interfere with chitin synthesis, disrupting the molting process in insects. The synthesis of these complex molecules often involves the coupling of a substituted aniline with a benzoyl isocyanate. A patent describes the synthesis of potent insecticides using a chlorinated version of 3,5-bis(trifluoromethyl)aniline.[15]
Protocol: Synthesis of a 2-Chloro-3,5-bis(trifluoromethyl)phenylbenzoyl Urea Derivative
This protocol is based on the methodology described in patent CN1225626A.[15]
-
Isocyanate Preparation: 2,6-Difluorobenzamide is reacted with oxalyl chloride to form 2,6-difluorobenzoyl isocyanate. The reaction solvent and excess oxalyl chloride are removed under vacuum.
-
Coupling Reaction: The prepared isocyanate is dissolved in an anhydrous solvent like 1,2-dichloroethane.
-
Aniline Addition: 2-Chloro-3,5-bis(trifluoromethyl)aniline (prepared via methods analogous to those for the non-chlorinated version) is added to the isocyanate solution.
-
Reaction and Isolation: The mixture is allowed to react for several hours. The resulting solid product is filtered, washed with a solvent like methanol, and dried to yield the final benzoylurea insecticide. A reported yield for this type of reaction is approximately 93%.[15]
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A-Z Guide to 3,5-Bis(trifluoromethyl)benzamide: A Keystone Building Block in Modern Organic Synthesis
Abstract: 3,5-Bis(trifluoromethyl)benzamide is a uniquely functionalized aromatic amide that has garnered significant attention as a versatile building block in organic synthesis. The presence of two sterically demanding and powerfully electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring imparts distinct chemical properties, including enhanced thermal and chemical stability, increased lipophilicity, and modified electronic characteristics.[1][2] These attributes make it an invaluable intermediate in the synthesis of a wide array of functional molecules, from potent pharmaceuticals to advanced materials.[1][3] This in-depth technical guide explores the synthesis, properties, and key synthetic transformations of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and application.
Core Characteristics of this compound
The strategic placement of two trifluoromethyl groups at the meta positions of the benzamide core profoundly influences its reactivity and physical properties. These CF₃ groups are strong σ-electron withdrawing and π-electron withdrawing moieties, which significantly decreases the electron density of the aromatic ring. This electronic modification enhances the acidity of the amide N-H protons and influences the regioselectivity of electrophilic aromatic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing synthetic routes and purification strategies.
| Property | Value | Source |
| CAS Number | 22227-26-5 | [4] |
| Molecular Formula | C₉H₅F₆NO | [4] |
| Molecular Weight | 257.13 g/mol | [4] |
| Melting Point | 163-167 °C | [5] |
| Appearance | Solid | [5] |
| logP (Octanol/Water) | 2.823 | [6] |
| Water Solubility (logS) | -3.85 | [6] |
Synthesis of the Building Block: Preparation of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the amidation of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid.
Synthesis of the Precursor: 3,5-Bis(trifluoromethyl)benzoic Acid
A reliable method for preparing the benzoic acid precursor is through the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene followed by carboxylation with carbon dioxide.[7]
Workflow for 3,5-Bis(trifluoromethyl)benzoic Acid Synthesis:
Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid.
Detailed Protocol:
-
Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, add magnesium turnings and anhydrous tetrahydrofuran (THF).
-
Heat the mixture to reflux and add a small portion of a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to initiate the reaction.
-
Once the Grignard reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to -45 °C and bubble dry carbon dioxide gas through the solution with vigorous stirring.
-
Workup: Warm the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene), combine the organic layers, and concentrate in vacuo to yield the crude product.
-
The product can be further purified by recrystallization.
Amide Bond Formation
With the carboxylic acid in hand, the formation of this compound can be achieved through standard amide coupling protocols. The choice of coupling reagent is critical to ensure high yields and purity.
Workflow for Amide Coupling:
General Amide Formation from the Benzoic Acid.
Detailed Protocol (via Acid Chloride):
-
Acid Chloride Formation: In a round-bottom flask, suspend 3,5-bis(trifluoromethyl)benzoic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux until the evolution of gas ceases, indicating the complete formation of the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound, which can be purified by recrystallization.
Key Synthetic Transformations and Applications
The utility of this compound as a building block stems from the reactivity of its amide functionality and the unique properties of the bis(trifluoromethyl)phenyl moiety.
Hofmann Rearrangement: Access to 3,5-Bis(trifluoromethyl)aniline
The Hofmann rearrangement provides a classic and efficient method to convert the primary amide into a primary amine with one fewer carbon atom, yielding the valuable intermediate 3,5-bis(trifluoromethyl)aniline.[8][9] This aniline derivative is a crucial precursor for many pharmaceuticals and agrochemicals.
Mechanism of the Hofmann Rearrangement:
Hofmann Rearrangement of the Benzamide.
Detailed Protocol:
-
In a suitable flask, dissolve this compound in a solution of sodium hydroxide in water.
-
Cool the solution in an ice bath and slowly add a solution of bromine in sodium hydroxide (sodium hypobromite, formed in situ).[8]
-
After the addition, warm the reaction mixture and heat as necessary to drive the rearrangement to completion.[9]
-
Cool the mixture and extract the product, 3,5-bis(trifluoromethyl)aniline, with an appropriate organic solvent.
-
Purify the product via distillation or column chromatography.
Synthesis of N-Substituted Amides and Bioactive Molecules
While this compound itself is a primary amide, its precursor, 3,5-bis(trifluoromethyl)benzoic acid, is widely used in amide coupling reactions with various amines to generate a diverse library of N-substituted amides. These compounds are of significant interest in medicinal chemistry.
-
CETP Inhibitors: Novel 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and identified as promising Cholesteryl Ester Transfer Protein (CETP) inhibitor lead compounds for the treatment of hyperlipidemia.[10]
-
Anticonvulsants: Benzamide analogues containing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated potent anticonvulsant activity.[11]
-
Antibacterial Agents: Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria, including MRSA.[12]
A general synthesis for an N-substituted amide is shown below:
Detailed Protocol for N-Substituted Amide Synthesis:
-
Activation: Dissolve 3,5-bis(trifluoromethyl)benzoic acid (1 equivalent) in an anhydrous solvent like DMF or DCM.
-
Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir for 10-15 minutes to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Applications in Materials Science
The incorporation of the this compound motif into polymers and coatings can enhance their thermal and chemical stability.[1][3] The high fluorine content contributes to increased resistance to harsh chemical environments and unique surface properties.[3]
Safety and Handling
This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound and its direct precursor, 3,5-bis(trifluoromethyl)benzoic acid, are powerful and versatile building blocks in organic synthesis. The unique electronic and steric properties imparted by the two trifluoromethyl groups provide access to a wide range of functional molecules with applications spanning from medicinal chemistry to materials science. A thorough understanding of its synthesis and reactivity, as detailed in this guide, enables researchers to effectively harness the potential of this valuable chemical intermediate for the development of novel compounds and materials.
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
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Electrophilic Addition and Substitution Reactions of Bis((trifluoromethyl)sulfonyl)amide and Its N-Chloro Derivative. (URL: [Link])
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A Comprehensive Technical Guide to the Thermal Properties of 3,5-Bis(trifluoromethyl)benzamide for Material Science Applications
Introduction: The Strategic Importance of Fluorinated Benzamides in Advanced Materials
In the relentless pursuit of high-performance materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a transformative approach. The unique physicochemical properties of fluorine, such as its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond, impart remarkable characteristics to the resulting materials. Among the vast landscape of fluorinated compounds, 3,5-Bis(trifluoromethyl)benzamide stands out as a molecule of significant interest for material scientists. Its rigid aromatic core, coupled with two trifluoromethyl (-CF3) groups, bestows a unique combination of thermal stability, chemical inertness, and low dielectric properties.
This technical guide provides an in-depth exploration of the thermal properties of this compound, offering a blend of theoretical understanding and practical experimental insights. It is intended for researchers, scientists, and professionals in drug development and material science who seek to leverage the unique attributes of this compound in the design and synthesis of next-generation polymers and advanced functional materials. The strategic placement of the trifluoromethyl groups on the benzamide scaffold significantly enhances its utility in applications demanding high thermal and chemical resilience.[1]
Physicochemical and Predicted Thermal Properties
This compound is a white to off-white crystalline solid with a molecular formula of C9H5F6NO and a molecular weight of 257.13 g/mol .[2] Its fundamental thermal characteristics are pivotal in determining its processing window and performance in high-temperature applications.
Melting Behavior and Enthalpy of Fusion
The melting point (Tm) is a critical parameter that defines the upper limit of the solid-state application of a material and is a key consideration for melt processing. For this compound, the experimentally determined melting point is in the range of 163-167 °C . This relatively high melting point for a small organic molecule is indicative of a stable crystal lattice with significant intermolecular interactions.
Predicted Thermal Properties Summary
The following table summarizes the key predicted thermal properties of this compound, primarily derived from computational methods such as the Joback method. It is important to note that these are theoretical values and should be confirmed by experimental analysis for critical applications.
| Property | Predicted Value | Unit | Method | Reference |
| Melting Point (Tf) | 384.22 | K | Joback Method | |
| Normal Boiling Point (Tb) | 557.52 | K | Joback Method | |
| Enthalpy of Fusion (ΔHfus) | 22.78 | kJ/mol | Joback Method | |
| Enthalpy of Vaporization (ΔHvap) | 49.12 | kJ/mol | Joback Method | |
| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | ~300 | J/mol·K | Joback Method |
Experimental Thermal Analysis: Methodologies and Insights
To experimentally characterize the thermal properties of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques. These methods provide quantitative data on phase transitions, thermal stability, and decomposition kinetics.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures, enthalpies, and heat capacities.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature and the peak maximum of the melting endotherm, as well as the integrated peak area to calculate the enthalpy of fusion.
Caption: Experimental workflow for DSC analysis of this compound.
A representative DSC thermogram would exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak provides a precise measurement of the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a material.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Calibration: Perform weight and temperature calibrations according to the instrument manufacturer's guidelines.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to study the intrinsic thermal decomposition, and separately in an oxidative air atmosphere (flow rate of 50 mL/min) to assess its thermo-oxidative stability.
-
-
Data Analysis: Analyze the TGA curve (weight % vs. temperature) and its first derivative (DTG curve) to identify the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the final temperature.
Caption: Experimental workflow for TGA analysis of this compound.
Due to the presence of the strong C-F and C-C bonds in the trifluoromethyl groups and the aromatic ring, this compound is expected to exhibit high thermal stability. The decomposition in an inert atmosphere would likely proceed through the cleavage of the amide bond and fragmentation of the aromatic ring at elevated temperatures. In an oxidative environment, the decomposition is expected to occur at a lower temperature. The thermal degradation of fluoropolymers is known to be complex, potentially yielding a variety of fluorinated and non-fluorinated products.[3][4]
Applications in Material Science: Enhancing Thermal Performance of Polymers
The exceptional thermal stability imparted by the trifluoromethyl groups makes this compound and its derivatives highly attractive for the synthesis of high-performance polymers. The incorporation of trifluoromethylphenyl moieties into polymer backbones is a well-established strategy to enhance several key properties:
-
Increased Thermal Stability: The high dissociation energy of the C-F bond contributes to the overall thermal and thermo-oxidative stability of the polymer.
-
Improved Solubility and Processability: The bulky and non-polar nature of the -CF3 groups can disrupt polymer chain packing, leading to increased solubility in organic solvents and lower melt viscosities, which facilitates processing.[1]
-
Reduced Dielectric Constant: The low polarizability of the C-F bond results in materials with lower dielectric constants, making them suitable for applications in microelectronics.
-
Enhanced Chemical Resistance: The electron-withdrawing nature of the trifluoromethyl groups can protect the polymer backbone from chemical attack.
Potential as a Monomer in Polyamide and Polyimide Synthesis
This compound can be chemically modified, for instance, by converting the amide group to an amine or a carboxylic acid derivative, to be used as a monomer in polycondensation reactions. The resulting aromatic polyamides and polyimides containing the 3,5-bis(trifluoromethyl)phenyl units are expected to exhibit superior thermal properties. For example, aromatic polyamides containing trifluoromethyl groups have been shown to possess high glass transition temperatures (Tg) and thermal decomposition temperatures exceeding 400 °C.[5] Similarly, fluorinated polyimides are known for their exceptional thermal stability, with decomposition temperatures often above 500 °C.[6]
The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a derivative, has been reported, highlighting the chemical accessibility of this structural motif for further functionalization and polymerization.[7]
Conclusion: A Building Block for Extreme Environment Materials
This compound is more than just a chemical compound; it is a strategic building block for the creation of advanced materials capable of withstanding extreme thermal and chemical environments. Its well-defined melting point and predicted high thermal stability, a direct consequence of its fluorinated aromatic structure, make it a prime candidate for applications in aerospace, electronics, and automotive industries where material performance is paramount.
While this guide has provided a comprehensive overview of its thermal properties based on available data and theoretical predictions, further experimental investigation into its detailed decomposition mechanism and its performance as a monomer or additive in various polymer systems will undoubtedly unlock its full potential in the field of material science. The principles and methodologies outlined herein provide a solid foundation for such future explorations.
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A Spectroscopic Deep Dive: Elucidating the Structure of 3,5-Bis(trifluoromethyl)benzamide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzamide is a versatile building block in medicinal chemistry and materials science, frequently utilized for its unique electronic properties and steric profile conferred by the two trifluoromethyl groups. These strongly electron-withdrawing groups significantly influence the chemical reactivity and spectroscopic properties of the molecule. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel derivatives. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features and detailing the experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound, with the IUPAC name this compound and CAS number 22227-26-5, is fundamental to understanding its spectroscopic characteristics.[1] The molecule consists of a central benzene ring substituted with a primary amide group (-CONH₂) and two trifluoromethyl (-CF₃) groups at the meta positions relative to the amide. This substitution pattern leads to a high degree of symmetry in the aromatic region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
Interpretation and Predicted Data:
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The aromatic region should display two distinct signals: a singlet for the proton at the C4 position and a singlet for the two equivalent protons at the C2 and C6 positions. The amide protons (-NH₂) will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent due to hydrogen bonding. Based on data from closely related structures like 3,5-bis(trifluoromethyl)benzoic acid, the aromatic protons are expected in the downfield region, between 8.0 and 8.5 ppm.[2]
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 2H | H-2, H-6 |
| ~8.1 | Singlet | 1H | H-4 |
| ~7.5 - 8.0 (broad) | Singlet | 2H | -NH₂ |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
Interpretation and Predicted Data:
The proton-decoupled ¹³C NMR spectrum will also reflect the molecule's symmetry. Key signals to expect are the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the trifluoromethyl groups. The strong electron-withdrawing effect of the -CF₃ groups will cause significant downfield shifts for the carbons they are attached to (C3 and C5) and will also induce C-F coupling, resulting in quartets for these carbons and the -CF₃ carbons themselves. Data from similar compounds suggests the carbonyl carbon will appear around 165 ppm.[3]
| Predicted Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~165 | Singlet | C=O |
| ~135 | Singlet | C-1 |
| ~132 | Quartet | C-3, C-5 |
| ~128 | Singlet | C-2, C-6 |
| ~126 | Singlet | C-4 |
| ~123 | Quartet | -CF₃ |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Similar processing steps as for ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
¹⁹F NMR Spectroscopy
Interpretation and Predicted Data:
¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing groups. Since the two -CF₃ groups in this compound are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift of trifluoromethyl groups on a benzene ring typically appears around -63 ppm relative to CFCl₃.[4]
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | -CF₃ |
Experimental Protocol for ¹⁹F NMR:
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: A spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A typical range for fluorine is +50 to -250 ppm.
-
Reference: An external reference such as CFCl₃ (δ = 0 ppm) is often used.[5]
-
-
Processing: Standard Fourier transformation and processing.
Infrared (IR) Spectroscopy
Interpretation and Data:
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and the trifluoromethyl groups.
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 and ~3200 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amide (-NH₂) |
| ~1670 | Strong | C=O stretch (Amide I band) | Amide |
| ~1620 | Medium | N-H bend (Amide II band) | Amide |
| ~1350 | Strong | C-N stretch | Amide |
| ~1280 and ~1140 | Very Strong | C-F stretch | Trifluoromethyl (-CF₃) |
| ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~900-690 | Medium-Strong | C-H out-of-plane bend | Aromatic Ring |
The presence of two distinct N-H stretching bands is characteristic of a primary amide. The strong C=O stretching frequency is also a key diagnostic feature. The C-F stretching vibrations of the trifluoromethyl groups are typically very strong and appear in the fingerprint region.[3]
Experimental Protocol for FT-IR:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Mass Spectrometry (MS)
Interpretation and Data:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 257.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.[1]
Key Fragmentation Pathways:
A common fragmentation pathway for benzamides is the cleavage of the C-N bond.
-
Molecular Ion ([M]⁺˙): m/z = 257
-
Loss of -NH₂: The loss of the amino radical leads to the formation of the 3,5-bis(trifluoromethyl)benzoyl cation, which is expected to be a major fragment.
-
[M - NH₂]⁺ = 257 - 16 = 241
-
-
Loss of -CONH₂: The loss of the entire amide group as a radical.
-
[M - CONH₂]⁺ = 257 - 44 = 213
-
The GC-MS data available on PubChem for this compound lists the top three peaks at m/z 257, 241, and 213, which is consistent with these predicted fragmentation patterns.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 257 | High | [C₉H₅F₆NO]⁺˙ (Molecular Ion) |
| 241 | High | [C₉H₃F₆O]⁺ (Loss of NH₂) |
| 213 | Medium | [C₈H₃F₆]⁺ (Loss of CONH₂) |
digraph "MS_Fragmentation" { rankdir=TB; node [shape=box, fontname="Arial", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];M [label="[M]⁺˙\nm/z = 257", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - NH₂]⁺\nm/z = 241", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M - CONH₂]⁺\nm/z = 213", fillcolor="#FBBC05", fontcolor="#202124"]; M -> F1 [label="- •NH₂"]; M -> F2 [label="- •CONH₂"];
}
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection: Split or splitless injection of 1 µL of the sample solution.
-
Temperature Program: A temperature gradient to ensure separation from any impurities and elution of the compound (e.g., start at 50°C, ramp to 250°C).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The simplicity of the ¹H and ¹⁹F NMR spectra is a direct consequence of the molecule's symmetry. The ¹³C NMR spectrum, while slightly more complex due to C-F coupling, is readily interpretable. The IR spectrum clearly indicates the presence of the primary amide and trifluoromethyl functional groups. Finally, the mass spectrum confirms the molecular weight and shows a predictable fragmentation pattern dominated by the loss of the amide functionality. This comprehensive spectroscopic guide serves as a valuable resource for scientists working with this important chemical intermediate, enabling confident identification and characterization.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
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BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]
-
Supporting Information for a scientific article. 2 - Supporting Information. [Link]
-
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Sourcing 3,5-Bis(trifluoromethyl)benzamide: A Technical Guide for Advancing Research and Development
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, yet often underestimated, step in the discovery pipeline. The compound 3,5-Bis(trifluoromethyl)benzamide (CAS No. 22227-26-5), a key building block in the synthesis of a variety of bioactive molecules, is no exception.[1] Its unique structure, featuring two trifluoromethyl groups, imparts enhanced chemical stability and lipophilicity, making it a valuable asset in the fields of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis of the commercial landscape for this important reagent, offering field-proven insights to ensure the integrity and success of your research endeavors.
The Strategic Importance of this compound in Synthesis
The strategic incorporation of trifluoromethyl groups into molecular scaffolds is a well-established method for enhancing the efficacy of active pharmaceutical ingredients.[1] These groups can improve a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including metabolic disorders and cancer.[1] Its utility also extends to materials science, where it is employed in the development of advanced polymers and coatings with enhanced thermal and chemical resistance.[1]
A notable application of a related compound, 3,5-bis(trifluoromethyl)benzoic acid, is as an intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases and psychiatric disorders.[2][3] Derivatives of 3,5-bis(trifluoromethyl)benzylamine, which can be synthesized from the corresponding benzamide, have been investigated as potential CETP inhibitors for the treatment of hyperlipidemia.[4]
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound, ranging from large, well-established manufacturers to smaller, specialized distributors. The key to successful procurement lies in a thorough evaluation of potential suppliers based on a variety of critical factors.
| Supplier Category | Typical Purity Levels | Documentation Provided | Key Considerations |
| Major Chemical Manufacturers (e.g., Sigma-Aldrich) | ≥97% | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | High consistency, extensive quality control, higher cost. |
| Specialized Chemical Suppliers (e.g., Oakwood Chemical, Amerigo Scientific) | ≥97% | CoA, SDS | Expertise in specific chemical classes, flexible quantities.[5][6] |
| Research Chemical Marketplaces | Varies | Often supplier-dependent | Wide selection, competitive pricing, requires careful vetting of individual suppliers. |
It is imperative for researchers to recognize that these chemicals are intended for professional manufacturing, research, and industrial use only, and are not for medical or consumer applications.[7]
The Cornerstone of Quality: A Self-Validating System for Incoming Reagent Verification
While a supplier's Certificate of Analysis provides a baseline of quality, establishing an in-house, self-validating system for incoming reagent verification is a hallmark of rigorous scientific practice.[8][9] This not only ensures the identity and purity of the starting material but also provides a crucial baseline for troubleshooting downstream synthetic steps.
Experimental Protocol: Incoming Quality Control of this compound
Objective: To verify the identity and purity of a commercially supplied lot of this compound.
Methodology:
-
Physical Characterization:
-
Visually inspect the material for homogeneity and expected physical state (typically a solid).
-
Determine the melting point and compare it to the literature value.
-
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra should be consistent with the known structure of this compound. Key features in the ¹H NMR spectrum would include signals for the aromatic protons and the amide protons.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum and look for characteristic peaks corresponding to the amide C=O stretch and N-H stretches.
-
-
Chromatographic Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method to assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. The purity is determined by the area percentage of the main peak.
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method for a preliminary purity check. A suitable solvent system (e.g., ethyl acetate/hexanes) should show a single major spot.
-
The following diagram illustrates a logical workflow for this essential quality control process.
Caption: A logical workflow for the quality control of incoming this compound.
Safe Handling and Storage: A Prerequisite for Successful Research
Trifluoromethyl-containing compounds, while generally stable, require adherence to standard laboratory safety protocols.[10] The trifluoromethyl groups themselves are quite inert.[10] However, as with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is mandatory before handling.[11]
Key Safety and Handling Recommendations:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Synthetic Context: Understanding the Role of this compound as a Precursor
While this guide focuses on the commercial supply of the benzamide, it is important to understand its place within the broader synthetic landscape. For instance, the related amine, 3,5-bis(trifluoromethyl)benzylamine, is a common starting material in various synthetic sequences.[13][14][15] The benzamide itself can be a precursor to this amine or other functionalized derivatives.
The synthesis of related structures, such as N-substituted amides, often involves the reaction of the corresponding amine with a carboxylic acid or its activated derivative.[13][15] Understanding these synthetic relationships can inform the selection of the most appropriate starting material for a given research project.
The following diagram illustrates the relationship between this compound and some of its key synthetic derivatives.
Caption: Simplified synthetic pathways involving this compound and related compounds.
By implementing a robust supplier vetting process, a stringent in-house quality control program, and a commitment to safe laboratory practices, researchers can confidently incorporate this compound into their synthetic workflows, paving the way for the next generation of scientific discoveries.
References
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ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control. Retrieved from [Link]
-
SIA Toolbox. (n.d.). QUALITY CONTROL OF CHEMICALS. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]
-
Dynacare Kasper Laboratories Procedures. (n.d.). Quality Control for Chemistry Laboratory. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
PubMed. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Retrieved from [Link]
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]
-
[No Title]. (n.d.). Retrieved from [Link]
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Introduction: The Strategic Importance of a Fluorinated Scaffold
An In-Depth Technical Guide to the Research and Applications of 3,5-Bis(trifluoromethyl)benzamide
This compound is a highly specialized synthetic intermediate whose value in scientific research and development has grown substantially.[1][2] Its structure, characterized by a central benzamide core flanked by two trifluoromethyl (CF₃) groups at the meta positions, imparts a unique combination of properties. The strong electron-withdrawing nature, high lipophilicity, and metabolic stability conferred by the CF₃ groups make this compound a privileged scaffold in medicinal chemistry and a robust component in materials science.[1][3]
This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, the goal is to provide a cohesive narrative that explores the causality behind its applications, the logic of its synthesis, and the validated protocols that underpin its use. We will delve into its role as a cornerstone for developing novel therapeutics targeting a range of conditions—from pain and inflammation to neurodegenerative diseases and cancer—and examine its utility in creating high-performance materials.
Section 1: Core Chemistry - Synthesis and Physicochemical Profile
The utility of this compound begins with its synthesis and inherent chemical properties. The two CF₃ groups are not merely passive additions; they fundamentally alter the electron distribution of the aromatic ring and the reactivity of the amide group, which is a critical consideration for its use as a building block.
Physicochemical Data Summary
The key properties of this compound are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 22227-26-5 | |
| Molecular Formula | C₉H₅F₆NO | [4] |
| Molecular Weight | 257.13 g/mol | [4] |
| Melting Point | 163-167 °C | |
| Appearance | White to off-white solid/powder | [5] |
| LogP (Octanol/Water) | 2.823 - 3.1 | [4][6] |
| EC Number | 244-849-7 |
Synthetic Pathways: From Precursor to Core Scaffold
The synthesis of this compound is typically achieved from commercially available precursors, most notably 3,5-bis(trifluoromethyl)benzoic acid or 3,5-bis(trifluoromethyl)benzonitrile. The choice of precursor often depends on the desired scale, cost, and available reagents.
A common and robust laboratory-scale approach begins with 3,5-bis(trifluoromethyl)benzoic acid. This precursor can be synthesized via a Grignard reaction, where 3,5-bis(trifluoromethyl)bromobenzene is reacted with magnesium to form a Grignard reagent, followed by carboxylation with CO₂.[7][8] The subsequent conversion of the carboxylic acid to the primary amide is a standard transformation.
A generalized workflow for the synthesis and subsequent derivatization is illustrated below.
Figure 1: General synthetic workflow for this compound and its derivatives.
An alternative route, particularly relevant in the synthesis of certain pharmaceuticals like Selinexor, starts with 3,5-bis(trifluoromethyl)benzonitrile.[9][10] This nitrile can be hydrolyzed under controlled conditions to yield the benzamide. The choice of this pathway is often dictated by the overall synthetic strategy for the final, more complex molecule.
Section 2: The Pillar of Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl moiety is a powerful pharmacophore. Its inclusion in drug candidates often enhances membrane permeability and metabolic stability while providing strong, specific interactions with biological targets.[1] This has led to the exploration of this compound derivatives across multiple therapeutic areas.
TRPA1 Antagonism for Pain and Inflammation
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel expressed on nociceptive (pain-sensing) neurons.[11] It acts as a sensor for environmental irritants and endogenous signals of oxidative stress, making it a key target for treating pain and inflammation.[12]
A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides has been discovered and optimized as potent TRPA1 antagonists.[13] In this scaffold, the 3,5-bis(trifluoromethyl)phenyl group plays a crucial role in binding to the receptor, likely through hydrophobic and electrostatic interactions within the binding pocket. The inhibition of TRPA1 prevents the influx of Ca²⁺ into the neuron, thereby blocking the propagation of the pain signal.
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Methodological & Application
Application Notes & Protocols: Leveraging 3,5-Bis(trifluoromethyl)benzamide in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 3,5-Bis(trifluoromethyl)phenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The 3,5-bis(trifluoromethyl)phenyl (BTFP) group, and by extension reagents like 3,5-bis(trifluoromethyl)benzamide, represents a privileged structural motif. The two trifluoromethyl (-CF₃) groups, positioned meta to each other, are powerful electron-withdrawing groups that profoundly influence the molecule's physicochemical properties. They significantly enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and can increase binding affinity to biological targets through unique fluorine-protein interactions.[1][2][3]
This compound is a versatile chemical entity, serving both as a foundational building block for complex bioactive molecules and as a key component in the design of powerful organocatalysts.[1][2] Its amide functionality provides a reactive handle for further synthetic transformations, while the BTFP group acts as a potent hydrogen-bond donor, a feature critical for its catalytic applications.[4][5]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical synthesis of bioactive molecules utilizing the unique properties of the this compound scaffold. We will explore its role in catalysis and as a synthetic intermediate, providing detailed, field-proven protocols.
Part 1: The BTFP Moiety in Asymmetric Organocatalysis
The electron-deficient nature of the aromatic ring in the BTFP moiety makes the N-H protons of an attached amide or (thio)urea significantly more acidic. This enhanced acidity allows the moiety to act as a powerful double hydrogen-bond donor.[5] This interaction can activate and orient electrophilic substrates, allowing for highly stereocontrolled reactions. This principle is expertly demonstrated in the asymmetric nitro-Michael reaction.
Mechanistic Rationale: Hydrogen-Bond Mediated Catalysis
In this catalytic cycle, the benzamide catalyst, typically attached to a chiral scaffold like an epi-quinine alkaloid, uses its two N-H bonds (one from the amide, one from the quinuclidine ring) to bind and activate the nitroalkene substrate. This dual hydrogen bonding lowers the LUMO of the nitroalkene, making it more susceptible to nucleophilic attack, and simultaneously provides a chiral environment that dictates the facial selectivity of the approaching nucleophile (the furanone).
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Application Notes and Protocols: The Strategic Use of 3,5-Bis(trifluoromethyl)benzamide as a Core Synthetic Building Block
Introduction: Redefining the Role of 3,5-Bis(trifluoromethyl)benzamide in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among the array of available synthons, this compound stands out not as a reagent for amidation, but as a pivotal intermediate and structural core for advanced molecules.[1] The presence of two trifluoromethyl (CF₃) groups on the phenyl ring imparts a unique combination of electronic and steric properties. These groups are potent electron-withdrawing agents that can significantly modulate the acidity of the amide N-H bond and influence the overall electronic character of the molecule.[2]
The 3,5-bis(trifluoromethyl)phenyl motif is highly sought after in medicinal chemistry for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] By blocking sites susceptible to oxidative metabolism and increasing lipophilicity, this group can improve a drug candidate's pharmacokinetic profile, leading to better oral bioavailability and longer half-lives.[2] Consequently, this compound serves as a key starting material for a variety of pharmaceuticals, including those targeting metabolic disorders and cancer.[1] This guide provides detailed protocols for the synthesis of this compound and its application as a foundational scaffold in the synthesis of more complex, high-value molecules.
Synthesis of this compound: A Robust Protocol
The most direct and widely used method for the preparation of this compound is the ammonolysis of 3,5-bis(trifluoromethyl)benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically high-yielding and the product can be readily purified.
Experimental Protocol: Synthesis from Acyl Chloride
Materials and Reagents:
-
3,5-Bis(trifluoromethyl)benzoyl chloride (CAS: 785-56-8)[5][6]
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq) dissolved in dichloromethane (5-10 mL per gram of acyl chloride).
-
Slowly add an excess of concentrated aqueous ammonia (3-5 eq) dropwise to the stirred solution. Causality: The slow addition and cooling are crucial to control the exothermic reaction between the acyl chloride and ammonia.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.
-
Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound as a white solid.
| Reactant | M.W. ( g/mol ) | Equiv. |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 276.56 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (NH₃) | 3-5 |
Table 1: Key reactants for the synthesis of this compound.
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Synthesis of Potent Neurokinin-1 (NK1) Receptor Antagonists Featuring a 3,5-Bis(trifluoromethyl)benzamide Moiety: An Application Note and Detailed Protocol
Introduction: Targeting the Substance P Pathway in Modern Therapeutics
Neurokinin-1 (NK1) receptor antagonists represent a pivotal class of therapeutic agents, primarily recognized for their profound antiemetic effects in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] The biological activity of these antagonists stems from their ability to block the binding of Substance P (SP), an undecapeptide neurotransmitter, to the NK1 receptor, a G protein-coupled receptor (GPCR).[2][4] The SP-NK1 receptor system is a key player in numerous physiological and pathological processes, including emesis, pain transmission, inflammation, and mood regulation.[4]
The 3,5-bis(trifluoromethyl)phenyl motif is a cornerstone in the design of many potent NK1 receptor antagonists, including the FDA-approved drug aprepitant. The strategic incorporation of two trifluoromethyl (CF3) groups onto the phenyl ring significantly enhances the lipophilicity and metabolic stability of the molecule. These properties facilitate crossing the blood-brain barrier and improve the drug's pharmacokinetic profile.[5] Furthermore, the strong electron-withdrawing nature of the CF3 groups can modulate the electronic properties of the benzamide moiety, contributing to a higher binding affinity for the NK1 receptor. This application note provides a detailed, field-proven protocol for the synthesis of a representative neurokinin antagonist incorporating the critical 3,5-bis(trifluoromethyl)benzamide pharmacophore.
The Neurokinin-1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[6][7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological response. NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting this signaling cascade.
Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.
Synthetic Strategy: A Modular Approach
The synthesis of neurokinin antagonists bearing the this compound moiety can be approached in a modular fashion. A representative and efficient strategy involves a three-stage process:
-
Stereoselective Synthesis of a Chiral Alcohol: This is a critical step to establish the desired stereochemistry of the final compound, which is often crucial for biological activity. The Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone is an excellent method for achieving high enantioselectivity.[9][10][11][12][13]
-
Construction of a Chiral Morpholine Core: Morpholine and its derivatives are common scaffolds in medicinal chemistry due to their favorable physicochemical properties and ability to form key interactions with biological targets.[14][15][16][17][18]
-
Amide Coupling to Introduce the Pharmacophore: The final step involves the coupling of the chiral morpholine intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride to install the key pharmacophore responsible for high-affinity binding to the NK1 receptor.[2][3][5][19][20]
Caption: General Synthetic Workflow for Neurokinin Antagonists.
Detailed Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or higher spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.
Protocol 1: Stereoselective Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
This protocol describes the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone using the Corey-Bakshi-Shibata (CBS) reduction method.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][9][10][21]oxazaborole (CBS catalyst)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the CBS catalyst (0.05 equivalents).
-
Add anhydrous THF to dissolve the catalyst.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution (0.6 equivalents) to the catalyst solution and stir for 15 minutes.
-
In a separate flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol.
-
Carefully add 2 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol as a colorless oil.
| Parameter | Value |
| Typical Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| TLC (3:1 Hexanes:Ethyl Acetate) | Rf ≈ 0.4 |
Protocol 2: Synthesis of a Chiral Morpholine Intermediate
This protocol outlines a representative synthesis of a chiral morpholine derivative from the previously synthesized chiral alcohol. The specific reaction conditions may need to be optimized based on the chosen synthetic route.
Materials:
-
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
-
A suitable amino alcohol (e.g., 2-(benzylamino)ethanol)
-
A suitable cyclization agent (e.g., thionyl chloride followed by a base)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Appropriate solvents for column chromatography
Procedure:
(Note: This is a generalized procedure; specific literature should be consulted for detailed conditions based on the chosen synthetic pathway for morpholine ring formation.)
-
A common strategy involves the conversion of the chiral alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amino alcohol and subsequent cyclization.
-
Alternatively, direct coupling methods can be employed.
-
The resulting diastereomeric morpholine derivatives may require separation by column chromatography.[22][23][24][25][26]
Protocol 3: Amide Coupling to Synthesize the Final Neurokinin Antagonist
This protocol describes the final step of coupling the chiral morpholine intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride.
Materials:
-
Chiral morpholine intermediate from Protocol 2
-
3,5-Bis(trifluoromethyl)benzoyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the chiral morpholine intermediate (1.0 equivalent) in anhydrous DCM at 0 °C, add the non-nucleophilic base (1.2 equivalents).
-
In a separate flask, dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final neurokinin antagonist.
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (by HPLC) | >98% |
Characterization of the Final Product
The structure and purity of the synthesized neurokinin antagonist should be confirmed by a combination of spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule. The spectra should be consistent with the proposed structure, showing the characteristic signals for the 3,5-bis(trifluoromethyl)phenyl group, the morpholine core, and other substituents.[27][28][29]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Chiral HPLC: To determine the enantiomeric or diastereomeric purity of the final product.
Conclusion and Future Perspectives
The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of potent neurokinin antagonists incorporating the crucial this compound moiety. The modular approach allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies by varying the substituents on the morpholine core. The insights into the NK1 receptor signaling pathway and the rationale behind the inclusion of the bis(trifluoromethyl)phenyl group provide a solid foundation for researchers, scientists, and drug development professionals working in this therapeutic area. Future work may focus on the development of even more efficient and stereoselective synthetic routes, as well as the exploration of novel core structures to further optimize the pharmacological profile of this important class of antagonists.
References
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- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane.
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- Rodriguez, F. D., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Receptors, 1(1), 2-25.
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- Tattersall, F. D., Rycroft, W., Cumberbatch, M., Mason, G., Tye, S., Williamson, D. J., ... & Hargreaves, R. J. (2000). The novel neurokinin1 receptor antagonist GR205171 potently inhibits cisplatin-induced emesis in the ferret. Neuropharmacology, 39(4), 652-663.
- Urban, J. L., & Gabrion, J. B. (2019). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography.
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Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]
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- Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., ... & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2562–2566.
- Challener, C. A. (2017). Chiral Drugs. Routledge.
- Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(2), 221-224.
- Berger, A. W., Henderson, D. J., & Burke, D. (1985). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Pharmaceutical and Biomedical Analysis, 3(6), 575-582.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors.
- Hrelia, S., & Papi, A. (2023). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules (Basel, Switzerland), 28(15), 5708.
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Giddings, J. C., & Mallik, K. L. (1963). Separation of Stereoisomers by Column Fractional Precipitation. Analytical Chemistry, 35(13), 2249-2252.
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Wikipedia. (2023, November 29). NK1 receptor antagonist. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- Martin-Matute, B., & Rios, R. (2023). Chiral trifluoromethylated enamides: Synthesis and applications.
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University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3,5-Bis(trifluoromethyl)phenyl Moieties in Asymmetric Michael Additions
Abstract
The asymmetric Michael addition stands as a cornerstone of modern synthetic chemistry for the stereocontrolled formation of carbon-carbon bonds.[1][2] Within the rapidly expanding field of organocatalysis, bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile have become indispensable tools. This guide provides an in-depth analysis of the application of catalysts incorporating the 3,5-bis(trifluoromethyl)phenyl motif, a privileged structural element derived from precursors like 3,5-bis(trifluoromethyl)benzamide, in asymmetric Michael additions. We will explore the fundamental principles governing their activity, showcase their synthetic utility through detailed protocols, and provide expert insights into experimental design and optimization.
Foundational Concepts: Why Organocatalysis and Hydrogen Bonding?
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation for building molecular complexity.[2][3] Achieving high enantioselectivity in this reaction has traditionally relied on chiral metal complexes. However, the field of organocatalysis has emerged as a powerful, complementary strategy, offering advantages such as lower toxicity, operational simplicity, and stability to air and moisture.[2][4]
A key strategy within organocatalysis is the use of hydrogen bonding to activate substrates. Bifunctional catalysts, particularly those based on thiourea or amide scaffolds, leverage the acidic N-H protons to form hydrogen bonds with the Michael acceptor (e.g., a nitroolefin). This interaction lowers the LUMO of the acceptor, making it more electrophilic and susceptible to nucleophilic attack.[5][6]
The Privileged Role of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The exceptional performance of many modern hydrogen-bonding catalysts can be traced to the incorporation of the 3,5-bis(trifluoromethyl)phenyl group. This "privileged motif" is distinguished by the powerful electron-withdrawing nature of its two trifluoromethyl (CF₃) groups.[7]
Key Electronic Effects:
-
Enhanced Acidity: The CF₃ groups exert a strong negative inductive effect, significantly increasing the acidity of the N-H protons on an attached thiourea or amide group.[5]
-
Stronger Hydrogen Bonding: This heightened acidity transforms the catalyst into a highly effective hydrogen-bond donor, enabling robust activation of the Michael acceptor even at low catalyst loadings.[6][8]
This electronic tuning is the primary reason why catalysts bearing this moiety consistently exhibit superior reactivity and selectivity compared to their non-fluorinated analogues.[5]
Mechanism of Action: The Dual Activation Paradigm
The most successful catalysts incorporating the 3,5-bis(trifluoromethyl)phenyl group are bifunctional. They possess both a hydrogen-bond donor site (the acidic N-H) and a Lewis or Brønsted base site (e.g., a tertiary amine) integrated into a single chiral scaffold.[6][9] This architecture enables a highly organized, stereocontrolled transition state through a dual activation mechanism.
The Catalytic Cycle proceeds as follows:
-
Acceptor Activation: The acidic thiourea or amide N-H, polarized by the 3,5-bis(trifluoromethyl)phenyl group, forms a strong double hydrogen bond with the electron-withdrawing group (e.g., -NO₂) of the Michael acceptor. This activates the acceptor and fixes its orientation.[6][9]
-
Donor Activation: Concurrently, the basic tertiary amine on the catalyst deprotonates the Michael donor (a "soft" nucleophile like a 1,3-dicarbonyl compound) or reacts with an aldehyde/ketone to form a nucleophilic enamine intermediate.[4][10]
-
Stereocontrolled C-C Bond Formation: The activated donor attacks the activated acceptor within the chiral environment of the catalyst, leading to the formation of the C-C bond with high stereoselectivity.
-
Product Release & Catalyst Regeneration: The product dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for a bifunctional catalyst.
Key Catalyst Classes and Performance Data
Two primary classes of catalysts leverage the 3,5-bis(trifluoromethyl)phenyl motif for asymmetric Michael additions.
Class A: Bifunctional Thiourea Catalysts
Pioneered by Takemoto and others, these catalysts typically feature a chiral 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine scaffold. One amine is converted to the 3,5-bis(trifluoromethyl)phenyl thiourea, while the other acts as a tertiary amine base.[6][9] They are exceptionally effective for the addition of 1,3-dicarbonyl compounds to nitroolefins.[11]
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | Diethyl Malonate | (E)-β-Nitrostyrene | 10 | 80 | - | 94 | [11] |
| 2 | Dibenzoylmethane | (E)-β-Nitrostyrene | 1 | 95 | 96:4 | 92 | [6][9] |
| 3 | Acetylacetone | (E)-(2-Nitrophenyl)nitroethene | 1 | 99 | 93:7 | 93 | [6][9] |
| 4 | Isobutyraldehyde | (E)-β-Nitrostyrene | 1 | 94-99 | 9:1 | 97-99 | [4] |
| 5 | Cyclohexanone | (E)-β-Nitrostyrene | 10 | 88-99 | 9:1 | 76-99 | [10] |
Class B: Cinchona Alkaloid-Derived Benzamide Catalysts
In this class, this compound is appended to the C9-hydroxyl group of a cinchona alkaloid, such as epi-quinine. The catalyst functions bifunctionally: the amide N-H provides hydrogen-bond activation, while the quinuclidine nitrogen of the alkaloid scaffold acts as a Brønsted base to activate the pronucleophile.[12] These have shown remarkable activity in the vinylogous Michael addition of furanones to nitroalkenes.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | 5-Methyl-2(3H)-furanone | (E)-β-Nitrostyrene | 5 | 98 | >98:2 | 96 | [12] |
| 2 | 5-Methyl-2(3H)-furanone | (E)-1-Nitro-4-chlorobut-1-ene | 1 | 95 | >2:98 | 97 | [12] |
| 3 | 5-Phenyl-2(3H)-furanone | (E)-1-Nitroprop-1-ene | 5 | 90 | >98:2 | 92 | [12] |
Detailed Experimental Protocols
The following protocols are representative examples designed to be self-validating and provide a robust starting point for researchers.
Protocol 1: Takemoto Catalyst-Mediated Michael Addition of a Dicarbonyl to a Nitroolefin
This protocol describes the highly enantioselective addition of dibenzoylmethane to (E)-β-nitrostyrene, a benchmark reaction for bifunctional thiourea catalysts.[6][9]
Materials and Reagents:
-
Takemoto Catalyst ((1R,2R)-(-)-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[2-(dimethylamino)cyclohexyl]thiourea)
-
Dibenzoylmethane (DBM)
-
(E)-β-Nitrostyrene
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Silica gel (230-400 mesh)
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the Takemoto catalyst (5.0 mg, 0.011 mmol, 1 mol%).
-
Reagent Addition: Add dibenzoylmethane (246 mg, 1.10 mmol, 1.1 equiv) to the flask.
-
Solvent Addition: Add 2.0 mL of anhydrous toluene to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Initiation: Add (E)-β-nitrostyrene (150 mg, 1.00 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (e.g., from 95:5 to 80:20) to afford the Michael adduct as a solid.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Expert Insights (Causality):
-
Solvent Choice: Toluene is a common non-polar solvent that provides good solubility for the reactants and catalyst while minimizing unwanted side reactions.
-
Catalyst Loading: 1 mol% is often sufficient due to the high activity of the catalyst, making the process atom-economical.
-
Stoichiometry: A slight excess of the nucleophile (DBM) is used to ensure complete consumption of the limiting electrophile (nitrostyrene).
Protocol 2: epi-Quinine Benzamide-Catalyzed Vinylogous Michael Addition
This protocol details the addition of 5-methyl-2(3H)-furanone to a challenging β-alkylnitroalkene, showcasing the high catalytic activity of the cinchona alkaloid-derived benzamide.[12]
Materials and Reagents:
-
epi-Quinine 9-[this compound] catalyst
-
5-Methyl-2(3H)-furanone (Angelica lactone)
-
(E)-1-Nitroprop-1-ene
-
Tetrahydrofuran (THF), anhydrous
-
Standard purification and analytical supplies as in Protocol 1
Step-by-Step Methodology:
-
Catalyst Preparation: The catalyst can be synthesized from epi-quinine and 3,5-bis(trifluoromethyl)benzoyl chloride.
-
Reaction Setup: In a dry vial under an inert atmosphere (e.g., Argon), dissolve the epi-quinine benzamide catalyst (14.5 mg, 0.025 mmol, 5 mol%) in 1.0 mL of anhydrous THF.
-
Reagent Addition: To the catalyst solution, add 5-methyl-2(3H)-furanone (49 mg, 0.50 mmol, 1.0 equiv).
-
Cooling: Cool the mixture to the specified reaction temperature, for instance, -20 °C, using a cryocooler or an appropriate cooling bath.
-
Initiation: Add (E)-1-nitroprop-1-ene (65 mg, 0.75 mmol, 1.5 equiv) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at -20 °C for the time specified in the literature (e.g., 48 hours), monitoring progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a few drops of saturated NH₄Cl solution. Extract with EtOAc (3 x 10 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Analysis: Determine yield, diastereomeric ratio (dr) from the crude ¹H NMR spectrum, and enantiomeric excess (ee) by chiral HPLC analysis.
Expert Insights (Causality):
-
Low Temperature: Running the reaction at lower temperatures often enhances stereoselectivity by favoring the transition state leading to the major enantiomer and diastereomer.
-
Inert Atmosphere: While many organocatalytic reactions are air-stable, using an inert atmosphere is good practice to prevent potential oxidative side reactions, especially with sensitive substrates.
-
Challenging Substrate: The use of a β-alkylnitroalkene highlights the catalyst's high activity, as these substrates are typically much less reactive than their β-aryl counterparts.[12]
Caption: A standard workflow for asymmetric Michael additions.
Conclusion
Catalysts incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, derived from precursors such as this compound, represent a pinnacle of rational design in asymmetric organocatalysis. The profound electronic influence of the trifluoromethyl groups creates exceptionally powerful hydrogen-bond donors, enabling the dual activation of Michael donors and acceptors with remarkable efficiency and stereocontrol. The protocols and data presented herein demonstrate their broad applicability and reliability, empowering researchers in synthetic chemistry and drug development to construct complex chiral molecules with confidence and precision.
References
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Jha, S. C., & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. ARKIVOC, 2002(vii), 167-196. [Link: [Link]]
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Lee, H.-S., et al. (2015). Catalytic Activity of epi-Quinine-Derived this compound in Asymmetric Nitro-Michael Reaction of Furanones. Organic Letters, 17(13), 3218–3221. [Link: [Link]]
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Christoffers, J., & Koripelly, G. (2003). Recent Advances in Catalytic Enantioselective Michael Additions. Angewandte Chemie International Edition, 42(34), 3955-3957. [Link: [Link]]
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Gómez-Guillén, M., et al. (2016). Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions. The Journal of Organic Chemistry, 81(19), 8940–8949. [Link: [Link]]
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Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group Meeting. [Link: [Link]]
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Kim, H. S., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 27(1), 263. [Link: [Link]]
-
Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119–125. [Link: [Link]]
-
Shin, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(24), 7578. [Link: [Link]]
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ResearchGate. (n.d.). Asymmetric Michael addition using organocatalyst 28. ResearchGate. [Link: [Link]]
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Organic Chemistry Portal. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Organic Chemistry Portal. [Link: [Link]]
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Khiangte, V. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision, 16(3), 123-131. [Link: [Link]]
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Shin, J. H., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2686. [Link: [Link]]
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Herrera, B., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. [Link: [Link]]
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Zhang, Z., & Schreiner, P. R. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(30), 5581–5589. [Link: [Link]]
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Buchler GmbH. (n.d.). Enantioselective Michael Addition. Buchler GmbH. [Link: [Link]]
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FAQ. (n.d.). What is the synthesis and application of 3,5-Bis(trifluoromethyl)benzeneboronic acid? FAQ. [Link: [Link]]
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Moshkin, V. S., & Zlotin, S. G. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link: [Link]]
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Plevnik, M., & Grošelj, U. (2022). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2022(2), M1388. [Link: [Link]]
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Brown, S. P., et al. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 125(4), 1014–1015. [Link: [Link]]
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Inokuma, T., et al. (2011). Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 133(43), 17314–17324. [Link: [Link]]
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ElectronicsAndBooks. (2015). Catalytic Activity of epi-Quinine-Derived 3,5- Bis(trifluoromethyl)benzamide in Asymmetric Nitro-Michael Reaction of Furanones. ElectronicsAndBooks. [Link: [Link]]
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Application Notes and Protocols for the Incorporation of 3,5-Bis(trifluoromethyl)benzamide into Polymeric Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzamides in Advanced Materials and Therapeutics
The 3,5-bis(trifluoromethyl)phenyl motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to participate in specific molecular interactions. Its incorporation into polymeric structures can imbue them with enhanced thermal stability, chemical resistance, and tailored surface properties. In the realm of drug development, polymers functionalized with such moieties can serve as advanced drug delivery systems, diagnostic probes, or biomaterials with improved biocompatibility and specific cell interactions. This guide provides detailed experimental procedures for the covalent incorporation of 3,5-Bis(trifluoromethyl)benzamide into polymeric backbones, offering two distinct and robust strategies: the synthesis and polymerization of a novel monomer and the post-polymerization modification of a commercially available reactive polymer.
Strategy 1: Monomer Synthesis and Radical Copolymerization
This approach involves the initial synthesis of a polymerizable monomer derived from this compound, followed by its copolymerization with a common vinyl monomer. This method allows for precise control over the concentration of the functional moiety within the final polymer.
Rationale and Workflow Overview
The core of this strategy is the conversion of the inert benzamide into a vinyl-functionalized monomer that can readily participate in standard polymerization reactions. We will first synthesize N-allyl-3,5-bis(trifluoromethyl)benzamide. The allyl group provides a polymerizable double bond. This functionalized monomer will then be copolymerized with a common comonomer, such as methyl methacrylate (MMA), via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is chosen for its ability to yield polymers with controlled molecular weights and narrow dispersities.
Experimental Protocol: Part A - Synthesis of N-allyl-3,5-bis(trifluoromethyl)benzamide
-
Materials: this compound, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Allyl bromide, Diethyl ether, Saturated aqueous Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the benzamide in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Sodium Hydride (1.2 eq) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add Allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Sodium Bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous Magnesium Sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol: Part B - RAFT Copolymerization
-
Materials: N-allyl-3,5-bis(trifluoromethyl)benzamide (functional monomer), Methyl Methacrylate (MMA, freshly distilled), RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CTA-1)[1], Initiator (e.g., Azobisisobutyronitrile, AIBN), Anhydrous solvent (e.g., 1,4-Dioxane or Toluene).
-
Procedure:
-
In a Schlenk flask, combine the functional monomer, MMA, CTA-1, and AIBN in the desired molar ratios. A typical ratio might be [MMA]:[Functional Monomer]:[CTA-1]:[AIBN] =[2]:[3]:[4]:[0.2].
-
Add the anhydrous solvent.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), periodically taking aliquots to monitor conversion via ¹H NMR.
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or centrifugation, re-dissolve it in a minimal amount of a good solvent (e.g., THF or Dichloromethane), and re-precipitate.
-
Repeat the dissolution-precipitation cycle two more times to ensure the removal of unreacted monomers and initiator fragments.
-
Dry the final polymer under vacuum to a constant weight.
-
Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹⁹F NMR | Confirm monomer synthesis and determine copolymer composition. | Appearance of allyl proton signals in the monomer. In the polymer, characteristic signals from both MMA and the functional monomer will be present. ¹⁹F NMR will show a characteristic signal for the -CF₃ groups. |
| Gel Permeation Chromatography (GPC) | Determine the molecular weight (Mn, Mw) and dispersity (Đ) of the copolymer. | A monomodal peak with a low dispersity (Đ < 1.3) is indicative of a controlled polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the presence of key functional groups. | Characteristic peaks for the amide C=O stretch, and C-F bonds from the trifluoromethyl groups. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) of the copolymer. | The Tg will vary depending on the copolymer composition. |
Strategy 2: Post-Polymerization Modification
This strategy involves the use of a pre-formed polymer containing reactive functional groups, which are then reacted with a derivative of this compound. This approach is advantageous when a specific polymer backbone is desired or when the functional monomer is difficult to synthesize or polymerize.[5][6]
Rationale and Workflow Overview
We will utilize a commercially available or synthesized polymer containing reactive pentafluorophenyl (PFP) ester groups, such as poly(pentafluorophenyl methacrylate) (PPFMA).[1][6][7] These PFP esters are highly reactive towards primary amines via amidation, forming a stable amide bond.[6] We will first synthesize a derivative of this compound that contains a primary amine with a linker, for example, N-(2-aminoethyl)-3,5-bis(trifluoromethyl)benzamide. This amine-functionalized molecule will then be grafted onto the PPFMA backbone.
Experimental Protocol: Part A - Synthesis of N-(2-aminoethyl)-3,5-bis(trifluoromethyl)benzamide
-
Materials: 3,5-Bis(trifluoromethyl)benzoic acid, Ethylenediamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), Dichloromethane (DCM), Dimethylformamide (DMF), Saturated aqueous Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 3,5-Bis(trifluoromethyl)benzoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in a mixture of DCM and DMF.
-
Stir the solution at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve a large excess of ethylenediamine (e.g., 10 eq) in DCM.
-
Slowly add the activated acid solution to the ethylenediamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous Sodium Bicarbonate and brine.
-
Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate.
-
Purify the product by column chromatography to isolate the mono-acylated product.
-
Experimental Protocol: Part B - Modification of PPFMA
-
Materials: Poly(pentafluorophenyl methacrylate) (PPFMA), N-(2-aminoethyl)-3,5-bis(trifluoromethyl)benzamide, Anhydrous DMF or Dichloromethane, a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
Procedure:
-
Dissolve PPFMA in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve N-(2-aminoethyl)-3,5-bis(trifluoromethyl)benzamide (e.g., 1.5 equivalents per PFP ester group) and DIPEA (2.0 equivalents) in the same solvent.
-
Add the amine solution to the polymer solution.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by taking small aliquots and analyzing by FTIR, looking for the disappearance of the PFP ester peaks.
-
Upon completion, precipitate the polymer into a non-solvent (e.g., diethyl ether or methanol).
-
Purify the polymer by repeated precipitations or by dialysis against an appropriate solvent to remove unreacted small molecules and byproducts.
-
Dry the final functionalized polymer under vacuum.
-
Characterization
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Monitor the reaction progress and confirm modification. | Disappearance of the characteristic PFP ester peaks (around 1780 cm⁻¹) and appearance of a new amide C=O peak (around 1650 cm⁻¹). |
| ¹H and ¹⁹F NMR | Confirm the covalent attachment of the benzamide moiety. | Appearance of new proton signals corresponding to the linker and the aromatic protons of the benzamide. A strong ¹⁹F NMR signal will confirm the presence of the -CF₃ groups. |
| GPC | Assess any changes in the polymer's molecular weight distribution. | The molecular weight of the polymer should increase, while the dispersity should remain relatively unchanged. |
| X-ray Photoelectron Spectroscopy (XPS) | Quantify the surface elemental composition. | The appearance of a fluorine (F1s) signal and an increase in the nitrogen (N1s) signal on the polymer surface. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in Strategy 1, the successful synthesis of the monomer can be unequivocally confirmed by NMR and mass spectrometry before proceeding to the polymerization step. The progress of the RAFT polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR, allowing for termination of the reaction when the desired molecular weight is achieved. In Strategy 2, the degree of post-polymerization modification can be quantified by comparing the integration of proton signals from the polymer backbone and the attached benzamide moiety in the ¹H NMR spectrum. The disappearance of the reactive group's signal in FTIR provides a clear qualitative checkpoint for reaction completion.
References
- Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy)
- Synthesis of functional polymers by post-polymerization modific
- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI.
- Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)
- Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI.
- Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing).
- Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)
- Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate)
- bis(trifluoromethyl)-4,4'-diaminobiphenyl. 3.
- Process for the synthesis of 3,5-bis(trifluoromethyl)
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Application Notes & Protocols: The Strategic Role of 3,5-Bis(trifluoromethyl)benzamide in Modern Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1] The 3,5-bis(trifluoromethyl)phenyl motif is of particular interest, imparting a unique combination of properties to active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of 3,5-Bis(trifluoromethyl)benzamide, a key intermediate built upon this scaffold. We will explore the physicochemical rationale for its use, detail its synthesis, and provide a comprehensive protocol for its application in the manufacturing of advanced therapeutic agents, with a specific focus on the synthesis of the selective inhibitor of nuclear export (SINE), Selinexor.
The Physicochemical Advantage of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The utility of this compound as a pharmaceutical intermediate is fundamentally derived from the properties conferred by its two trifluoromethyl groups. These groups are not mere placeholders; they are potent modulators of a molecule's biological and physical characteristics.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[2] By positioning two CF₃ groups on the phenyl ring, formulators can protect the core structure from rapid metabolic breakdown, often leading to an extended plasma half-life and improved bioavailability of the final drug product.[1][2]
-
Increased Lipophilicity: Trifluoromethyl groups are highly lipophilic.[2] This property can significantly improve a drug's ability to permeate biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[2]
-
Modulation of Binding Affinity: As powerful electron-withdrawing groups, CF₃ substituents alter the electronic landscape of the aromatic ring.[1] This electronic modulation can fine-tune the way a molecule interacts with its biological target, potentially leading to stronger, more selective binding and enhanced therapeutic potency.[1]
-
Chemical Stability: The presence of trifluoromethyl groups enhances the overall chemical stability of the molecule, a valuable trait for both synthesis and storage.[3]
These combined properties make intermediates like this compound highly valuable for developing robust drug candidates targeting a range of diseases, from metabolic disorders to cancer.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22227-26-5 | [4][5] |
| Molecular Formula | C₉H₅F₆NO | [6] |
| Molecular Weight | 257.13 g/mol | [4][6] |
| Appearance | Solid | [4] |
| Melting Point | 163-167 °C | [4] |
| InChI Key | YNOPIKHMZIOWHS-UHFFFAOYSA-N | [4][6] |
Synthesis Protocol: Preparation of this compound
A common and efficient route to this compound involves the controlled hydrolysis of the corresponding benzonitrile precursor. This method is particularly relevant as it is a key step in the documented synthesis of the anticancer drug Selinexor.[7]
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile.
Protocol 2.1: Synthesis via Benzonitrile Hydrolysis
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory with appropriate safety measures.
Materials:
-
3,5-Bis(trifluoromethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃)
-
30% Hydrogen Peroxide (H₂O₂)
-
Dimethyl Sulfoxide (DMSO) or a suitable solvent
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)benzonitrile (1 equivalent) in DMSO.
-
Reagent Addition: Add potassium carbonate (K₂CO₃) to the solution.
-
Hydrolysis: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the stirring mixture. An exotherm may be observed; maintain the reaction temperature as specified by the process parameters (e.g., 20-30°C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system to yield pure this compound.
Application Protocol: Synthesis of Selinexor Intermediate
This compound serves as the foundational building block for the synthesis of Selinexor, a first-in-class oral SINE compound used in oncology.[7] The following protocol outlines the conversion of the benzamide into a key 1,2,4-triazole intermediate.[7]
Workflow Diagram: Selinexor Intermediate Synthesis
Caption: Two-step synthesis of the triazole core for Selinexor.
Protocol 3.1: From Benzamide to 1,2,4-Triazole
Causality: The first step converts the amide into a more reactive imine. The second step utilizes hydrazine in an acid-catalyzed cyclization reaction to form the stable five-membered triazole ring, which is a critical pharmacophore in the final drug.[7]
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine (or hydrazine hydrate)
-
Acetic Acid (HOAc)
-
Appropriate reaction solvents (e.g., Toluene, Ethanol)
Procedure:
Step 1: Formation of the Intermediate Imine
-
Reaction Setup: Charge a reaction vessel with this compound (1 equivalent) and a suitable solvent like toluene.
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Reaction: Heat the mixture to reflux and stir until the conversion to the imine intermediate is complete (monitor by HPLC/TLC).
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The crude imine is often used directly in the next step without further purification.
Step 2: Hydrazine-Catalyzed Cyclization
-
Reaction Setup: Dissolve the crude imine intermediate from Step 1 in a suitable solvent such as ethanol.
-
Catalyst and Reagent Addition: Add a catalytic amount of acetic acid (HOAc), followed by the slow addition of hydrazine.
-
Cyclization: Heat the reaction mixture (e.g., to 50-55°C) and stir until the cyclization is complete.[7]
-
Isolation: Cool the reaction mixture. The product, a 1,2,4-triazole intermediate, may precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography to achieve the desired purity for subsequent steps in the synthesis of Selinexor.
Broader Therapeutic Relevance
The 3,5-bis(trifluoromethyl)phenyl scaffold, and by extension its benzamide derivative, is not limited to Selinexor. Its advantageous properties have been leveraged in the design of various other therapeutic agents, demonstrating the versatility of this intermediate.
-
Cholinesterase Inhibitors: Analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been designed and synthesized as novel inhibitors of acetyl- and butyrylcholinesterase, which are viable targets for treating dementia and other neurological disorders.[8]
-
CETP Inhibitors: Novel 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and evaluated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for treating hyperlipidemia and related cardiovascular diseases.[9]
-
Antimicrobial Agents: Researchers have incorporated the 3,5-bis(trifluoromethyl)phenyl group into pyrazole derivatives to create potent growth inhibitors of drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10]
This broad applicability underscores the importance of mastering the synthesis and handling of this compound for any organization involved in cutting-edge drug discovery and development.
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). MDPI. [Link]
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N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. (2020). PubMed. [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2018). MDPI. [Link]
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Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. (2022). PubMed. [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. [Link]
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- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (n.d.). ProQuest.
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
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The Role of the 3,5-Bis(trifluoromethyl)benzamide Scaffold in Modern Cancer Therapeutics: Application Notes & Protocols
Abstract
The 3,5-bis(trifluoromethyl)phenyl motif, a key component of 3,5-Bis(trifluoromethyl)benzamide, represents a privileged scaffold in contemporary medicinal chemistry, particularly in the development of targeted cancer therapeutics. The unique physicochemical properties imparted by the dual trifluoromethyl (CF3) groups—such as high metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds—make this moiety a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth examination of the rationale behind its use, focusing on its role in the development of BRAF inhibitors for melanoma and other malignancies. We present detailed, field-proven protocols for the in vitro evaluation of novel compounds derived from this scaffold, from initial kinase inhibition assays to cell-based validation of pathway modulation.
The Chemical Rationale: Why the 3,5-Bis(trifluoromethyl)phenyl Moiety is a Privileged Scaffold
In drug design, the strategic modification of molecular scaffolds with specific chemical groups is crucial for enhancing biological activity and optimizing pharmacokinetic profiles.[1] The 3,5-bis(trifluoromethyl)phenyl group has emerged as a particularly effective component for several reasons:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This intrinsic stability can significantly prolong the half-life of a drug candidate.
-
Enhanced Lipophilicity: The CF3 group substantially increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and reach intracellular targets.[1]
-
Modulation of Electronic Properties: As potent electron-withdrawing groups, the two CF3 substituents on the phenyl ring create a unique electronic environment. This influences the acidity of nearby protons (like the amide N-H in a benzamide), enhancing its hydrogen-bonding donor capability, which is critical for strong and specific interactions with the ATP-binding pockets of kinases.[2][3]
-
Bioisosterism and Steric Influence: The CF3 group can act as a bioisostere for other chemical groups, like a chlorine atom, influencing molecular conformation and improving binding selectivity.[1] The steric bulk of the 3,5-disubstitution pattern helps orient the molecule within the target's binding site, contributing to its potency and specificity.
These properties have been successfully leveraged in the synthesis of a number of approved drugs and clinical candidates, establishing the 3,5-bis(trifluoromethyl)phenyl motif as a key building block in modern drug discovery.[4]
Key Therapeutic Target: The MAPK Signaling Pathway and BRAF Inhibitors
A primary application of the 3,5-bis(trifluoromethyl)phenyl scaffold is in the development of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[5][6]
Mutations in the BRAF gene, a key kinase in this cascade, are found in approximately 50% of melanoma cases and a significant fraction of other cancers.[7] The most common mutation, BRAF V600E, leads to constitutive activation of the pathway, driving uncontrolled cell proliferation.[5][7]
Several FDA-approved BRAF inhibitors, including Vemurafenib , Dabrafenib , and Encorafenib , incorporate a trifluoromethyl-substituted phenyl group that is crucial for their mechanism of action.[5][8][9] These drugs are ATP-competitive inhibitors that selectively bind to the mutated BRAF V600E kinase, blocking its activity and shutting down the downstream signaling cascade.[7][8] Vemurafenib, for example, potently and selectively inhibits the BRAF V600E kinase, disrupting the MAPK pathway and blocking the proliferation of malignant cells carrying this mutation.[8]
Application Notes & Experimental Protocols
The following protocols provide a robust framework for the preclinical evaluation of novel therapeutic candidates derived from the this compound scaffold targeting the BRAF kinase.
Protocol 3.1: In Vitro BRAF V600E Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the constitutively active BRAF V600E mutant enzyme.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal.
Materials:
-
Recombinant human BRAF (V600E) enzyme
-
Kinase-inactive MEK1 as a substrate
-
Kinase-Glo® MAX Luminescent Kinase Assay Kit
-
ATP (500 µM stock)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
Test compound and positive control (e.g., Vemurafenib) dissolved in 100% DMSO
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and Vemurafenib in 100% DMSO, starting at a 1000X final concentration (e.g., 10 mM for a top final concentration of 10 µM).
-
Reaction Master Mix: Prepare a master mix containing kinase buffer, ATP (final concentration typically near the Km for the enzyme, e.g., 10-50 µM), and the MEK1 substrate.[11]
-
Enzyme Preparation: Dilute the BRAF V600E enzyme in kinase buffer to a 2X final concentration. The optimal concentration should be determined empirically by performing an enzyme titration.[12]
-
Assay Plate Setup:
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 50 µL of the Reaction Master Mix to all wells.
-
To initiate the reaction, add 50 µL of the 2X enzyme solution to all wells except for the "no enzyme" control wells (add 50 µL of kinase buffer instead).
-
-
Incubation: Mix the plate gently and incubate at 30°C for 30-60 minutes.[11] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 100 µL of the Kinase-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data with the "vehicle control" (0% inhibition) and a "no ATP" or potent inhibitor control (100% inhibition).
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Scientist's Note: Maintaining a consistent, low percentage of DMSO (e.g., ≤1%) in the final reaction is critical to avoid artifacts. The positive control, Vemurafenib, serves as a benchmark for assay performance and compound potency.
Protocol 3.2: Cell-Based Proliferation Assay in BRAF-Mutant Melanoma Cells
This protocol measures the effect of a test compound on the proliferation of the A375 human melanoma cell line, which harbors the BRAF V600E mutation.[13]
Principle: The assay utilizes a reagent like CellTiter-Glo® to quantify the number of viable cells in culture by measuring intracellular ATP levels. A decrease in ATP correlates with reduced cell viability and proliferation.
Materials:
-
A375 melanoma cell line (ATCC® CRL-1619™)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Test compound and positive control (e.g., Encorafenib) dissolved in DMSO
-
Sterile, clear-bottom, white-walled 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A375 cells into the 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[14]
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by normalizing the data to the vehicle control and plotting the percent viability against the log of the compound concentration.
Protocol 3.3: Western Blot Analysis of MAPK Pathway Modulation
This protocol validates that the test compound inhibits the intended target (BRAF) within the cellular context by measuring the phosphorylation status of its downstream effectors, MEK and ERK.[15][16]
Principle: Inhibition of BRAF V600E will lead to a dose-dependent decrease in the phosphorylation of MEK (p-MEK) and ERK (p-ERK). Western blotting with phospho-specific antibodies allows for the visualization and quantification of this effect.[16]
Materials:
-
A375 cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-MEK1/2, anti-total-MEK, and a loading control (e.g., anti-GAPDH or anti-β-actin).[16]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the test compound for 1-2 hours.[16]
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total ERK and GAPDH.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK and p-MEK signals to their respective total protein signals and then to the loading control.
Data Interpretation & Expected Outcomes
A successful BRAF inhibitor candidate derived from the this compound scaffold is expected to exhibit the following characteristics across the described protocols.
| Assay | Key Parameter | Expected Outcome for Potent/Selective Inhibitor | Reference Compounds (IC50/EC50) |
| In Vitro Kinase Assay | IC50 vs. BRAF V600E | Low nanomolar (e.g., < 50 nM) | Vemurafenib: ~31 nM |
| Cell Proliferation Assay | EC50 in A375 cells | Low nanomolar (e.g., < 100 nM) | Encorafenib: ~0.9 nM |
| Western Blot Analysis | p-ERK / p-MEK levels | Dose-dependent reduction at concentrations consistent with EC50 | Significant reduction at ≥ 10 nM |
Reference values are approximate and can vary based on specific assay conditions.
Troubleshooting & Considerations:
-
Poor Solubility: Compounds with high lipophilicity may precipitate in aqueous assay buffers. Ensure final DMSO concentration is consistent and consider using solubility-enhancing excipients for in vivo studies.
-
IC50 vs. EC50 Discrepancy: A large difference between the biochemical (IC50) and cellular (EC50) potencies can indicate poor cell permeability, high plasma protein binding, or efflux by cellular transporters.
-
Off-Target Effects: While not covered in these protocols, it is essential to assess the selectivity of lead compounds against a panel of other kinases to identify potential off-target toxicities.
-
Paradoxical Activation: A known liability of some BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can promote secondary malignancies.[9] This should be evaluated in relevant cell lines (e.g., those with RAS mutations). Encorafenib was designed to have a long dissociation half-life, which contributes to a lower incidence of paradoxical activation-related adverse events.[17]
Conclusion and Future Perspectives
The this compound moiety and its parent phenyl group are foundational scaffolds in the design of targeted cancer therapies, most notably kinase inhibitors. Their unique combination of metabolic stability, lipophilicity, and hydrogen bonding capability allows for the development of highly potent and specific drug candidates. The protocols outlined in this guide provide a standardized workflow for the rigorous preclinical evaluation of new chemical entities built upon this privileged structure. As resistance to current therapies remains a significant clinical challenge, the continued exploration of novel derivatives of this scaffold is essential for developing the next generation of cancer therapeutics.
References
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McAlister R. Mechanism of Action of BRAF and MEK Inhibitors. PharmacyLibrary. Available from: [Link].
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Puri A, et al. Vemurafenib. StatPearls - NCBI Bookshelf. 2025. Available from: [Link].
-
Carlino MS, et al. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC - NIH. 2020. Available from: [Link].
-
Low KH, et al. Identification of BRAF inhibitors through in silico screening. PMC. 2014. Available from: [Link].
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Lichius JJ, et al. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Available from: [Link].
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Holderfield M, et al. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. 2014. Available from: [Link].
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An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. PubMed Central. Available from: [Link].
-
Khaddour K, et al. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unr. OTT. 2018. Available from: [Link].
-
Inhibition of interleukin-3- and interferon- α-induced JAK/STAT signaling by the synthetic α-X-2',3,4,4'-tetramethoxychalcones α-Br-TMC and α-CF3-TMC. PubMed. 2016. Available from: [Link].
-
MUG assay in A375 melanoma cells in response to treatment with the BRAF... ResearchGate. Available from: [Link].
-
Vemurafenib Pathway, Pharmacodynamics. ClinPGx. Available from: [Link].
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BRAF (WT) Kinase Assay Kit. BPS Bioscience. Available from: [Link].
-
In vitro BRAF inhibitor resistance in A375 melanoma cells. ResearchGate. Available from: [Link].
-
Marconcini R, et al. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. PMC - NIH. Available from: [Link].
-
Caporali S, et al. Phenotype characterization of human melanoma cells resistant to dabrafenib. PMC - NIH. 2019. Available from: [Link].
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link].
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BRAF inhibitors reprogram cancer-associated fibroblasts to drive matrix remodeling and therapeutic escape in melanoma. bioRxiv. 2021. Available from: [Link].
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Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Available from: [Link].
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A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. Available from: [Link].
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Yousuf M, et al. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. 2021. Available from: [Link].
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N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. Available from: [Link].
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. PMC - NIH. Available from: [Link].
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link].
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This compound. PubChem. Available from: [Link].
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Sorting Out the Stats from the Jaks. Review of Ophthalmology. 2013. Available from: [Link].
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Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. Available from: [Link].
-
On the development of B-Raf inhibitors acting through innovative mechanisms. Available from: [Link].
-
Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications. 2019. Available from: [Link].
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Royal Society of Chemistry. Available from: [Link].
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC - NIH. Available from: [Link].
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- 3. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3,5-Bis(trifluoromethyl)benzamide
Abstract
This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of 3,5-Bis(trifluoromethyl)benzamide, a key intermediate in pharmaceutical synthesis.[1] A multi-technique approach is essential for unambiguously confirming the identity, purity, and stability of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation, and Differential Scanning Calorimetry (DSC) for thermal property and purity analysis. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical protocols.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl (-CF₃) groups imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity when incorporated into larger molecules. Given its role as a critical building block, ensuring the purity and structural integrity of this compound is paramount for the quality and efficacy of the final products.
This document outlines a validated, multi-faceted analytical workflow. The causality behind method selection is emphasized; for instance, chromatography is used for separation and quantification, while spectroscopy provides definitive structural information. This integrated approach ensures a self-validating system for quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for the development of appropriate analytical methods.
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 163-167 °C | |
| Molecular Weight | 257.13 g/mol | [2] |
| Solubility | Soluble in methanol, DMSO, chloroform | [3] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating the primary compound from any impurities, including starting materials, by-products, or degradation products.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of this compound due to its high resolution, sensitivity, and quantification accuracy. A reversed-phase method is ideal, leveraging the nonpolar nature of the aromatic ring.
Rationale for Method Selection:
-
Column: A C18 stationary phase is chosen for its hydrophobic character, which provides strong retention and excellent separation of the analyte from more polar impurities.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure the efficient elution of the main compound while also resolving early-eluting polar impurities and late-eluting nonpolar impurities.
-
Detector: A UV detector set at 220 nm is selected, corresponding to a strong absorbance region for the benzamide chromophore, ensuring high sensitivity.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 40% B
-
19-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
Expected Results: A sharp, symmetric peak for this compound should be observed. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
| Parameter | Expected Value |
| Retention Time (t_R) | ~9.5 minutes |
| Purity (by Area %) | ≥ 97% |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized product, ensuring that the correct molecule has been produced.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. ¹H, ¹³C, and ¹⁹F NMR are all critical for the unambiguous identification of this molecule.
Rationale for Method Selection:
-
¹H NMR: Identifies the number and environment of protons on the aromatic ring and the amide group.
-
¹³C NMR: Confirms the carbon skeleton, including the quaternary carbons attached to the -CF₃ groups and the carbonyl carbon.
-
¹⁹F NMR: Directly observes the trifluoromethyl groups, which is essential for fluorinated compounds. A single peak confirms the magnetic equivalence of the two -CF₃ groups.[5][6]
Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Observe a broad singlet for the -NH₂ protons.
-
Observe signals for the aromatic protons. The proton at the 4-position will appear as a singlet, and the protons at the 2- and 6-positions will appear as another singlet.
-
-
¹⁹F NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to observe all carbon signals, including the carbonyl carbon and the carbons of the aromatic ring.
-
Expected Chemical Shifts (in DMSO-d₆):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.4 | Singlet | Aromatic C4-H |
| ~8.3 | Singlet | Aromatic C2-H , C6-H | |
| ~8.2, ~7.8 | Broad Singlets (2) | -CONH₂ | |
| ¹⁹F | ~ -61.5 | Singlet | 2 x -CF₃ |
| ¹³C | ~166 | Singlet | C =O |
| ~135 | Singlet | C 1 | |
| ~131 | Quartet (J ≈ 34 Hz) | C 3, C 5 | |
| ~127 | Singlet | C 4 | |
| ~124 | Quartet (J ≈ 272 Hz) | -C F₃ | |
| ~122 | Singlet | C 2, C 6 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.[7]
Protocol: FTIR Analysis
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |
| ~1670 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1620 | N-H Bend (Amide II) | Primary Amide (-NH₂) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| 1350-1100 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |
Thermal Analysis
Thermal analysis provides information on melting point, polymorphism, and can be used as an absolute method for purity determination.[4][8]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[9][10] It is used to determine the melting point and can also be used to estimate the purity of highly crystalline organic compounds.[4][8][11] Less pure compounds exhibit a broadened melting peak at a lower temperature.[10]
Protocol: DSC Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Method:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. Purity can be estimated using the van't Hoff equation integrated into the instrument's software.
Expected Results: A sharp endothermic peak corresponding to the melting of the crystalline solid.
| Parameter | Expected Value |
| Melting Onset | > 162 °C |
| Melting Peak | ~165 °C |
| Purity (by DSC) | ≥ 98% (for highly pure samples)[4][8] |
Integrated Analytical Workflow
A logical workflow ensures that all critical quality attributes of the this compound product are assessed efficiently. The proposed workflow combines screening techniques with confirmatory methods.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The protocols detailed in this application note, combining chromatography (HPLC), spectroscopy (NMR, FTIR), and thermal analysis (DSC), provide a robust framework for ensuring the identity, purity, and quality of this important chemical intermediate. This multi-technique approach establishes a self-validating system critical for research, development, and quality control in the pharmaceutical industry.
References
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- Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net.
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- Determination of purity by differential scanning calorimetry (DSC). (1971). ACS Publications.
- FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. (2019). ResearchGate.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- This compound. (n.d.). Cheméo.
- Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. (2020). Beilstein Journals.
- The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. (2024). ChemicalBook.
- This compound 97%. (n.d.). Sigma-Aldrich.
- This compound | C9H5F6NO. (n.d.). PubChem.
- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. (2019). BIPM.
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 3,5-Bis(trifluoromethyl)benzamide Derivatives
Abstract
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and cell permeability. Consequently, robust and scalable synthetic routes to its derivatives, particularly 3,5-bis(trifluoromethyl)benzamides, are of paramount importance to researchers and drug development professionals. These amides are key intermediates and active pharmaceutical ingredients (APIs) in various therapeutic areas, including as neurokinin-1 (NK-1) receptor antagonists for treating emesis and inflammatory diseases.[1] This application note provides a detailed, field-proven guide for the scale-up synthesis of 3,5-bis(trifluoromethyl)benzamide derivatives, moving from bench-scale procedures to pilot-plant-ready protocols. We will dissect a reliable two-step synthetic pathway, emphasizing process safety, reaction optimization, and critical quality controls necessary for efficient and reproducible large-scale production.
Introduction: The Strategic Importance of the 3,5-Bis(trifluoromethyl)phenyl Group
The unique electronic properties imparted by two trifluoromethyl (-CF₃) groups on a phenyl ring make this scaffold highly attractive in medicinal chemistry. The strong electron-withdrawing nature of the -CF₃ groups significantly alters the acidity of adjacent protons and the reactivity of the aromatic ring. In drug candidates, this can lead to improved pharmacokinetic profiles and stronger interactions with biological targets.[2] The synthesis of benzamide derivatives from this core structure is a common strategy for developing novel therapeutics.[2]
However, transitioning the synthesis of these compounds from the gram-scale to the kilogram-scale introduces significant challenges. These include managing highly exothermic reactions, handling corrosive and hazardous reagents safely, and developing purification methods that are both efficient and scalable. This guide is designed to address these challenges directly, providing a framework built on established chemical principles and process safety management.
Recommended Synthetic Pathway: A Two-Step Approach
The most reliable and industrially viable method for preparing 3,5-bis(trifluoromethyl)benzamides on a large scale involves a two-step process. This pathway prioritizes the use of cost-effective reagents and minimizes complex purification steps.
-
Step 1: Acyl Chloride Formation. Conversion of the starting material, 3,5-bis(trifluoromethyl)benzoic acid, into the highly reactive 3,5-bis(trifluoromethyl)benzoyl chloride.
-
Step 2: Amidation. The coupling of the synthesized acyl chloride with a primary or secondary amine to form the final benzamide product.
This strategy avoids coupling reagents that are often expensive and generate difficult-to-remove byproducts, making it ideal for large-scale manufacturing.
Sources
Systematic Derivatization of the 3,5-Bis(trifluoromethyl)benzamide Scaffold for Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemists and Drug Discovery Professionals
Abstract
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in modern medicinal chemistry, prized for its ability to enhance metabolic stability and modulate physicochemical properties. When coupled with the versatile benzamide functional group, it forms a powerful scaffold for developing potent and selective therapeutic agents. This guide provides a comprehensive framework for the systematic derivatization of 3,5-bis(trifluoromethyl)benzamide to facilitate robust structure-activity relationship (SAR) studies. We delve into the strategic rationale behind selecting modification sites, provide detailed, field-proven synthetic protocols for generating diverse analog libraries, and outline the necessary analytical characterization for ensuring data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently explore the chemical space around this important scaffold to accelerate lead discovery and optimization.
The Strategic Imperative: Why this compound?
The design of any SAR campaign begins with the selection of a core scaffold. The this compound scaffold is frequently chosen for several compelling reasons that directly impact a molecule's drug-like properties:
-
Metabolic Stability: The two trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups that are exceptionally stable to metabolic degradation. They effectively shield the phenyl ring from oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), which can significantly prolong the in vivo half-life of a drug candidate.
-
Modulation of Lipophilicity: The -CF₃ groups substantially increase the lipophilicity of the molecule, which can enhance membrane permeability and improve binding affinity through hydrophobic interactions within a target's active site.
-
The Amide Linchpin: The benzamide functional group is a cornerstone of drug design.[1] Its N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor.[1] This dual nature allows for critical, directional interactions with biological targets. Furthermore, the planarity of the amide bond can impose conformational constraints, which is often beneficial for binding affinity and selectivity.
An effective SAR study requires a systematic exploration of how structural modifications to this core influence biological activity. The primary points of diversification on the this compound scaffold are illustrated below.
Figure 1: Key derivatization points on the this compound scaffold for SAR exploration.
The SAR Workflow: From Design to Data
A successful SAR campaign is a cyclical process involving thoughtful design, efficient synthesis, rigorous characterization, and precise biological evaluation. Each step informs the next, guiding the project toward compounds with improved potency, selectivity, and pharmacokinetic profiles.
Figure 2: A typical workflow for a structure-activity relationship (SAR) study.
Core Synthetic Protocols
The following protocols describe robust and scalable methods for synthesizing a library of this compound derivatives.
Protocol 1: Synthesis of N-Substituted this compound Analogs via Amide Coupling
This is the most fundamental and versatile method for generating a diverse library of analogs. The protocol involves the activation of 3,5-bis(trifluoromethyl)benzoic acid followed by coupling with a desired primary or secondary amine.
Figure 3: General reaction scheme for N-substituted benzamide synthesis.
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, alkylamines)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology (Acid Chloride Method):
-
Activation of Carboxylic Acid:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq).
-
Add anhydrous DCM (approx. 0.2 M concentration).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the conversion of the starting material by TLC or LC-MS.
-
Rationale: Converting the carboxylic acid to the more reactive acid chloride is a classic and highly effective activation strategy for amide bond formation.[2] The catalytic DMF facilitates this conversion.
-
-
Amine Coupling:
-
Once the activation is complete, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Redissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as TEA or DIEA (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Rationale: The base (TEA/DIEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the reactant amine.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Bioisosteric Replacement of the Amide Carbonyl (Thioamide Synthesis)
To investigate the importance of the carbonyl oxygen as a hydrogen bond acceptor, it can be replaced with sulfur. Thioamides often exhibit different electronic properties and membrane permeability.
Materials:
-
Synthesized this compound derivative (from Protocol 1)
-
Lawesson's Reagent
-
Anhydrous Toluene or Dioxane
Step-by-Step Methodology:
-
To a solution of the benzamide derivative (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.6 eq).
-
Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to yield the desired thioamide.
Physicochemical and Structural Characterization
Rigorous characterization is non-negotiable for validating SAR data. Every synthesized compound must be assessed for identity, purity, and structural integrity.[5]
| Technique | Purpose | Key Information Obtained |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the covalent structure, atom connectivity, and successful derivatization. |
| ¹⁹F NMR | Structural Confirmation | A sharp singlet confirms the presence and chemical environment of the -CF₃ groups. |
| HRMS | Identity Confirmation | Provides a highly accurate molecular weight, confirming the elemental composition. |
| RP-HPLC | Purity Assessment | Quantifies the purity of the final compound, which should typically be >95% for biological testing. |
| LogP/LogD | Lipophilicity Measurement | Determines the lipophilicity (shake-flask or HPLC method), a critical parameter for ADME properties.[5] |
Example SAR Data Analysis
To illustrate the process, consider a hypothetical SAR study targeting "Kinase X." A library of N-phenyl-3,5-bis(trifluoromethyl)benzamide analogs was synthesized to probe the pocket that accommodates the N-phenyl ring.
| Cmpd ID | R Group (para-position) | Structure | Kinase X IC₅₀ (nM) | Comment |
| 1 | -H | 850 | Parent compound, moderate activity. | |
| 2 | -F | 425 | Small electron-withdrawing group doubles activity. | |
| 3 | -OCH₃ | 1200 | Electron-donating group is detrimental. | |
| 4 | -CN | 75 | Strong H-bond acceptor and EWG shows significant potency boost. | |
| 5 | -NH₂ | 95 | H-bond donor is well-tolerated and potent. | |
| 6 | -C(CH₃)₃ | >10,000 | Large, bulky group leads to complete loss of activity, suggesting steric hindrance. | |
| 7 (thioamide) | -CN | 620 | Replacing C=O with C=S on Cmpd 4 reduces potency, highlighting the importance of the carbonyl as an H-bond acceptor. |
SAR Insights from Table:
-
Electronic Effects: There is a clear preference for electron-withdrawing substituents at the para-position (compare 2 and 4 to 3 ). This suggests the binding pocket may have an electron-deficient region or that the substituent influences the conformation of the molecule favorably.
-
Hydrogen Bonding: The high potency of the cyano (4 ) and amine (5 ) analogs indicates that the pocket can accommodate both hydrogen bond acceptors and donors at this position. This is a critical insight for future design.
-
Steric Constraints: The dramatic loss of activity with the bulky tert-butyl group (6 ) strongly implies a sterically constrained binding site. Future modifications should focus on smaller substituents.
-
Amide Bond Importance: The reduced activity of the thioamide analog (7 ) compared to its carbonyl counterpart (4 ) underscores the critical role of the amide carbonyl oxygen as a hydrogen bond acceptor for potent inhibition of Kinase X.
These data-driven insights allow for the rational design of the next generation of inhibitors, perhaps by combining beneficial features, such as exploring small, polar substituents at the meta-position while retaining the para-cyano group.
References
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Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
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Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PMC - PubMed Central. [Link]
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Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Proposed design of benzamide bioisosteres based on physicochemical properties and in silico models. ResearchGate. [Link]
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Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH. [Link]
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Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
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Benzamide synthesis via oxidative amidation of benzylamines and benzyl... ResearchGate. [Link]
-
Synthetic route followed for sulfamoyl benzamide derivatives. Reagents... ResearchGate. [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
-
Synthesis and characterization of benzamide metal complexes. ResearchGate. [Link]
-
N-(diisopropylphosphanyl)benzamide. MDPI. [Link]
-
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. ResearchGate. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
-
Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. OUCI. [Link]
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Application Notes and Protocols for Enzymatic Reactions Involving 3,5-Bis(trifluoromethyl)benzamide
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Enzymology
The 3,5-bis(trifluoromethyl)benzamide scaffold and its parent phenyl group are of profound interest in medicinal chemistry and enzymology. The defining feature—two trifluoromethyl (CF₃) groups positioned on the aromatic ring—imparts a unique combination of properties to molecules that contain it. These electron-withdrawing groups significantly enhance lipophilicity and metabolic stability, while also creating the potential for strong, specific interactions with biological targets.[1][2] Consequently, this moiety has become a privileged structure, serving as a key building block in the design of highly potent and selective enzyme inhibitors and other therapeutic agents.[1][3] Its chemical stability and capacity to improve interactions with biological targets make it a valuable component in modern drug discovery programs.[1]
This guide provides a comprehensive overview of the diverse roles of the this compound structure in enzymatic reactions. We will explore its application as a foundational scaffold for potent enzyme inhibitors targeting various diseases, its involvement as a substrate in critical biocatalytic transformations, and its metabolic profile with respect to key drug-metabolizing enzymes. The protocols and data presented herein are designed to be self-validating, offering both the "how" and the "why" behind experimental choices to ensure robust and reproducible results.
Part 1: A Privileged Scaffold for Potent Enzyme Inhibition
The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenyl group make it an exceptional anchor for designing enzyme inhibitors. The CF₃ groups can engage in non-canonical hydrogen bonds, dipole-dipole interactions, and favorable hydrophobic contacts within an enzyme's active site, often leading to high binding affinity and selectivity.
Cholinesterase Inhibition: A Target for Neurodegenerative Diseases
Scientific Context: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for managing the symptoms of dementia and Alzheimer's disease.[4] Derivatives of this compound have been successfully developed as potent dual inhibitors of both AChE and BuChE.[4] By modifying the core salicylanilide structure containing the 3,5-bis(trifluoromethyl)phenyl moiety, researchers can modulate potency and selectivity for either enzyme.[4]
Data Summary: Inhibition of Cholinesterases by Benzamide Analogues
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Hit Compound 1 | AChE | 18.2 - 196.6 | [4] |
| BuChE | 9.2 - 196.2 | [4] | |
| Analogue 4a † | AChE & BuChE | Best Inhibitor | [4] |
| Rivastigmine | AChE | Inferior to Analogues | [4] |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | |||
| †N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the inhibitory potential of a test compound against AChE and BuChE.
Causality: The assay quantifies the activity of cholinesterase by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), detectable at 412 nm. An inhibitor will reduce the rate of this color change.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
Substrate Solutions: Prepare 10 mM solutions of acetylthiocholine iodide (ATCI) for AChE and S-butyrylthiocholine iodide (BTCI) for BuChE in deionized water.
-
Enzyme Solutions: Prepare stock solutions of AChE (from electric eel) and BuChE (from equine serum) in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Test Compound (Inhibitor): Prepare a 10 mM stock solution in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of Assay Buffer.
-
50 µL of DTNB solution.
-
25 µL of the appropriate enzyme solution (AChE or BuChE).
-
5 µL of the test compound dilution (or DMSO for the control).
-
-
Mix and incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI or BTCI).
-
Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Workflow Diagram: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Cholesteryl Ester Transfer Protein (CETP) Inhibition: A Strategy for Lipid Disorders
Scientific Context: Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from atheroprotective high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL).[5] Inhibiting CETP is a promising strategy to raise HDL cholesterol levels, making it a key target for treating hyperlipidemia.[5] Novel 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and identified as highly effective CETP inhibitors.[5]
Data Summary: CETP Inhibition by Benzamide Derivatives
| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) | Reference |
| 9a | > 95% | 1.36 | [5] |
| 9b | 100% | 0.69 | [5] |
| 9c | 42.2% | > 10 | [5] |
| 10a | 81.3% | 2.51 | [5] |
Conceptual Protocol: In Vitro CETP Inhibition Assay (Fluorescence-Based)
Causality: This assay uses a donor particle containing a fluorescently-labeled lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred, and the resulting signal can be measured. An inhibitor blocks this transfer, preventing a change in the fluorescence signal.
-
Assay Components:
-
Recombinant human CETP.
-
Donor particles (e.g., vesicles containing a self-quenched fluorescent neutral lipid).
-
Acceptor particles (e.g., HDL-like particles).
-
Test compounds with the this compound scaffold.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, donor particles, acceptor particles, and various concentrations of the test compound.
-
Add CETP to initiate the transfer reaction. Control wells should contain no CETP (background) or a known inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no CETP) from all readings.
-
Calculate the percent inhibition relative to the uninhibited control (DMSO vehicle).
-
Determine IC₅₀ values by fitting the data to a dose-response curve.
-
Diagram: CETP Mechanism and Inhibition
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3,5-Bis(trifluoromethyl)benzamide Derivatives in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Electron-Deficient Scaffolds in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful paradigm in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions. This methodology harnesses the energy of photons to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates from stable precursors. The heart of any photoredox system is the photocatalyst—typically a transition metal complex (e.g., of Iridium or Ruthenium) or an organic dye—which, upon photoexcitation, can act as either a potent oxidant or reductant.
The efficiency and selectivity of these catalytic cycles are critically dependent on the electronic properties of all components in the reaction mixture, including substrates, ligands, and additives. The 3,5-bis(trifluoromethyl)phenyl motif is a "privileged" structural unit in modern catalyst design, renowned for its profound electron-withdrawing capabilities. The incorporation of this moiety into benzamide derivatives offers a versatile platform for influencing photoredox transformations in several key ways:
-
As a Substrate: The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups can significantly alter the reactivity of the benzamide scaffold, making its C-H bonds susceptible to functionalization through radical-mediated pathways.
-
As a Modulating Ligand or Additive: While not typically employed as primary photocatalysts themselves, these benzamides can act as ancillary ligands or additives. Their electron-deficient nature can tune the redox potentials of the primary photocatalyst, influence substrate binding through hydrogen bonding, and stabilize key intermediates in the catalytic cycle.
This guide provides a comprehensive overview of the synthesis of 3,5-bis(trifluoromethyl)benzamide derivatives and detailed protocols for their application in photoredox-catalyzed reactions, underpinned by mechanistic insights and practical considerations for the modern research laboratory.
Synthesis of N-Substituted this compound Derivatives
The foundational step for utilizing these compounds is their synthesis. A common and reliable method is the amidation of 3,5-bis(trifluoromethyl)benzoyl chloride with a primary or secondary amine.
Protocol 2.1: General Procedure for Amide Coupling
This protocol describes the synthesis of an N-aryl or N-alkyl-3,5-bis(trifluoromethyl)benzamide from the corresponding amine.
Materials:
-
3,5-Bis(trifluoromethyl)benzoyl chloride
-
Desired primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIPEA, 1.5 eq) dropwise.
-
Acyl Chloride Addition: While stirring at 0 °C, add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if an amine base was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted this compound.
Causality and Insights:
-
Inert Atmosphere: Prevents moisture from hydrolyzing the highly reactive acyl chloride.
-
Base: The tertiary amine base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Slow Addition at 0 °C: The acylation is highly exothermic. Slow, cooled addition prevents side reactions and ensures controlled formation of the amide.
Application in Photoredox Catalysis: C–H Functionalization
The electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl ring makes associated C-H bonds, particularly on N-alkyl substituents, prime candidates for functionalization via photoredox catalysis. The following protocol is a representative example of an intermolecular C–H arylation.[1]
Protocol 3.1: Photocatalytic Intermolecular C–H Arylation of an N-Alkyl Benzamide Derivative
This protocol details a dual catalytic approach, combining a photoredox catalyst with a palladium catalyst, for the annulation of a secondary benzamide with an aryne.[1]
Materials:
-
N-Alkyl-3,5-bis(trifluoromethyl)benzamide (1.0 eq)
-
(Trimethylsilyl)phenyl triflate (aryne precursor, 2.0 eq)
-
fac-[Ir(ppy)₃] or a suitable organic dye like Eosin Y (1-5 mol%)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand for Palladium (e.g., Xantphos, 10-20 mol%)
-
Cesium fluoride (CsF) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Acetonitrile)
-
Schlenk tube or reaction vial with a screw cap and septum
-
Blue LED light source (e.g., 450 nm)
-
Magnetic stirrer and heating block (if necessary)
Experimental Workflow:
Caption: Workflow for dual photocatalytic C-H arylation.
Detailed Procedure:
-
Setup: In a Schlenk tube, combine the N-alkyl-3,5-bis(trifluoromethyl)benzamide (0.2 mmol, 1.0 eq), palladium catalyst, ligand, and CsF.
-
Inerting: Seal the tube and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Addition: Add the aryne precursor and the photocatalyst to the tube.
-
Solvent: Add the required volume of anhydrous, degassed solvent (e.g., 2.0 mL for a 0.1 M solution) via syringe.
-
Irradiation: Place the sealed reaction tube approximately 2-5 cm from a blue LED light source and begin vigorous stirring. A fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Mechanistic Considerations
The synergy between photoredox and another catalytic cycle is often required for complex transformations. Below is a generalized mechanistic pathway for a dual palladium/photoredox-catalyzed C-H functionalization.
Caption: Generalized dual photocatalytic cycle.
Mechanistic Pillars:
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to reach its excited state (*PC).
-
Single Electron Transfer (SET): The excited photocatalyst engages in a SET event. In an oxidative quenching cycle, it would be oxidized by an acceptor. In a reductive quenching cycle (as depicted with a generic SET agent), it is reduced to a potent single-electron donor (PC•⁻).
-
Modulation of the Co-Catalyst: The photoredox cycle interfaces with the palladium cycle. For instance, the reduced photocatalyst (PC•⁻) can reduce a Pd(II) species to the active Pd(0) state, enabling oxidative addition and initiating the cross-coupling process.[1]
-
C-H Activation & Product Formation: The palladium catalyst then mediates the C-H activation of the benzamide substrate and subsequent bond formation. Reductive elimination releases the final product and regenerates a Pd species that can re-enter the catalytic cycle.
Data Presentation: Representative Substrate Scope
The utility of a synthetic method is defined by its tolerance to various functional groups. Below is a table summarizing a hypothetical substrate scope for the C-H arylation protocol described above, based on typical outcomes for such reactions.
| Entry | N-Alkyl Group (on Benzamide) | Aryne Precursor | Yield (%) |
| 1 | N-methyl | Phenyl | 85 |
| 2 | N-ethyl | Phenyl | 82 |
| 3 | N-benzyl | Phenyl | 75 |
| 4 | N-methyl | 4-methoxyphenyl | 88 |
| 5 | N-methyl | 4-chlorophenyl | 78 |
Trustworthiness of the Protocol: This dual catalytic system is self-validating. Control experiments are essential:
-
No Light: The reaction should not proceed in the dark, confirming the necessity of photoexcitation.
-
No Photocatalyst: A lack of product formation confirms the role of the photoredox cycle.
-
No Palladium Catalyst: This control verifies that the C-H activation and cross-coupling are mediated by the palladium co-catalyst.
Conclusion and Future Outlook
This compound derivatives represent a versatile and highly functional class of molecules for advancing photoredox catalysis. While their primary role may not be as direct photocatalysts, their potent electronic properties make them invaluable as substrates for late-stage functionalization and as design elements in sophisticated ligands and additives. The protocols and mechanistic rationale provided herein offer a robust starting point for researchers to explore new chemical space and develop novel synthetic methodologies. Future research will likely focus on designing chiral versions of these derivatives for asymmetric photoredox catalysis and expanding their application in the synthesis of complex pharmaceuticals and agrochemicals.
References
-
Photocatalytic modifications of benzamides. Photochemistry, 50, 2022. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Bis(trifluoromethyl)benzamide
Welcome to the technical support center dedicated to the synthesis of 3,5-bis(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance yield and purity. The unique electronic properties conferred by the two trifluoromethyl groups on the benzamide ring present specific challenges and opportunities in its synthesis, which this guide will address in detail.
Part 1: Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several common pathways, each with its own set of advantages and potential pitfalls. The choice of synthetic route often depends on the available starting materials, scale, and desired purity of the final product. This guide will focus on the most prevalent methods and the common issues encountered with each.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: From 3,5-Bis(trifluoromethyl)benzoyl Chloride
This is often the most direct and high-yielding route. The reaction typically involves the acylation of an amine source (e.g., ammonia or an ammonium salt) with 3,5-bis(trifluoromethyl)benzoyl chloride, often under Schotten-Baumann conditions.[1][2]
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields in this reaction are commonly attributed to two primary factors:
-
Hydrolysis of the Benzoyl Chloride: 3,5-Bis(trifluoromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 3,5-bis(trifluoromethyl)benzoic acid.[1][3] It is crucial to use anhydrous solvents and reagents. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making the benzoyl chloride particularly sensitive to moisture.[4]
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct.[1] If not effectively neutralized, this acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[1][5] The use of a suitable base, such as aqueous sodium hydroxide or pyridine, is essential to scavenge the HCl produced.
Troubleshooting Steps:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents (e.g., dry dichloromethane or toluene).
-
Slowly add the 3,5-bis(trifluoromethyl)benzoyl chloride to the reaction mixture to control the exotherm and minimize side reactions.[3]
-
Use at least a stoichiometric equivalent of a suitable base to neutralize the generated HCl.
Q2: I've observed the formation of a significant amount of a white, high-melting-point solid that is not my desired product. What could it be?
A2: This is likely due to the formation of the N,N-bis(3,5-bis(trifluoromethyl)benzoyl)amine byproduct. This occurs when the initially formed this compound is deprotonated by the base and subsequently acylated by another molecule of the benzoyl chloride.[3]
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of 3,5-bis(trifluoromethyl)benzoyl chloride.[3]
-
Slow Reagent Addition: Add the benzoyl chloride solution dropwise to the amine solution. This maintains a low concentration of the acylating agent and favors the desired mono-acylation.[3]
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second acylation.
Q3: My product is an oil and won't crystallize. How can I induce solidification?
A3: The presence of impurities, such as unreacted starting materials or byproducts, can lower the melting point of your product and prevent crystallization.
Strategies for Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution-air interface. This can create nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure, solid this compound, add a single crystal to the solution to act as a template for crystallization.[1]
-
Purification: If the product remains an oil, it is likely impure. Consider purifying a small portion by column chromatography to obtain a pure sample for seeding.
Experimental Protocol: Schotten-Baumann Synthesis of this compound
| Parameter | Condition | Rationale |
| Reagents | 3,5-Bis(trifluoromethyl)benzoyl chloride, Conc. Ammonia, 10% NaOH(aq) | Readily available and reactive starting materials. NaOH neutralizes HCl byproduct.[1] |
| Solvent | Dichloromethane (DCM) | Dissolves the benzoyl chloride and allows for a biphasic reaction. |
| Temperature | 0-5 °C (ice bath) | Controls the exothermic reaction and minimizes hydrolysis of the benzoyl chloride.[2] |
| Addition Rate | Slow, dropwise addition of benzoyl chloride | Prevents localized high concentrations of the acylating agent, reducing side reactions.[3] |
| Stirring | Vigorous | Essential for efficient mixing of the organic and aqueous phases in a biphasic system.[1][2] |
| Workup | Filtration, washing with cold water | The product is typically a solid that precipitates from the reaction mixture. Washing removes inorganic salts. |
| Purification | Recrystallization from ethanol/water | A common method for purifying benzamide derivatives.[1] |
Workflow for Schotten-Baumann Synthesis
Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Route 2: From 3,5-Bis(trifluoromethyl)benzoic Acid
Q4: I am using a carbodiimide coupling agent like DCC and getting a low yield of my desired amide. What is the likely side reaction?
A4: A common issue with carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) is the formation of an N-acylurea byproduct.[1] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. The resulting N-acylurea is often difficult to separate from the desired amide product.
Solution:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or a similar additive can suppress the formation of N-acylurea.[1] HOBt reacts with the O-acylisourea to form an activated ester, which is more reactive towards the amine and less prone to rearrangement.
Q5: My direct amidation of 3,5-bis(trifluoromethyl)benzoic acid with an amine at high temperature is not working well. Why?
A5: While seemingly the simplest approach, direct thermal amidation can be inefficient. The acidic carboxylic acid and the basic amine can form a stable ammonium carboxylate salt, which may not readily dehydrate to form the amide.[9][10] This equilibrium often disfavors amide formation.
Optimization Strategies:
-
Water Removal: Use a Dean-Stark apparatus or perform the reaction under vacuum to remove the water byproduct and drive the equilibrium towards the amide.[10]
-
Catalysts: Boron-based catalysts have been shown to facilitate the direct amidation of carboxylic acids and amines under milder conditions.[8]
Simplified Mechanism of DCC Coupling and N-Acylurea Formation
Caption: Simplified mechanism of DCC coupling for amide synthesis, including a common side reaction.
Route 3: From 3,5-Bis(trifluoromethyl)benzonitrile
The hydrolysis of a nitrile to an amide can be an effective synthetic route, though it may require careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.
Q6: I am attempting to hydrolyze 3,5-bis(trifluoromethyl)benzonitrile to the amide, but I am isolating the carboxylic acid instead. How can I stop the reaction at the amide stage?
A6: The hydrolysis of nitriles to amides can be catalyzed by either acid or base.[11][12] However, the amide can also be hydrolyzed under the same conditions to the carboxylic acid.[13] Stopping the reaction at the amide stage can be challenging.
Controlling the Hydrolysis:
-
Milder Conditions: Employing milder reaction conditions (e.g., lower temperature, shorter reaction time, less concentrated acid or base) can favor the formation of the amide.
-
Specific Reagents: Certain reagents are known to promote the partial hydrolysis of nitriles to amides. For example, the use of hydrogen peroxide in the presence of a base (Radziszewski reaction) can be effective.
-
Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the amide is the major product.
Part 3: Purification and Characterization
Q7: What are the best practices for purifying this compound?
A7: The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the crude product is a solid. A mixed solvent system, such as ethanol/water or toluene/hexanes, may be required to achieve good crystal recovery.[1]
-
Column Chromatography: If the product is contaminated with byproducts of similar polarity, silica gel column chromatography is a viable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Aqueous Workup: If the main impurity is the unreacted 3,5-bis(trifluoromethyl)benzoic acid, washing the organic solution of the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) will extract the acidic impurity into the aqueous layer.[5]
Expected Characterization Data for this compound:
| Technique | Expected Observation |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Expect signals for the aromatic protons and the -NH₂ protons. The chemical shifts of the aromatic protons will be influenced by the two CF₃ groups. |
| ¹⁹F NMR | A single signal for the six equivalent fluorine atoms of the two CF₃ groups. |
| ¹³C NMR | Signals for the carbonyl carbon and the aromatic carbons. The carbons attached to the CF₃ groups will appear as quartets due to C-F coupling. |
| IR Spectroscopy | Characteristic absorptions for the N-H stretches (around 3400 and 3200 cm⁻¹) and the C=O stretch (around 1660 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (C₉H₅F₆NO). |
References
-
Li, Y., Li, J., Bao, G., Yu, C., Liu, Y., He, Z., Wang, P., Ma, W., Xie, J., Sun, W., & Wang, R. (2022). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Carpino, L. A., & El-Faham, A. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Royal Society of Chemistry. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. RSC Publishing. [Link]
-
American Chemical Society. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. ACS Publications. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank, 2021(2), M1215. [Link]
-
MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1011. [Link]
-
American Chemical Society. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
American Chemical Society. (2009). Improved synthesis of 1-(azidomethyl)-3, 5-bis-(trifluoromethyl) benzene: development of batch and microflow azide processes. Organic Process Research & Development, 13(1), 152-160. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
American Chemical Society. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Organic Process Research & Development. [Link]
-
ProQuest. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank. [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with.... [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride. [Link]
-
Prisys. (2024). How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively?. [Link]
- Google Patents. (n.d.). Method for producing 3,5-difluoroaniline.
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. [Link]
-
ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile. [Link]
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and DFT Studies of <i>N</i>-(3,5-<i>Bis</i>(trifluoromethyl)benzyl)stearamide - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
common side reactions in the synthesis of 3,5-Bis(trifluoromethyl)benzamide
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)benzamide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reactions.
I. Understanding the Synthesis: Common Routes
This compound is a crucial building block in the synthesis of various pharmaceuticals. Its preparation is most commonly achieved through two primary synthetic pathways:
-
Amidation of 3,5-Bis(trifluoromethyl)benzoyl Chloride: This is a widely used method due to the high reactivity of the acyl chloride with an ammonia source.
-
Partial Hydrolysis of 3,5-Bis(trifluoromethyl)benzonitrile: This route offers an alternative approach, though controlling the hydrolysis to stop at the amide stage can be challenging.
Each of these methods has its own set of potential side reactions and pitfalls. This guide will focus on troubleshooting issues related to both pathways.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Category 1: Issues Related to the Amidation of 3,5-Bis(trifluoromethyl)benzoyl Chloride
Question 1: My reaction yield is significantly lower than expected, and I'm observing multiple spots on my TLC plate. What are the likely side products?
Answer:
Low yields in the amidation of 3,5-bis(trifluoromethyl)benzoyl chloride are often due to competing side reactions. The primary culprits to investigate are:
-
Over-reaction to form a secondary amide: If the newly formed this compound acts as a nucleophile and reacts with another molecule of the benzoyl chloride, it can form a secondary amide. This is more likely if the reaction temperature is too high or if there is a localized high concentration of the acyl chloride.
-
Hydrolysis of the starting material: 3,5-Bis(trifluoromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis if there is moisture in your reaction setup or solvents. This will lead to the formation of 3,5-bis(trifluoromethyl)benzoic acid, which will not react with ammonia under these conditions.
-
Formation of an ammonium salt: While less common with a highly reactive acyl chloride, the formation of an ammonium carboxylate salt can occur, especially at lower temperatures.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reagent Addition: Add the 3,5-bis(trifluoromethyl)benzoyl chloride solution dropwise to the ammonia source at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
Use a Sufficient Excess of Ammonia: Employing a significant excess of the ammonia source can help to favor the formation of the primary amide and reduce the likelihood of the secondary amide byproduct.
Question 2: I've isolated my product, but the NMR spectrum shows impurities that I can't identify. What are the common contaminants?
Answer:
Besides the side products mentioned above, common impurities can include:
-
Residual Solvents: Ensure your product is thoroughly dried under vacuum.
-
Unreacted Starting Material: If the reaction did not go to completion, you might have residual 3,5-bis(trifluoromethyl)benzoyl chloride.
-
3,5-Bis(trifluoromethyl)benzoic Acid: As mentioned, this can form from hydrolysis of the starting material.
Purification Protocol:
A robust purification strategy is crucial.
| Purification Method | Application |
| Recrystallization | Effective for removing less soluble impurities. A common solvent system is ethanol/water or toluene/hexanes. |
| Column Chromatography | Useful for separating the desired product from byproducts with different polarities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[1] |
| Acid-Base Extraction | To remove the acidic impurity, 3,5-bis(trifluoromethyl)benzoic acid, you can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). |
Category 2: Challenges in the Partial Hydrolysis of 3,5-Bis(trifluoromethyl)benzonitrile
Question 3: My hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile is proceeding all the way to the carboxylic acid. How can I stop the reaction at the amide stage?
Answer:
The partial hydrolysis of nitriles to amides is notoriously difficult to control because the amide intermediate can be more susceptible to hydrolysis than the starting nitrile under harsh conditions.[2]
Key Considerations for Controlled Hydrolysis:
-
Milder Reaction Conditions: Avoid using highly concentrated acids or bases and high temperatures, as these conditions favor the formation of the carboxylic acid.[2]
-
Use of a Co-solvent: It has been reported that using tert-butanol as a solvent can help to halt the hydrolysis at the amide stage.[2]
-
Alternative Reagents: Consider using hydrogen peroxide in a mildly basic solution, which can be a more selective method for converting nitriles to primary amides.[3]
Experimental Workflow for Controlled Hydrolysis:
Caption: Workflow for controlled nitrile hydrolysis.
Question 4: The hydrolysis reaction is very slow or stalls completely. What could be the issue?
Answer:
A stalled reaction can be due to several factors:
-
Insufficient Catalyst: Ensure you are using the correct stoichiometric amount of the acid or base catalyst.
-
Low Reaction Temperature: While high temperatures can lead to over-hydrolysis, a temperature that is too low may not provide enough energy to overcome the activation barrier. A modest increase in temperature may be necessary.
-
Poor Solubility: The 3,5-bis(trifluoromethyl)benzonitrile may not be fully dissolved in the reaction medium. Consider using a co-solvent to improve solubility.
-
Deactivation of the Catalyst: In some cases, impurities in the starting material or solvent can neutralize the catalyst.
III. Visualizing Reaction Pathways
Understanding the main and side reaction pathways can aid in troubleshooting.
Main Reaction: Amidation of 3,5-Bis(trifluoromethyl)benzoyl Chloride
Caption: Desired amidation pathway.
Common Side Reaction: Hydrolysis of Acyl Chloride
Caption: Common hydrolysis side reaction.
IV. Recommended Experimental Protocol: Amidation of 3,5-Bis(trifluoromethyl)benzoyl Chloride
This protocol is designed to maximize yield and purity.
Materials:
-
3,5-Bis(trifluoromethyl)benzoyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 5.0 equivalents of ammonium hydroxide dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
V. References
-
Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI.
-
3,5-Bis(trifluoromethyl)benzoyl chloride. Chem-Impex.
-
The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. ChemicalBook.
-
This compound | C9H5F6NO | CID 519927. PubChem.
-
This compound 97 22227-26-5. Sigma-Aldrich.
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI.
-
Hydrolysis of nitriles. Lumen Learning.
-
3,5-Bis(trifluoromethyl)benzoyl chloride 97 785-56-8. Sigma-Aldrich.
-
Converting Nitriles to Amides. Chemistry Steps.
-
Making Amides from Nitriles. Chemistry LibreTexts.
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar.
Sources
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)benzamide by Recrystallization
Welcome to the technical support center for the purification of 3,5-Bis(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions related to the recrystallization of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure you can confidently and successfully purify your material.
Introduction to Recrystallization of this compound
This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount for the reliability and reproducibility of downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have a high capacity to dissolve it at an elevated temperature.[2] As the solution cools, the purified compound crystallizes, leaving impurities behind in the solvent.
This guide will walk you through the process, from selecting an appropriate solvent system to troubleshooting common issues you may encounter.
Core Principles of Recrystallization
The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at the solvent's boiling point.
-
Either dissolve impurities very well at all temperatures or not at all.
-
Be chemically inert with the compound. [3]
-
Be sufficiently volatile to be easily removed from the purified crystals. [3]
Due to the limited availability of specific solubility data for this compound, a systematic approach to solvent screening is the most scientifically sound starting point.
Diagram: Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Experimental Protocol: Solvent Screening and Recrystallization
This protocol is designed to first identify a suitable solvent system on a small scale before proceeding with the bulk purification.
Part 1: Solvent Screening
-
Preparation : Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition : To each test tube, add a different potential solvent dropwise at room temperature. Start with common solvents of varying polarities. Based on the structure of the related compound, 3,5-bis(trifluoromethyl)benzoic acid, which is soluble in methanol and DMSO, these could be good starting points. Other potential solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, toluene, and heptane.
-
Room Temperature Solubility : Agitate each mixture. A good candidate solvent will not dissolve the compound at this stage.
-
Hot Solubility : Gently heat the test tubes that did not show solubility at room temperature in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization : Allow the hot, clear solutions to cool slowly to room temperature. A suitable solvent will yield solid crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Solvent Selection : The best solvent will dissolve the compound when hot and result in the formation of a good quantity of crystals upon cooling.
Part 2: Bulk Recrystallization
-
Dissolution : Place your crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution. [2]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. This is the most common issue.2. The solution is supersaturated. Crystal nucleation has not initiated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization by: * Scratching the inside of the flask with a glass rod. * Adding a "seed crystal" of the pure compound. * Cooling the solution in a colder bath (e.g., salt-ice). |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Consider using a solvent with a lower boiling point.3. If impurities are suspected, an initial purification by column chromatography might be necessary. |
| Low recovery of purified crystals. | 1. Too much solvent was used during dissolution or washing. 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.2. Ensure the filtration apparatus is pre-heated. If crystals form on the filter paper, they can sometimes be redissolved by washing with a small amount of hot solvent.3. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored impurities remain in the crystals. | The colored impurity has similar solubility to the target compound. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.2. A second recrystallization may be necessary. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose a solvent pair for a mixed-solvent recrystallization?
A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties. You should choose two miscible solvents, one in which your compound is highly soluble and one in which it is poorly soluble. A common procedure is to dissolve the compound in a minimum amount of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q2: My compound is a solid with a melting point of 163-167 °C. What does this imply for solvent selection?
The boiling point of your chosen solvent should be lower than the melting point of your compound (163-167 °C) to prevent it from melting in the hot solvent, which can lead to "oiling out".
Q3: What are the potential impurities in my this compound?
Impurities can arise from the starting materials or byproducts of the synthesis. For instance, if synthesized from 3,5-bis(trifluoromethyl)benzoic acid, unreacted starting material could be an impurity. The nature of the impurities will influence the choice of recrystallization solvent, as the solvent should ideally keep these impurities dissolved upon cooling.
Q4: How can I assess the purity of my recrystallized product?
The most common methods are melting point determination and High-Performance Liquid Chromatography (HPLC). A pure compound will have a sharp melting point range. The melting point of this compound is reported to be in the range of 163-167 °C. A broad melting range suggests the presence of impurities. HPLC can provide a quantitative measure of purity.
Q5: What safety precautions should I take?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the hazards of the solvents you are using, especially their flammability.
References
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
- Unknown Source. (n.d.).
-
RSC Education. (n.d.). Hot gravity filtration. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 22227-26-5). Retrieved from [Link]
- Unknown Source. (n.d.).
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]
-
Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 3,5-Bis(trifluoromethyl)benzamide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and validated protocols to address the common challenge of low conversion rates in reactions involving 3,5-Bis(trifluoromethyl)benzamide and its parent carboxylic acid. The unique electronic properties of this substrate demand carefully optimized conditions that often diverge from standard protocols.
Section 1: The Root Cause: Understanding the Electronic Impact of Trifluoromethyl Groups
The primary obstacle in achieving high conversion with this compound and its derivatives is the profound electron-withdrawing effect of the two trifluoromethyl (–CF₃) groups.[1] These groups significantly decrease the electron density across the entire molecule through a strong inductive effect (-I effect).
This electronic deficit has two major consequences for amide coupling reactions:
-
Reduced Nucleophilicity of Amines: When coupling 3,5-bis(trifluoromethyl)benzoic acid with an amine, the carboxylic acid itself is highly deactivated. The electron-poor aromatic ring makes the carbonyl carbon less susceptible to nucleophilic attack, even after activation by a coupling reagent. This issue is compounded when using an already electron-deficient amine (e.g., aniline derivatives), as both partners are unreactive.[2][3][4]
-
Reduced Nucleophilicity of the Amide: In reactions where this compound itself is a reactant (e.g., N-alkylation or N-arylation), the nitrogen atom is a very poor nucleophile. The strong electron withdrawal prevents it from readily participating in reactions that depend on its lone pair of electrons.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 3,5-Bis(trifluoromethyl)benzamide Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 3,5-bis(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Given the electron-deficient nature of this compound, achieving high yields and minimizing side products in cross-coupling reactions like the Buchwald-Hartwig amidation can be challenging. This resource offers practical, field-proven insights to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing low to no yield of my desired N-aryl-3,5-bis(trifluoromethyl)benzamide product in a Buchwald-Hartwig amidation. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the Buchwald-Hartwig amidation of this compound is a common hurdle. The two electron-withdrawing trifluoromethyl groups significantly decrease the nucleophilicity of the amide nitrogen, making the C-N bond formation challenging. Several factors could be at play:
Potential Causes & Solutions:
-
Inadequate Catalyst System (Palladium Source and Ligand): The combination of the palladium precatalyst and the phosphine ligand is critical. The electron-deficient nature of the benzamide requires a robust catalyst system to facilitate the catalytic cycle, particularly the reductive elimination step.
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands are often essential for these challenging couplings.[1][2] Ligands like XPhos, RuPhos, and BrettPhos are designed to promote oxidative addition and prevent catalyst decomposition.[1] For instance, in some cases, the use of Pd(OAc)₂ with XPhos has been shown to be effective where other ligands like BINAP and DPEphos failed.[3]
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve the yield.[4]
-
-
Suboptimal Base Selection: The choice of base is crucial and its effectiveness can be highly solvent-dependent.[5][6][7]
-
Base Strength: A strong, non-nucleophilic base is typically required to deprotonate the amide. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[9]
-
Solubility: The solubility of the base in the reaction solvent can impact its effectiveness. Finely grinding inorganic bases can maximize surface area and improve performance.[10]
-
-
Incorrect Solvent: The polarity of the solvent plays a significant role.
-
Non-polar Solvents: Toluene is a frequently used solvent for Buchwald-Hartwig reactions.[6]
-
Polar Aprotic Solvents: Dioxane and DMF are also options, but their polarity can affect the role of the base.[5][6][7] In some cases, switching from toluene to dioxane has shown increased catalytic activity.[3] Greener alternatives like t-BuOH have also been identified as effective replacements for dioxane in some systems.[11]
-
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
Question 2: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide starting material. What can I do to minimize this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced instead of undergoing the desired coupling.
Potential Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic impurities can lead to the protonation of intermediates in the catalytic cycle, resulting in the formation of the reduced arene.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can compete with reductive elimination, leading to side products.[1]
-
Ligand Modification: Using bulkier phosphine ligands can sterically disfavor β-hydride elimination and promote the desired reductive elimination.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways.
Question 3: My reaction is sluggish and does not go to completion, even after extended reaction times. How can I increase the reaction rate?
Answer:
A sluggish reaction is often indicative of a high activation barrier for one or more steps in the catalytic cycle.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The chosen catalyst system may not be potent enough for this challenging transformation.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barriers.
-
Increase Temperature: Cautiously increasing the reaction temperature in increments (e.g., from 80 °C to 110 °C) can significantly improve the reaction rate.[2]
-
-
Poor Solubility of Reagents: If any of the reagents are not fully dissolved, the reaction will be heterogeneous and the rate will be limited by the dissolution rate.
-
Solvent Screening: Test different solvents to ensure all components are fully dissolved at the reaction temperature.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for coupling reactions?
The two trifluoromethyl (-CF₃) groups on the benzamide are strongly electron-withdrawing. This has two main consequences:
-
Reduced Nucleophilicity: The electron density on the amide nitrogen is significantly decreased, making it a weaker nucleophile. This can slow down the C-N bond-forming step.
-
Electronic Effects on the Aryl Ring: The electron-deficient nature of the aromatic ring can influence the rates of oxidative addition and reductive elimination in palladium-catalyzed cycles.
Q2: Which palladium precatalysts are recommended for this type of reaction?
Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts (e.g., XPhos Pd G3). The choice of precatalyst can influence the ease of formation of the active Pd(0) species.[8]
Q3: How do I properly set up a reaction to ensure reproducibility?
Reproducibility in cross-coupling reactions hinges on careful control of variables:
-
Inert Atmosphere: Use a glovebox or Schlenk line techniques to exclude air and moisture.[10]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents.[10]
-
Consistent Procedure: Add reagents in a consistent order and control the reaction temperature accurately.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amidation of this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| This compound | 1.2 equiv | Slight excess to drive the reaction |
| Palladium Precatalyst | 2 mol % Pd(OAc)₂ or Pd₂(dba)₃ | Standard catalyst loading |
| Ligand | 4 mol % XPhos or RuPhos | Bulky, electron-rich ligand to facilitate catalysis[1] |
| Base | 2.0 equiv NaOtBu or K₃PO₄ | Strong base to deprotonate the amide[8] |
| Solvent | Toluene or Dioxane (0.1 - 0.4 M) | Common solvents for this reaction type[3][4] |
| Temperature | 80 - 110 °C | Typical temperature range for Buchwald-Hartwig reactions[4] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst deactivation[10] |
Step-by-Step General Protocol for a Small-Scale Test Reaction:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid, 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), the base (0.2 mmol, 2.0 equiv), the palladium precatalyst (0.002 mmol, 2 mol %), and the ligand (0.004 mmol, 4 mol %).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[10]
-
Solvent and Reagent Addition: Add the degassed solvent (1-2 mL) via syringe. If the aryl halide is a liquid, add it at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a preheated oil bath or heating block and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
General Catalytic Cycle for Buchwald-Hartwig Amidation
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amidation.
References
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. J Org Chem. [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed intermolecular coupling of aryl halides and amides. Organic Letters, 2(8), 1101–1104. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Journal of the American Chemical Society, 122(25), 5885–5886. [Link]
-
ResearchGate. (n.d.). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-catalyzed intermolecular coupling of aryl halides and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and removing impurities from 3,5-Bis(trifluoromethyl)benzamide
Technical Support Center: 3,5-Bis(trifluoromethyl)benzamide
Welcome to the technical support hub for this compound. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common challenges encountered during the purification and handling of this compound. We will move from frequently asked questions for rapid troubleshooting to in-depth, validated protocols for impurity identification and removal.
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common issues observed in the lab.
Q1: My synthesized this compound is a white solid, but my NMR spectrum shows small, persistent extra peaks. What are they likely to be?
A: The most common impurities are typically unreacted starting materials or by-products from the synthesis. If you synthesized the amide from 3,5-Bis(trifluoromethyl)benzoic acid, the most probable impurity is the starting carboxylic acid itself.[1][2][3] If an acid chloride route was used, you might see residual acid chloride or the corresponding carboxylic acid formed from hydrolysis.
Q2: Which analytical technique is most effective for determining the purity of my sample?
A: For routine purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard due to its high resolution and sensitivity. For identifying volatile impurities like residual solvents (e.g., THF, ether from a Grignard reaction), Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the preferred method.[4][5]
Q3: My product has a slight yellow or brownish tint. How can I remove this color?
A: Discoloration often arises from minor, highly conjugated impurities. A simple and effective method to address this is to perform a recrystallization with a charcoal treatment. Add a small amount of activated charcoal to the hot, dissolved solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[6]
Q4: I've tried recrystallization, but the purity isn't improving significantly. What is my next step?
A: If recrystallization fails, it suggests the impurities have similar solubility profiles to your product. In this case, column chromatography is the next logical step.[7][8] A silica gel column with a gradient elution, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate), can effectively separate compounds with different polarities.
Q5: How can I specifically remove the 3,5-Bis(trifluoromethyl)benzoic acid impurity?
A: An acid-base extraction is highly effective for removing acidic impurities like a carboxylic acid from a neutral amide product.[1][9][10] Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane), wash the solution with a weak aqueous base (e.g., saturated sodium bicarbonate solution), and the acidic impurity will be converted to its salt and move into the aqueous layer.[1][2]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies for identifying and removing impurities, complete with the scientific rationale behind the procedural choices.
Guide 1: Impurity Identification Workflow
The first step in any purification strategy is to identify the nature and quantity of the impurities present. This workflow provides a systematic approach to characterization.
Caption: Workflow for systematic impurity identification.
Purpose: To accurately quantify the purity of the benzamide and detect non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The non-polar stationary phase is well-suited for retaining the relatively hydrophobic trifluoromethylated aromatic ring.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm. Rationale: This wavelength provides good sensitivity for the aromatic system.
-
Injection Volume: 5-10 µL.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
Purpose: To specifically detect and quantify impurities containing trifluoromethyl groups, which may not be easily resolved by ¹H NMR.
-
Instrumentation: Standard NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Acetone ((CD₃)₂CO).
-
Procedure:
-
Prepare a standard sample of your material (~10-20 mg) in the chosen deuterated solvent.
-
Acquire a standard ¹H spectrum for reference.
-
Acquire a ¹⁹F spectrum. The two CF₃ groups on the main product will appear as a single sharp singlet (due to symmetry) around -63 ppm.
-
Impurities with different electronic environments around their CF₃ groups will appear as separate signals.[11][12] For example, the starting material 3,5-Bis(trifluoromethyl)benzoic acid will have a slightly different chemical shift.
-
Guide 2: Purification Strategy Selection
Once impurities are identified, this decision tree helps in selecting the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Purpose: To remove impurities with significantly different solubility profiles from the main product. This is often the most efficient method for bulk purification.[7]
Solvent Screening: The key to successful recrystallization is finding a solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
| Solvent System | Suitability Rationale |
| Toluene | A good starting point. Its aromatic nature effectively dissolves the compound when hot. |
| Ethanol/Water | A versatile polar system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists.[6] |
| Ethyl Acetate/Hexane | An excellent system for medium-polarity compounds. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent.[13] |
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude benzamide and a stir bar. Add a small amount of your chosen "good" solvent (e.g., Toluene).
-
Heating: Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If you observe insoluble particulates or if you've performed a charcoal treatment, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Purpose: To selectively remove acidic starting materials like 3,5-Bis(trifluoromethyl)benzoic acid.
Chemical Principle: This technique exploits the difference in acidity between the neutral amide and the acidic carboxylic acid. By washing with a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the neutral amide in the organic phase.[1][9][10]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). Rationale: This helps to remove residual water and break any emulsions.
-
Drying & Isolation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified amide.
By following these structured guides and protocols, researchers can confidently identify and remove impurities from this compound, ensuring high-quality material for subsequent applications.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Novak, P., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Novak, P., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Sabourin, K. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]
-
Sabourin, K. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
Semantic Scholar. (2016). Figure 2 from Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Retrieved from [Link]
-
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Retrieved from [Link]
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Wiley Online Library. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from [Link]
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Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
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GSRS. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
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managing exothermic reactions during 3,5-Bis(trifluoromethyl)benzamide synthesis
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for the synthesis of 3,5-Bis(trifluoromethyl)benzamide. This molecule is a crucial intermediate in the development of pharmacologically active compounds, particularly as substance P (neurokinin-1) receptor antagonists.[1][2] The synthesis, while conceptually straightforward, involves highly exothermic steps that demand rigorous control to ensure safety, scalability, and product quality. The reaction of an activated carboxylic acid, such as 3,5-bis(trifluoromethyl)benzoyl chloride, with an amine source is energetic and presents a significant risk of thermal runaway if not properly managed.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into managing the exothermic nature of this synthesis through a troubleshooting and FAQ format. Our goal is to equip you with the knowledge to not only execute the synthesis safely but also to understand the underlying principles of thermal hazard management.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary exothermic step in the synthesis of this compound?
Answer:
The primary exothermic event occurs during the amidation step, specifically the reaction between 3,5-bis(trifluoromethyl)benzoyl chloride and an amine source, such as ammonia or ammonium hydroxide. This is a rapid and highly energetic nucleophilic acyl substitution reaction.[6]
-
Causality: The high reactivity of the acid chloride functional group, combined with the nucleophilicity of the amine, leads to a rapid release of heat (a negative enthalpy of reaction, ΔH).[7] The energy released can quickly raise the temperature of the reaction mixture. If the rate of heat generation surpasses the rate of heat removal by the cooling system, a dangerous situation known as a thermal runaway can occur.[3][8]
Q2: I'm planning a synthesis. How can I proactively assess and control the potential thermal hazards?
Answer:
A proactive approach to thermal safety is critical. Before beginning any synthesis, especially during scale-up, a thorough hazard evaluation is essential.[9]
-
Recommendation 1: Calorimetry Studies. Employ techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) on a small scale.[10][11] These methods provide critical quantitative data on the heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise.[10][11][12] This data is fundamental for designing an adequate cooling system.[10][12]
-
Recommendation 2: Controlled Reagent Addition. The most effective way to control the heat output is to control the reaction rate.[12] This is achieved by adding the most reactive reagent (the acid chloride) to the amine solution in a slow, controlled manner (semi-batch process).[3][9] This ensures that the instantaneous heat generated can be effectively removed by the cooling system, preventing heat accumulation.
-
Recommendation 3: Ensure Adequate Cooling Capacity. Based on calorimetry data, ensure your reactor's cooling system (e.g., cooling jacket, coils) can handle the maximum expected heat output.[10] Always calculate the potential adiabatic temperature rise to understand the worst-case scenario if cooling were to fail.[10]
Q3: What are the immediate signs of a developing thermal runaway, and what is the emergency response plan?
Answer:
Recognizing the early signs of a loss of thermal control is paramount.
-
Early Warning Signs:
-
A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.
-
An unexpected rise in pressure within the reactor.
-
Noticeable increase in off-gassing or fuming.
-
A change in the color or viscosity of the reaction mixture.
-
-
Emergency Response Protocol: If you suspect a runaway reaction, act immediately.
-
STOP REAGENT ADDITION: Immediately halt the feed of the acid chloride. This is the most critical step to prevent adding more fuel to the reaction.
-
MAXIMIZE COOLING: Increase the flow of coolant to the reactor jacket or coils to its maximum capacity.
-
PREPARE TO QUENCH: If the temperature continues to rise uncontrollably, execute a planned quench. This involves adding a pre-determined, cold quenching agent to the reactor to rapidly halt the reaction. The choice of quench agent should be determined during process development.
-
ALERT PERSONNEL & EVACUATE: Alert all personnel in the immediate area and follow established site emergency evacuation procedures.
-
The following decision tree illustrates the emergency response workflow.
Caption: Emergency response decision tree for a thermal excursion event.
Q4: How do solvent selection and concentration impact exotherm management?
Answer:
Solvent choice is a critical process safety parameter. The solvent acts as a heat sink, absorbing the energy released during the reaction.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase, providing a better thermal buffer.
-
Boiling Point: A solvent with a boiling point well above the intended reaction temperature provides a wider margin of safety. However, a lower-boiling solvent can sometimes be used strategically to provide reflux cooling, where the phase change from liquid to gas absorbs a significant amount of energy. This must be carefully designed and controlled.
-
Concentration: Running the reaction under more dilute conditions increases the total thermal mass of the system. This means there is more solvent volume to absorb the heat generated, resulting in a smaller temperature rise. While this enhances safety, it comes at the cost of lower reactor throughput. A balance must be found between safety and process efficiency.
Q5: I am scaling up this synthesis from 10g to 500g. What are the most critical safety considerations?
Answer:
Scaling up an exothermic reaction is not a linear process and introduces significant challenges, primarily related to heat transfer.[3] Never scale a reaction by more than a factor of three to five from a previously successful run without a thorough safety review.[8]
-
Surface-Area-to-Volume Ratio: As the volume of a reactor increases, its surface area (the area available for heat exchange) does not increase proportionally. This means larger reactors are inherently less efficient at dissipating heat.[13] A reaction that was easily controlled on a 10g scale could become a dangerous runaway on a 500g scale.[8]
-
Mixing Efficiency: Inadequate stirring in a large reactor can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[10] Ensure the agitation is sufficient to maintain a homogenous temperature throughout the reactor.
-
Addition Time: The rate of addition for the acid chloride must be re-evaluated and is typically much slower at a larger scale.[3] The addition time must be extended to match the reduced heat removal capability of the larger vessel.
Experimental Protocols & Data
Protocol 1: Controlled Synthesis of this compound (Illustrative Lab Scale)
This protocol illustrates a safety-conscious, semi-batch approach.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and an addition funnel.
-
Cooling System: Circulate a coolant (e.g., 50/50 ethylene glycol/water) through the reactor jacket, set to the desired initial temperature (e.g., 0°C).
-
Charge Amine: Charge the reactor with the amine source (e.g., aqueous ammonium hydroxide) and the chosen solvent. Begin stirring.
-
Prepare Acid Chloride: Dissolve 3,5-bis(trifluoromethyl)benzoyl chloride[14][15] in a compatible, dry solvent and load it into the addition funnel.
-
Controlled Addition: Once the reactor contents are at the target temperature, begin the slow, dropwise addition of the acid chloride solution.
-
Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed the pre-defined safety limit (e.g., +10°C from the setpoint).
-
Hold Period: After the addition is complete, allow the reaction to stir at the control temperature for a specified period to ensure completion.
-
Workup: Proceed with the appropriate aqueous workup and product isolation only after confirming the reaction is complete and thermally quiescent.
Data Presentation: Key Thermal Control Parameters
The following table summarizes critical parameters for managing the exotherm during this synthesis. These values are illustrative and should be determined empirically for your specific process and scale.
| Parameter | Laboratory Scale (e.g., <10g) | Pilot Scale (e.g., >500g) | Rationale |
| Reaction Temperature | 0 - 10°C | -5 - 5°C | Lower temperatures slow the reaction kinetics, reducing the instantaneous heat generation rate. |
| Acid Chloride Addition Time | 30 - 60 minutes | 2 - 6 hours | Must be extended significantly on scale to match the lower heat removal efficiency of larger reactors.[3] |
| Cooling System | Ice/water bath or lab chiller | Jacketed reactor with high-flow cryostat | A robust and reliable cooling system with sufficient capacity is non-negotiable for scale-up operations.[10] |
| Stirring Rate | 200 - 400 RPM | 100 - 300 RPM (Varies with impeller) | Must ensure good mixing to prevent hot spots without introducing excessive shear or splashing.[10] |
| Emergency Quench Agent | Cold, dilute acetic acid | Pre-chilled vessel of a validated quenching agent | A pre-planned quenching strategy is a critical layer of protection against thermal runaway.[16] |
Visualization: Safe Synthesis Workflow
The following diagram outlines the logical flow of a safely managed semi-batch exothermic reaction.
Caption: Workflow for controlled semi-batch exothermic amidation.
References
-
Safe scale-up with exothermic reactions. Process Technology Online. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. (2023-10-05). [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023-10-12). [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Heat flow calorimetry - application and techniques. IChemE. [Link]
-
Exothermic reaction. Wikipedia. [Link]
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Review on loss prevention of chemical reaction thermal runaway: Principle and application. ScienceDirect. (2025-12-09). [Link]
-
Reaction Calorimetry. Prime Process Safety Center. [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. (2023-03-15). [Link]
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Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries. [Link]
-
Runaway Chemical Reactions: Causes and Prevention. Zeal. (2024-04-30). [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Heat Capacity and Calorimetry. AP Chem - Fiveable. [Link]
-
Heats of Reactions and Calorimetry. Chemistry LibreTexts. (2023-07-12). [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Runaway reactions, case studies, lessons learned. ARIA. [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
-
3,5-Bis(trifluoromethyl)benzoyl chloride. PubChem. [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. (2021-11-05). [Link]
-
Amidation Reaction. YouTube. (2023-09-24). [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Publications. (2021-11-06). [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. (2021-11-05). [Link]
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- 15. 3,5-双(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 3,5-Bis(trifluoromethyl)benzamide Reactions
Welcome to the technical support center for catalyst selection in 3,5-bis(trifluoromethyl)benzamide reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation with electron-deficient substrates. The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl moiety present specific challenges to achieving high yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these obstacles and optimize your synthetic strategies.
I. Understanding the Challenge: The "Deactivated" System
The core difficulty in synthesizing this compound and its derivatives lies in the electronic nature of the starting materials. The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups (EWGs). When attached to the aniline or benzoic acid precursors, they significantly reduce the nucleophilicity of the amine or the susceptibility of the carboxylic acid to activation, respectively. This "deactivation" makes standard amide coupling reactions sluggish and often results in low yields.[1]
II. Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions (e.g., DCC/HOBt) failing or giving low yields for the synthesis of this compound?
A: The reduced nucleophilicity of 3,5-bis(trifluoromethyl)aniline is the primary culprit.[1] The electron-withdrawing trifluoromethyl groups pull electron density away from the nitrogen atom, making its lone pair less available to attack the activated carboxylic acid.[1] Standard coupling reagents like DCC/HOBt may not provide a sufficiently reactive activated intermediate to overcome this hurdle.[2][3]
Q2: What are the main catalytic strategies to consider for this type of challenging amidation?
A: There are two primary catalytic pathways to explore:
-
Direct Amidation Catalysis: This involves the use of a catalyst, often a boronic acid derivative, to directly couple the carboxylic acid and the amine.[4][5] These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the electron-deficient aniline.
-
Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): This approach involves coupling an aryl halide (like 3,5-bis(trifluoromethyl)bromobenzene) with an amine or an ammonia equivalent.[6][7] This method is particularly useful when direct amidation proves difficult and relies on a palladium catalyst with specialized phosphine ligands.[8]
Q3: I'm considering boronic acid catalysis. What should I look for in a catalyst for this specific reaction?
A: For electron-deficient substrates, electron-deficient arylboronic acids have shown promise.[5] Catalysts like 3,4,5-trifluorobenzeneboronic acid and ortho-(sulfonyloxy)benzeneboronic acids can be effective.[5] The key is that the boron atom's Lewis acidity is enhanced, leading to more efficient activation of the carboxylic acid. Some boronic acids with ortho-substituents can also provide a secondary binding site to facilitate the reaction.[5]
Q4: When should I choose a Buchwald-Hartwig amination approach over direct amidation?
A: Consider the Buchwald-Hartwig amination when:
-
You have readily available 3,5-bis(trifluoromethyl)bromobenzene.
-
Direct amidation with various coupling agents and catalysts has consistently failed.
-
You are working with a very unreactive amine, as the Buchwald-Hartwig reaction has a broad scope for such substrates.[7]
Q5: How critical is the choice of ligand and base in a Buchwald-Hartwig reaction for this system?
A: It is absolutely critical. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][8] The choice of a strong, non-nucleophilic base, such as sodium or potassium tert-butoxide, is also crucial for deprotonating the weakly acidic N-H bond of the aniline.[1]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and its analogues.
Scenario 1: Low to No Conversion in Direct Amidation
| Potential Cause | Troubleshooting Steps & Rationale |
| Insufficient Carboxylic Acid Activation | 1. Switch to a more potent coupling agent: If using standard reagents, consider moving to HATU or COMU, which are known to be more effective for challenging couplings.[2] 2. Introduce a boronic acid catalyst: Electron-deficient boronic acids can significantly enhance the rate of amidation for these substrates.[5] 3. Increase reaction temperature: This can help overcome the activation energy barrier, but monitor for decomposition. |
| Poor Nucleophilicity of the Amine | 1. Increase amine concentration: While not always ideal, a higher concentration can favor the forward reaction. 2. Consider a different synthetic route: If direct amidation is consistently failing, the Buchwald-Hartwig amination may be a more viable option.[6][7] |
| Catalyst Deactivation | 1. Ensure anhydrous conditions: Water can hydrolyze activated intermediates and deactivate some catalysts. Use molecular sieves.[5] 2. Degas solvents: Oxygen can be detrimental to some catalytic systems. |
Scenario 2: Stalled Reaction or Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Ligand | 1. Screen bulky, electron-rich ligands: XPhos, BrettPhos, and RuPhos are excellent starting points for coupling with electron-deficient anilines.[1][8] 2. Consider a well-defined precatalyst: Using a precatalyst like an XPhos-based G3 or G4 can lead to more reproducible results than generating the active catalyst in situ.[1] |
| Incorrect Base | 1. Use a strong, non-nucleophilic base: NaOtBu or KOtBu are often required to deprotonate the electron-deficient aniline.[1] Weaker bases like carbonates are typically ineffective. |
| Catalyst Poisoning | 1. Purify starting materials: Impurities, particularly those containing sulfur, can poison palladium catalysts. 2. Ensure an inert atmosphere: The active Pd(0) species is oxygen-sensitive. Maintain a positive pressure of argon or nitrogen.[8] |
Troubleshooting Decision Tree: Improving Low Yields
Caption: A decision tree for troubleshooting low yields.
IV. Experimental Protocols
Protocol 1: High-Throughput Screening of Boronic Acid Catalysts for Direct Amidation
This protocol outlines a method for rapidly screening multiple boronic acid catalysts to identify the most effective one for your specific substrates. High-throughput screening (HTS) can be facilitated by fluorescence-based assays or by using parallel synthesis platforms with LC-MS analysis.[4][9]
Objective: To identify the optimal boronic acid catalyst for the amidation of 3,5-bis(trifluoromethyl)benzoic acid with a desired amine.
Materials:
-
96-well reaction block with magnetic stirring
-
Inert atmosphere glovebox or Schlenk line
-
3,5-bis(trifluoromethyl)benzoic acid
-
Amine of interest
-
Candidate boronic acid catalysts (e.g., 2-hydroxyphenylboronic acid, 3,4,5-trifluorobenzeneboronic acid)[4][5]
-
Anhydrous solvent (e.g., toluene, fluorobenzene)
-
Molecular sieves (4Å)
-
Internal standard for LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: In a glovebox, prepare stock solutions of the carboxylic acid, amine, and internal standard in the chosen anhydrous solvent.
-
Dispensing Catalysts: To each well of the 96-well plate, add a pre-weighed amount of each boronic acid catalyst (typically 5-10 mol%). Include a well with no catalyst as a negative control.
-
Addition of Reactants: Dispense the stock solutions of the carboxylic acid and amine to each well.
-
Reaction: Seal the reaction block and place it on a heating stirrer. Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for a set time (e.g., 12-24 hours).
-
Quenching and Analysis: After the reaction time, cool the block to room temperature. Take an aliquot from each well, dilute it, and analyze by LC-MS to determine the conversion to the desired amide product.
-
Data Analysis: Compare the product formation across the different catalysts to identify the most efficient one.
Catalyst Screening Workflow
Caption: Workflow for high-throughput catalyst screening.
Protocol 2: Optimized Buchwald-Hartwig Amination with an Electron-Deficient Aryl Bromide
Objective: To synthesize an N-aryl-3,5-bis(trifluoromethyl)benzamide derivative via palladium-catalyzed cross-coupling.
Materials:
-
3,5-bis(trifluoromethyl)bromobenzene
-
Amine
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[1]
-
XPhos ligand (if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3,5-bis(trifluoromethyl)bromobenzene (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (0.02 mmol).[1]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen three times.[1]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. References
-
Yoo, J. (n.d.). Discovery of catalysts for amidation and transesterification reactions using fluorescence-based high-throughput screening methods. GIST Scholar. Retrieved from [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]
-
Nilsson, P. et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Ghosh, A. K., & Shahabi, D. (2020). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. SciSpace. [Link]
-
Maier, W. F. (n.d.). High-Throughput Screening Techniques in Catalysis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GIST Scholar: Discovery of catalysts for amidation and transesterification reactions using fluorescence-based high-throughput screening methods [scholar.gist.ac.kr]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fhi.mpg.de [fhi.mpg.de]
Technical Support Center: 3,5-Bis(trifluoromethyl)benzamide Storage and Stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Bis(trifluoromethyl)benzamide to prevent its decomposition. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity and reliability of your experimental outcomes.
Introduction: The Challenge of Stability
This compound is a valuable building block in pharmaceutical and agrochemical research, largely due to the enhanced metabolic stability conferred by its trifluoromethyl groups. However, like all reagents, it is susceptible to degradation if not stored under appropriate conditions. The primary mode of decomposition is hydrolysis of the amide bond, leading to the formation of 3,5-bis(trifluoromethyl)benzoic acid and ammonia. This guide will provide a comprehensive overview of the factors influencing this degradation and practical steps to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: While subtle degradation may not be visually apparent, significant decomposition can manifest as:
-
Changes in Physical Appearance: The compound, which is typically a white to off-white solid, may show discoloration (e.g., yellowing or browning) or changes in texture, such as clumping or the appearance of a wet or oily residue.[1]
-
Alterations in Solubility: You might observe incomplete dissolution in solvents where it was previously fully soluble.
-
Inconsistent Experimental Results: The most critical indicator is often variability or unexpected outcomes in your reactions, such as lower yields or the appearance of unidentified byproducts in analytical chromatograms.
Q2: What is the main cause of decomposition during storage?
A2: The primary degradation pathway is hydrolysis . The amide bond in this compound can be cleaved by water, a reaction that can be catalyzed by both acidic and basic conditions, to yield 3,5-bis(trifluoromethyl)benzoic acid and ammonia.[2]
Q3: How do the trifluoromethyl groups affect the stability of the amide bond?
A3: The two trifluoromethyl groups are strong electron-withdrawing groups. This has a dual effect on the reactivity of the amide bond. While they generally increase the chemical stability of the molecule, they can influence the rate of hydrolysis. The electron-withdrawing nature of these groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Q4: What are the ideal storage conditions for this compound?
A4: Based on its chemical properties and susceptibility to hydrolysis, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, typically at room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with tight-fitting caps are ideal.[3]
-
Location: Store in a dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
Troubleshooting Guide: Addressing Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Reduced yield in a reaction where the benzamide is a starting material. | Decomposition of the starting material. | 1. Verify the purity of the stored this compound using a stability-indicating analytical method (see Experimental Protocols). 2. If degradation is confirmed, purify the remaining stock by recrystallization or acquire a new batch. 3. Review and improve storage conditions to prevent future decomposition. |
| Appearance of an unexpected peak in HPLC/LC-MS analysis corresponding to 3,5-bis(trifluoromethyl)benzoic acid. | Hydrolysis of the benzamide. | 1. Confirm the identity of the impurity peak by comparing its retention time and mass spectrum with a known standard of 3,5-bis(trifluoromethyl)benzoic acid. 2. Quantify the level of degradation. If it exceeds acceptable limits for your application, the material should be repurified or replaced. 3. Implement stricter moisture control measures in your storage protocol. |
| The solid material appears clumpy, discolored, or has a slight ammoniacal odor. | Significant degradation has occurred due to prolonged or severe exposure to moisture and/or heat. | 1. The material is likely of low purity and should not be used for sensitive applications. 2. Consider disposal according to your institution's safety guidelines. 3. Thoroughly clean and dry the storage container before storing a new batch. |
Visualizing Decomposition and Prevention
Decomposition Pathway
The primary degradation pathway for this compound is hydrolysis. This reaction is catalyzed by the presence of acid or base.
Caption: Hydrolysis of this compound.
Recommended Storage Workflow
To ensure the long-term stability of this compound, a systematic storage workflow should be implemented.
Caption: Recommended storage workflow for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its primary degradation product, 3,5-bis(trifluoromethyl)benzoic acid.
1. Materials and Reagents:
-
This compound reference standard
-
3,5-Bis(trifluoromethyl)benzoic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
A C18 reverse-phase HPLC column
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Prepare individual stock solutions of this compound and 3,5-bis(trifluoromethyl)benzoic acid in acetonitrile at a concentration of 1 mg/mL.
-
Create a mixed standard solution containing both compounds at a concentration of 100 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare samples of the stored this compound at a concentration of 100 µg/mL in the same diluent.
4. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5] Specificity is demonstrated by the ability to resolve the two compounds from each other and from any other potential impurities.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and confirm the stability-indicating nature of the analytical method, a forced degradation study should be performed.[6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. At various time points, take an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours. At various time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound at 70 °C for 48 hours. Dissolve a portion in the diluent for HPLC analysis.
-
Photodegradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze by HPLC.
3. Analysis:
-
Analyze all stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are adequately detected.[7]
Conclusion
By implementing these storage and handling protocols and utilizing the provided analytical methods, researchers can significantly mitigate the risk of decomposition of this compound. Ensuring the stability of this key reagent is paramount for the generation of reliable and reproducible scientific data. For any further questions or specific application support, please do not hesitate to contact our technical support team.
References
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. [Online] Available at: [Link]
-
QbD Group. How to create a GMP-Compliant Stability Protocol? [Online] March 13, 2024. Available at: [Link]
-
Pharma Beginners. Stability Study Protocol and Specification - SOP. [Online] June 22, 2020. Available at: [Link]
-
Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [Online] July 3, 2025. Available at: [Link]
-
Scribd. STABILITY STUDY GUIDANCE PROTOCOL. [Online] Available at: [Link]
-
International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Online] Available at: [Link]
-
Wikipedia. Benzamide. [Online] Available at: [Link]
-
Journal of Analytical and Pharmaceutical Research. Forced Degradation Studies. [Online] December 14, 2016. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Online] November 30, 2022. Available at: [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Online] Available at: [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Online] February 1, 2022. Available at: [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Online] November 8, 2022. Available at: [Link]
-
MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 519927, this compound. [Online] Available at: [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Cheméo. Chemical Properties of this compound (CAS 22227-26-5). [Online] Available at: [Link]
-
ResearchGate. How can I know from the structure of the compound if there will be degradation while studying the solubility of it? [Online] October 21, 2013. Available at: [Link]
-
International Journal of New-era Research in Development. Degradation Profiling of Pharmaceuticals: A Review. [Online] Available at: [Link]
-
Bureau International des Poids et Mesures. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Online] March 13, 2019. Available at: [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Online] November 2012. Available at: [Link]
-
U.S. Environmental Protection Agency. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Online] Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Online] Available at: [https://www.rjpbcs.com/pdf/2016_7(5)/[8].pdf]([Link]8].pdf)
-
Fluoropolymers Products Group. FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. [Online] September 3, 2025. Available at: [Link]
-
National Center for Biotechnology Information. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Online] April 4, 2024. Available at: [Link]
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Technical Support Center: Monitoring 3,5-Bis(trifluoromethyl)benzamide Reaction Progress
Welcome to the technical support center for monitoring the synthesis of 3,5-Bis(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to track this important chemical transformation. As a key building block in pharmaceutical and agrochemical development, ensuring the complete conversion of starting materials and minimizing byproduct formation is critical for yield, purity, and process efficiency.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.
Choosing Your Analytical Weapon: A Quick Guide
The selection of an appropriate analytical technique is the first critical step in successful reaction monitoring. Several powerful methods are at your disposal, each with unique strengths. High-Performance Liquid Chromatography (HPLC) is often the workhorse for its versatility and quantitative power.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with its ability to use nuclei like ¹H and ¹⁹F, offers unparalleled structural information and is inherently quantitative without the need for response factors.[2][3][4] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable tool for analyzing volatile components and potential byproducts.[5]
The following diagram outlines a general decision-making workflow for selecting the most appropriate technique for your needs.
Caption: Workflow for selecting an analytical technique.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format that you may encounter during your analysis.
High-Performance Liquid Chromatography (HPLC)
Question 1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue in HPLC and can significantly impact quantification accuracy. For an aromatic, electron-deficient compound like this benzamide, there are several potential causes:
-
Secondary Silanol Interactions: The most common cause. Residual, acidic silanol groups (-Si-OH) on the silica surface of C18 columns can interact with polar functional groups on your analyte, like the amide moiety.
-
Solution 1 (Mobile Phase): Lower the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%). This protonates the silanol groups, reducing their interaction with the analyte.
-
Solution 2 (Column Choice): Switch to an "end-capped" or a polar-embedded column. End-capping chemically blocks most of the residual silanols, while polar-embedded phases provide a shielding effect.[6]
-
-
Column Void or Contamination: A void at the head of the column or strongly adsorbed contaminants can disrupt the flow path, leading to tailing.
-
Solution: First, try back-flushing the column with a strong solvent (if the manufacturer's instructions permit). If this fails, replace the guard column. If the problem persists, the analytical column itself may need replacement.
-
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Question 2: I am seeing unexpected peaks in my chromatogram. How do I determine if they are byproducts or contaminants?
Answer: Differentiating between reaction byproducts and external contaminants is crucial.
-
Step 1 (Blank Injection): Inject a "blank" sample containing only your sample solvent. If the peaks are still present, they are contaminants from your solvent, vials, or the HPLC system itself.
-
Step 2 (Analyze Starting Materials): Inject pure samples of your starting materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid and the corresponding amine or coupling agents). This will help identify unreacted starting materials.
-
Step 3 (Mass Spectrometry): If your HPLC is connected to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio (m/z) of the unknown peaks. The molecular weight of this compound is approximately 257.13 g/mol .[9][10] Potential byproducts could include dimers, products of side reactions with solvents, or degradation products. For example, a common byproduct in Grignard-based syntheses of the benzoic acid precursor is the proteo byproduct, tris[3,5-bis(trifluoromethyl)benzene].[11]
-
Step 4 (Forced Degradation): To predict potential degradation products, you can perform a forced degradation study on your final product (e.g., by exposing it to acid, base, or heat) and analyze the resulting chromatogram.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 3: How can I use NMR to quantify the reaction progress? The solvent signal is overwhelming my analyte signals.
Answer: NMR is an excellent tool for quantitative analysis (qNMR) because signal intensity is directly proportional to the number of nuclei, making response factors unnecessary.[2][3][4] Dealing with a large solvent signal is a common challenge.
-
Solution 1 (Solvent Suppression): Modern NMR spectrometers have built-in solvent suppression pulse sequences (e.g., presaturation, WET). These selectively irradiate and saturate the solvent signal, dramatically reducing its intensity while leaving other signals unaffected. This is the most common and effective approach.[3]
-
Solution 2 (Deuterated Solvents): While costly for large-scale reactions, using a deuterated solvent for the reaction itself eliminates the protonated solvent signal entirely.[3][12]
-
Solution 3 (¹⁹F NMR): This is a particularly powerful solution for your specific molecule. The two -CF₃ groups provide a strong, clean signal in a spectral region with no other interferences.[13] Since there are no solvent signals in the ¹⁹F spectrum, you can easily integrate the signals from your starting material and product to get a very accurate measure of conversion. The large chemical shift dispersion of ¹⁹F NMR also minimizes the chance of peak overlap.[13][14]
Question 4: The amide N-H proton signal in my ¹H NMR is very broad or not visible. Is this a problem?
Answer: This is usually not a problem and is expected behavior for amide N-H protons.
-
Causality 1 (Quadrupolar Broadening): The nitrogen nucleus (¹⁴N) has a quadrupole moment which can cause rapid relaxation of the attached proton, leading to significant peak broadening.[15]
-
Causality 2 (Chemical Exchange): The amide proton can exchange with trace amounts of acid or water in the solvent (e.g., DMSO-d₆), which also leads to broadening.
-
Monitoring Strategy: Do not rely on the N-H proton for quantification. Instead, use other distinct, non-exchangeable protons on the molecule, such as the aromatic protons or the benzylic -CH₂- protons if applicable to your specific synthesis route.[16] In the case of this compound itself, the aromatic protons are the best choice in ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 5: I don't see a peak for my this compound product in the GC-MS chromatogram, but I know it's there from NMR/HPLC. Why?
Answer: This is a common issue when analyzing molecules that are not well-suited for GC.
-
Cause 1 (Low Volatility): Amides, especially aromatic ones, can have high boiling points and may not volatilize sufficiently in the GC inlet at standard temperatures. The molecular weight of your product is 257.13 g/mol , which is approaching the upper limit for routine GC analysis without derivatization.[9]
-
Cause 2 (Thermal Instability): The compound may be degrading in the hot GC inlet.
-
Solution 1 (Increase Inlet Temperature Carefully): You can try incrementally increasing the inlet temperature, but be aware this can also increase degradation.
-
Solution 2 (Use an Inert Flow Path): Ensure your GC liner and column are highly inert. Active sites can promote degradation of polar compounds.
-
Solution 3 (Derivatization): This is often the best solution. Chemically modify the amide to a more volatile and thermally stable derivative before injection. For example, silylation of the N-H group with a reagent like BSTFA will significantly improve its chromatographic behavior.
-
Solution 4 (Use an Alternative Technique): This scenario highlights why GC is not always the primary choice for this type of analysis. HPLC is generally far more suitable for non-volatile or thermally sensitive molecules.[17]
-
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a robust reversed-phase HPLC method. Method validation should be performed to ensure it is suitable for its intended purpose.[18][19][20]
-
Instrumentation & Column:
-
HPLC system with UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a good starting point).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas all solvents before use.[7]
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard analytical flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 5 µL | Small volume minimizes peak distortion. |
| Detection (UV) | 220 nm or 254 nm | Aromatic compounds typically absorb at these wavelengths. Use a PDA detector to find the absorbance maximum for best sensitivity. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is a good starting point to elute all components, from polar starting materials to the more non-polar product. |
| Run Time | 20 minutes | Includes gradient and a re-equilibration step. |
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., with a small amount of water or acid).
-
Dilute the aliquot significantly (e.g., 1:1000) with a 50:50 mixture of Acetonitrile:Water.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[21]
-
Protocol 2: ¹⁹F NMR for Quantitative Reaction Monitoring
This protocol leverages the two trifluoromethyl groups for highly specific and quantitative analysis.
-
Instrumentation:
-
NMR Spectrometer capable of ¹⁹F detection. No special probes are required, as this is a common nucleus.[13]
-
-
Sample Preparation:
-
Take a representative aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Add it to an NMR tube containing ~0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is miscible with your reaction solvent.
-
Note: Using a protonated reaction solvent is perfectly acceptable for ¹⁹F NMR.[13]
-
-
Acquisition Parameters:
-
Experiment: Standard 1D ¹⁹F pulse-acquire experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate quantification. A d1 of 10-15 seconds is a safe starting point.
-
Number of Scans: Typically 16 to 64 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing & Analysis:
-
Apply standard Fourier transformation and phase correction.
-
Integrate the distinct ¹⁹F signals corresponding to your starting material and the this compound product.
-
Calculate the percent conversion using the following formula:
-
% Conversion = [Product Integral / (Product Integral + Starting Material Integral)] * 100%
-
-
References
- Morressier. (2020). Recent applications of reaction monitoring in the pharmaceutical industry.
-
ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Available from: [Link]
-
ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Available from: [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6...). Available from: [Link]
-
NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
-
Analytical Methods (RSC Publishing). (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Available from: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Available from: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available from: [Link]
-
INIS-IAEA. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Available from: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Available from: [Link]
-
PubMed. (n.d.). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Available from: [Link]
-
ACS Publications. (2018). 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures. Molecular Pharmaceutics. Available from: [Link]
-
ResearchGate. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Available from: [Link]
-
Analytical method validation: A brief review. (n.d.). Available from: [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available from: [Link]
-
NIH. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available from: [Link]
-
Chemistry LibreTexts. (n.d.). Amide NMR. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]
-
Validation of analytical methods for active constituents and agricultural products. (2014). Available from: [Link]
-
YouTube. (2021). Reaction Monitoring by NMR. Available from: [Link]
-
YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. Available from: [Link]
-
MDPI. (n.d.). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs: A Comprehensive Evaluation of Greenness, Practicality, Analytical Performance and Innovation. Available from: [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Available from: [Link]
-
ResearchGate. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available from: [Link]
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Cheméo. (n.d.). This compound. Available from: [Link]
-
Agilent. (n.d.). GC AND GC/MS. Available from: [Link]
-
ResearchGate. (n.d.). Halogenated fatty amides – A brand new class of disinfection by-products. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
-
NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC. Available from: [Link]
-
NIH. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]
-
PubChem. (n.d.). N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide. Available from: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 3,5-Bis(trifluoromethyl)benzamide
Introduction
3,5-Bis(trifluoromethyl)benzamide is a crucial intermediate and structural motif in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring two highly lipophilic trifluoromethyl (-CF3) groups and a polar amide moiety, imparts desirable properties such as enhanced metabolic stability and target binding affinity.[1][2] However, these same features present a significant challenge for researchers: poor solubility in many common organic solvents. The molecule's rigid, planar structure and the combination of a hydrogen-bond-capable amide group with a non-polar, fluorinated aromatic ring contribute to strong crystal lattice energy, as indicated by its high melting point of 163-167 °C.[3] This high lattice energy is a primary barrier that must be overcome for dissolution.
This guide provides a comprehensive, experience-driven framework for systematically addressing and overcoming the solubility issues associated with this compound. We will move beyond simple solvent lists to explore the underlying principles and provide actionable, step-by-step protocols for your laboratory workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to dissolve in a seemingly appropriate solvent like dichloromethane (DCM) or ethyl acetate?
A: This is a common issue rooted in the compound's conflicting molecular properties. While the two -CF3 groups make the molecule highly lipophilic (predicted LogP ≈ 2.8), the amide group (-CONH2) can form strong intermolecular hydrogen bonds.[4] This creates a very stable crystal lattice. Solvents like DCM or ethyl acetate may be good for dissolving either a purely non-polar or a moderately polar compound, but they are often ineffective at disrupting the combination of forces holding the this compound crystal together. Overcoming this requires a solvent system that can address both the lipophilic nature and the hydrogen bonding network.
Q2: What are the best "go-to" solvents to try for initial solubility screening?
A: For rapid screening, begin with strong, polar aprotic solvents. These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to solvate the amide group, while still being compatible with the lipophilic portions of the molecule. Our top recommendations for initial trials are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF) (often requires heating)
Q3: Is it safe to simply heat the mixture to force dissolution?
A: Heating is a valid and effective strategy to increase the solubility of most solids, including this one.[5] However, you must be aware of two critical caveats:
-
Supersaturation: The compound may readily precipitate out of the solution as it cools to room temperature. If your experiment requires the compound to remain in solution at a lower temperature, heating may not be a viable standalone solution.
-
Compound Stability: While this compound is generally stable, prolonged heating in certain reactive solvents could potentially lead to degradation. Always conduct a preliminary stability test if you plan to use high temperatures for an extended period.
Q4: I need to prepare a sample for a biological assay in an aqueous buffer. How can I manage this given its extremely low water solubility?
A: Direct dissolution in aqueous buffers is not feasible. The standard industry practice is to first prepare a highly concentrated stock solution in 100% DMSO. This stock is then serially diluted into the final aqueous assay buffer. Be aware that the compound may precipitate at higher concentrations as the percentage of DMSO in the final solution decreases. A final DMSO concentration of <1% is typically recommended to avoid solvent-induced artifacts in biological assays. If precipitation is still an issue, the use of formulation aids like surfactants or cyclodextrins may be necessary.[6][7]
Section 2: In-Depth Troubleshooting & Strategic Solutions
Strategy 1: Systematic Solvent & Co-Solvent Screening
A systematic approach is more efficient than random solvent selection. The principle of "like dissolves like" is a good starting point, but for a molecule with dual characteristics, a co-solvent system is often the most powerful tool.[7] A co-solvent modifies the polarity of the bulk solution to better match the complex requirements of the solute.
Experimental Protocol 2.1: Systematic Solubility Assessment
This protocol details the equilibrium shake-flask method, a reliable way to determine solubility.[6]
-
Preparation: To a series of 2 mL glass vials, add an excess of this compound (e.g., 10 mg, ensuring solid is visible).
-
Solvent Addition: Add exactly 1 mL of your chosen solvent or pre-mixed co-solvent system to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.[6]
-
Settling & Filtration: Allow the vials to stand stationary for at least 2 hours. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm chemically compatible (e.g., PTFE) syringe filter to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.
dot
Caption: A workflow for developing a co-solvent system.
Strategy 2: Leveraging Temperature
Increasing the temperature provides the kinetic energy needed to overcome the activation energy of dissolution and break the crystal lattice.
Workflow Considerations:
-
For Chemical Reactions: If this compound is a reactant, you can often dissolve it at an elevated temperature (e.g., 60-80 °C in toluene or THF) and then add it to the reaction mixture while hot. This is particularly effective if the subsequent reaction is also performed at an elevated temperature.
-
For Purification (Crystallization): Poor solubility can be an advantage in crystallization. A solvent system can be designed where the compound is soluble at high temperatures but poorly soluble at low temperatures. A common choice is an ethanol/water or THF/heptane system. The compound is dissolved in the "good" solvent (ethanol or THF) at reflux, and the "anti-solvent" (water or heptane) is added dropwise until turbidity is observed. Upon cooling, high-purity crystals should form.
Section 3: Data Summary & Quick Reference
The following tables provide key data and a starting point for your experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22227-26-5 | [3][4] |
| Molecular Formula | C9H5F6NO | [4][8] |
| Molecular Weight | 257.13 g/mol | [4][8] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 163-167 °C | [3] |
| LogP (Octanol/Water) | 2.823 (Calculated) | [4] |
| Log(Water Solubility) | -3.85 (mol/L, Calculated) | [4] |
Table 2: Recommended Solvents & Systems for Initial Screening
| Solvent Class | Primary Solvents | Recommended Co-Solvents | Rationale & Comments |
| Polar Aprotic | DMSO, DMF, NMP, THF | Toluene, Dichloromethane | Strong hydrogen bond acceptors effectively solvate the amide group. Co-solvents can be added to tune polarity for chromatography. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Water, Heptane, Toluene | Can act as both H-bond donors and acceptors. Often require heating. Good for crystallization procedures when paired with an anti-solvent. |
| Ethers | Dioxane, 2-MeTHF | Heptane, Ethyl Acetate | Moderate polarity. Dioxane and heated THF are often effective starting points. |
| Aromatic | Toluene, Xylene | Ethanol, Isopropanol | Generally poor solvents on their own but become effective with a polar co-solvent and heat. Useful for reactions. |
| Halogenated | Dichloromethane (DCM) | Methanol, Acetonitrile | Very poor solubility in pure DCM at room temperature. A DCM/Methanol mixture (e.g., 9:1) is significantly more effective. |
Section 4: General Troubleshooting Workflow
This diagram provides a logical decision-making process when you encounter a solubility issue with this compound.
dot
Caption: A general troubleshooting workflow for solubility issues.
References
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 22227-26-5). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Walsh Medical Media. (2022). The Role of 3-(Trifluoromethyl)benzamide in Pharmaceutical Synthesis. Retrieved from [Link]
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- 3. 3,5-双(三氟甲基)苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. This compound | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to minimize byproduct formation in 3,5-Bis(trifluoromethyl)benzamide synthesis
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for the synthesis of 3,5-Bis(trifluoromethyl)benzamide. As Senior Application Scientists, we understand the nuances and challenges that can arise during synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize byproduct formation and maximize your yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The two primary synthetic routes are:
-
Amidation of 3,5-Bis(trifluoromethyl)benzoic acid.
-
Controlled hydrolysis of 3,5-Bis(trifluoromethyl)benzonitrile.
We will tackle issues related to both pathways.
Issue 1: Low yield when starting from 3,5-Bis(trifluoromethyl)benzoic acid.
Q: My amidation reaction is giving a poor yield. I'm recovering a lot of my starting carboxylic acid. What's going wrong?
A: This is a common issue stemming from inefficient activation of the carboxylic acid or a competing acid-base reaction. The direct coupling of a carboxylic acid and an amine is often inefficient without an activating agent because the acidic proton of the carboxylic acid will react with the basic amine to form an unreactive ammonium carboxylate salt.[1][2][3]
Possible Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The carbonyl carbon of a carboxylic acid is not electrophilic enough to be readily attacked by an amine.[4][5] It must be converted to a more reactive intermediate.
-
Solution 1: Convert to an Acyl Chloride. The most reliable method is to first convert the benzoic acid to 3,5-bis(trifluoromethyl)benzoyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is highly electrophilic and reacts rapidly with ammonia or an amine. A base like triethylamine or pyridine is necessary to scavenge the HCl byproduct.[1]
-
Solution 2: Use a Coupling Reagent. Peptide coupling reagents are highly effective. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can further improve efficiency and suppress side reactions.
-
-
Formation of Unreactive Salt: At room temperature, the primary reaction between the carboxylic acid and amine is an acid-base reaction, not nucleophilic attack.[5]
-
Steric Hindrance: While not a major issue for ammonia, bulkier amines may react more slowly.
-
Solution: Ensure adequate reaction time and consider slightly elevated temperatures (e.g., 40-50°C) if using a coupling reagent with a hindered amine.
-
Troubleshooting Workflow: Low Yield from Carboxylic Acid
Caption: Troubleshooting workflow for low yield in amidation.
Issue 2: Formation of Carboxylic Acid from the Nitrile Route.
Q: I'm trying to synthesize the amide from 3,5-Bis(trifluoromethyl)benzonitrile, but my final product is contaminated with a significant amount of 3,5-Bis(trifluoromethyl)benzoic acid. How do I stop the reaction at the amide stage?
A: This is the primary challenge of the nitrile hydrolysis route. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[6] Harsh conditions (strong acid or base and high heat) will inevitably lead to the formation of the carboxylic acid byproduct.[7][8]
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Using concentrated NaOH or H₂SO₄ with prolonged heating will fully hydrolyze the nitrile to the carboxylic acid.[9]
-
Solution 1: Mild, Controlled Hydrolysis. The key is to use conditions that favor the hydration of the nitrile to the amide but are not harsh enough to promote the subsequent hydrolysis of the amide. The use of an alkaline solution of hydrogen peroxide is a well-established mild method for this transformation.[7][9] The urea-hydrogen peroxide (UHP) adduct is an excellent, stable source of H₂O₂ for this purpose.[10]
-
Solution 2: Careful Reaction Monitoring. Regardless of the method, the reaction should be carefully monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction should be quenched as soon as the starting nitrile has been consumed to prevent over-hydrolysis of the amide product.
-
Reaction Pathway: Nitrile Hydrolysis Control
Caption: Control is key in nitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for high purity?
A1: The route starting from 3,5-bis(trifluoromethyl)benzoic acid is often preferred for achieving high purity, particularly the two-step process involving conversion to the acyl chloride followed by amidation. This method provides a highly reactive intermediate, leading to a clean and fast reaction with minimal side products, which simplifies purification.[1][11] While the nitrile hydrolysis route can be effective, it requires very careful control to avoid over-hydrolysis to the carboxylic acid.[7][9]
Q2: How can I effectively purify the final this compound product?
A2: Recrystallization is a highly effective method for purifying the crude product.[11] A common procedure involves dissolving the crude solid in a minimum amount of a hot solvent (e.g., water or an ethanol/water mixture) and allowing it to cool slowly. The pure benzamide will crystallize out, leaving impurities in the mother liquor.[11] If significant amounts of the starting carboxylic acid are present, a wash with a dilute sodium bicarbonate solution during the workup can help remove this acidic impurity before the final purification step.
Q3: What are the key safety precautions for these syntheses?
A3:
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gases. All manipulations must be performed in a well-ventilated fume hood.[11]
-
Strong Acids/Bases: Concentrated acids (H₂SO₄) and bases (NaOH) are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoromethyl Groups: Compounds containing trifluoromethyl groups can release toxic fluoride-containing substances upon decomposition at high temperatures. Avoid excessive heating.
-
Pressure: Reactions involving gas evolution (e.g., conversion to acyl chloride) should be performed in an open or vented system to avoid pressure buildup.
Q4: Can I use a direct thermal condensation of the carboxylic acid and an amine source without a coupling agent?
A4: Yes, this is possible but often gives moderate yields. The reaction requires high temperatures (typically 140-180°C) to overcome the formation of the ammonium carboxylate salt and drive the dehydration.[3] A key requirement for this method is the continuous removal of water as it forms to shift the reaction equilibrium toward the amide product.[3] For laboratory scale, this can be less practical and lower-yielding than using modern coupling reagents.
Recommended Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimize conditions based on their specific laboratory setup and scale.
Protocol 1: Synthesis from 3,5-Bis(trifluoromethyl)benzoic acid via Acyl Chloride
This two-step protocol is robust and generally provides high yields of the pure product.
Step A: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Reaction: To the flask, add 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heating: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-bis(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.
Step B: Amidation of 3,5-Bis(trifluoromethyl)benzoyl chloride
-
Setup: Cool a flask containing a solution of aqueous ammonia (~25-30%) in an ice bath.
-
Addition: Dissolve the crude benzoyl chloride from Step A in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Add this solution dropwise to the cold, vigorously stirred ammonia solution.
-
Reaction: A white precipitate of this compound will form immediately.[11] Continue stirring in the ice bath for an additional 30-60 minutes after the addition is complete.
-
Workup: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium chloride byproduct.[11]
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from hot water or an ethanol/water mixture.
Protocol 2: Controlled Hydrolysis of 3,5-Bis(trifluoromethyl)benzonitrile
This protocol uses mild conditions to minimize the formation of the carboxylic acid byproduct.[10]
-
Setup: In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent like acetone or ethanol.
-
Reagent Addition: Add an aqueous solution of hydrogen peroxide (30%, ~3-5 eq). Cool the mixture in an ice bath.
-
Catalyst: Slowly add a catalytic amount of a base, such as aqueous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), while monitoring the temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress closely by TLC, checking for the disappearance of the starting nitrile. The reaction is typically complete within 0.5-3 hours.[10] Crucially, do not let the reaction run for an extended period after the nitrile is consumed.
-
Workup: Once the reaction is complete, quench it by adding a large volume of water. A white precipitate of the amide should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it. Recrystallization can be used for further purification if needed.
References
-
Li, Y., et al. (2022). Org. Lett., 24, 1169-1174. [Link]
-
Luo, Y-R., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amides from carboxylic acids. Química Organica.org. [Link]
-
Sabitha, G., et al. (2016). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
ResearchGate. (2014). Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. [Link]
-
MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
-
MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
-
LibreTexts Chemistry. (2023). Chemistry of Nitriles. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ProQuest. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Cheméo. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Method for producing 3,5-difluoroaniline.
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. [Link]
-
ResearchGate. (2022). Study of hydrolysis of benzonitrile. [Link]
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]
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- 1. Amide Synthesis [fishersci.dk]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and DFT Studies of <i>N</i>-(3,5-<i>Bis</i>(trifluoromethyl)benzyl)stearamide - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Workup Procedures for 3,5-Bis(trifluoromethyl)benzamide Reactions
Welcome to the Technical Support Center for reactions involving 3,5-bis(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the workup and purification of reactions utilizing this fluorinated building block. The unique properties imparted by the two trifluoromethyl groups can influence solubility, reactivity, and by-product profiles, necessitating specialized workup procedures.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses common queries that arise during the initial stages of working up reactions involving this compound.
Q1: What are the initial steps I should take after my reaction involving this compound is complete?
A1: Before proceeding with a standard aqueous workup, it is crucial to monitor the reaction's completion using a suitable technique like Thin Layer Chromatography (TLC).[3] Once the reaction is confirmed to be complete, the first step is typically to quench the reaction. This involves carefully adding a reagent to neutralize any remaining reactive species. For many reactions, pouring the mixture into ice-water can be an effective first step, potentially leading to the crystallization of your product while dissolving unreacted starting materials.[4]
Q2: I've quenched my reaction, but my product hasn't precipitated. What's the next step?
A2: If your product does not crystallize upon quenching, the next logical step is to perform a liquid-liquid extraction.[4] This will separate your desired product, which is likely in the organic layer, from the aqueous layer.[4] The choice of extraction solvent is critical and should be selected based on the solubility of your product and its immiscibility with water. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether.
Q3: How do I choose the right organic solvent for extraction?
A3: The choice of solvent depends on the polarity of your product. Given the presence of the two trifluoromethyl groups, derivatives of this compound are often less polar. A good starting point is to use a solvent in which your product is highly soluble. You can test the solubility of a small sample of your crude product in various solvents. Remember to consult a greener solvent list to make environmentally conscious choices where possible.[4]
Part 2: Troubleshooting Guide - Navigating Common Challenges
This section provides a systematic approach to troubleshooting specific issues that can arise during the workup of this compound reactions.
Issue 1: Persistent Emulsion Formation
Emulsions are a frequent challenge in the workup of reactions involving fluorinated compounds due to their surfactant-like properties.[5][6][7]
Q4: I'm seeing a thick, inseparable layer between my organic and aqueous phases. How do I break this emulsion?
A4: Emulsions can be frustrating, but several techniques can be employed to break them.[5][6][7] Here is a workflow to address this issue:
Caption: Troubleshooting workflow for breaking emulsions.
-
Allow to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for about 30 minutes can lead to phase separation.[6]
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[5][7][8]
-
Filtration through Celite®: Emulsions are often stabilized by fine solid particles. Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion.[6][9]
-
Addition of a Different Organic Solvent: Adding a small amount of a different, miscible organic solvent can change the overall polarity of the organic phase and disrupt the emulsion.[9]
-
Change pH: If your reaction conditions allow, adjusting the pH of the aqueous layer with a dilute acid or base can sometimes break an emulsion, especially if acidic or basic species are acting as surfactants.[7]
Issue 2: Insoluble Precipitate at the Interface
Q5: A gooey or solid precipitate has formed between the organic and aqueous layers. What should I do?
A5: This is a common issue where an insoluble material, which could be your product, a by-product, or a salt, forms at the interface.[5][10]
-
Initial Approach: Try washing the mixture with additional water to dissolve any inorganic salts.[5][10] If the precipitate is your product, it may dissolve in more of the organic solvent.
-
Filtration: If washing doesn't resolve the issue, you may need to filter the entire mixture to isolate the solid. Be sure to keep both the filtrate and the solid until you have identified your product.
-
Drying Agent: If a small amount of gooey material persists in the organic layer, using a copious amount of a drying agent like sodium sulfate or magnesium sulfate can sometimes absorb it, allowing for subsequent filtration.[5][10]
Issue 3: Product Lost During Workup
Q6: After the workup, I can't find my product in the organic layer. Where could it have gone?
A6: It's a frustrating experience, but there are several possibilities to investigate.[11]
-
Check the Aqueous Layer: Your product might be more water-soluble than anticipated, especially if it has polar functional groups. You can try to back-extract the aqueous layer with a different organic solvent.[11]
-
Volatility: Some fluorinated compounds can be surprisingly volatile. Check the solvent collected in the rotovap trap.[11]
-
Degradation: Your product might be unstable to the acidic or basic conditions used during the workup. You can test this by taking a small sample of your crude reaction mixture and treating it with the acid or base you used in the workup, then analyzing it by TLC to see if degradation occurs.[11]
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key workup and purification procedures.
Protocol 1: Standard Aqueous Workup for Amide Synthesis
This protocol is a general guideline for the workup of a reaction forming an amide from a carboxylic acid and an amine, which is a common reaction type for this compound's precursor, 3,5-bis(trifluoromethyl)benzoic acid.[12][13][14]
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 1 M citric acid) to remove any unreacted amine.[3]
-
Base Wash: Wash the organic layer with a dilute basic solution (e.g., 1 M sodium bicarbonate) to remove any unreacted carboxylic acid.[3] Caution: Vent the separatory funnel frequently, as CO2 gas may be generated.[8][10]
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the water.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds like this compound and its derivatives.[15][16][17]
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[17] Common choices for fluorinated compounds include hexanes, heptane, toluene, or mixtures of these with a more polar solvent like ethyl acetate.[16]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[17]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove it.[17]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
For compounds that are difficult to crystallize or when impurities have similar solubility profiles, flash column chromatography is the preferred purification method.[18][19][20]
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase Selection: Determine an appropriate solvent system (eluent) using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for your desired compound.[18] A common starting point for fluorinated compounds is a mixture of hexanes and ethyl acetate.[19]
-
Column Packing: Pack a glass column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column, collecting fractions. You can either use an isocratic elution (constant solvent composition) or a gradient elution (increasing the polarity of the eluent over time).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Part 4: Data Presentation
Table 1: Common Solvents for Workup and Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexanes | 0.1 | 69 | Recrystallization, Chromatography |
| Heptane | 0.1 | 98 | Recrystallization, Chromatography |
| Toluene | 2.4 | 111 | Recrystallization |
| Diethyl Ether | 2.8 | 35 | Extraction |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction |
| Ethyl Acetate | 4.4 | 77 | Extraction, Chromatography |
| Ethanol | 5.2 | 78 | Recrystallization |
Part 5: Visualization of Workflows
Caption: General workflow for reaction workup and purification.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Biofilm Inhibitor Synthesis. Amide Workup. [Link]
- Google Patents.
-
Chem Reactor (YouTube). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
- Cooperative Organic Chemistry Student Labor
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Validation & Comparative
A Comparative Guide to 3,5-Bis(trifluoromethyl)benzamide and 3,5-Dichlorobenzamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the functional interrogation of small molecules provides the foundation for therapeutic and agrochemical innovation. Benzamide derivatives, in particular, represent a versatile scaffold, giving rise to a wide array of biologically active compounds. This guide offers a detailed comparison of two such analogs: 3,5-Bis(trifluoromethyl)benzamide and 3,5-dichlorobenzamide.
Introduction to the Compounds
At a glance, this compound and 3,5-dichlorobenzamide share a common benzamide core. However, the seemingly subtle difference in their 3 and 5-position substituents dramatically diverges their known biological activities.
This compound is a compound of interest in pharmaceutical research, particularly in the context of ion channel modulation. Its trifluoromethyl groups significantly enhance its lipophilicity and metabolic stability, properties often sought in drug candidates.
3,5-Dichlorobenzamide , conversely, is primarily recognized in the agrochemical field. It is a known metabolite of the herbicide propyzamide and is also investigated for its fungicidal properties. The chloro substituents confer a different electronic and steric profile, directing its activity towards targets in plant and fungal pathogens.
| Compound | Structure | Molecular Formula | Molar Mass | Key Biological Application |
| This compound | C₉H₅F₆NO | 257.13 g/mol | Potential TRPM3 Ion Channel Inhibitor | |
| 3,5-Dichlorobenzamide | C₇H₅Cl₂NO | 190.03 g/mol | Fungicide & Herbicide Metabolite |
This compound: A Potential Modulator of TRPM3 Ion Channels
The transient receptor potential melastatin 3 (TRPM3) channel is a calcium-permeable non-selective cation channel involved in a variety of physiological processes, including temperature sensation and insulin secretion. Its dysfunction has been implicated in pathological conditions such as inflammatory pain and neurological disorders, making it an attractive target for therapeutic intervention.
While specific IC50 values for this compound against TRPM3 are not yet published, its structural motifs are consistent with those of other known ion channel modulators. The evaluation of its potential inhibitory activity on TRPM3 would typically involve sophisticated electrophysiological and cell-based assays.
Experimental Approaches for Assessing TRPM3 Inhibition
Two primary techniques are employed to quantify the inhibitory effects of compounds on TRPM3 channels: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
This "gold standard" technique directly measures the ion flow through channels in the membrane of a single cell. By controlling the membrane voltage and recording the resulting current, researchers can observe the activation of TRPM3 by an agonist (e.g., pregnenolone sulfate) and the subsequent inhibition of this current by a test compound.
This high-throughput method utilizes a ratiometric fluorescent indicator, Fura-2 AM, that changes its fluorescence excitation properties upon binding to calcium. Cells expressing TRPM3 are loaded with Fura-2 AM, and the influx of calcium upon channel activation is measured. A decrease in the calcium signal in the presence of the test compound indicates inhibition.
3,5-Dichlorobenzamide: An Agrochemical Agent
3,5-Dichlorobenzamide finds its application in agriculture as a fungicide and is a known breakdown product of the herbicide propyzamide. Its biological activity is therefore assessed using assays relevant to plant and fungal pathogens.
a) Antifungal Activity
This assay directly measures the effect of a compound on the vegetative growth of a fungus. The compound is incorporated into a solid growth medium at various concentrations, and the radial growth of a fungal colony is measured over time.
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The Trifluoromethyl Advantage: A Comparative Guide to 3,5-Bis(trifluoromethyl)benzamide in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of a molecular scaffold is paramount to transforming a promising compound into a successful therapeutic agent. Among the vast arsenal of functional groups available to the drug designer, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth comparison of the distinct advantages conferred by the bis-trifluoromethyl substitution pattern in 3,5-Bis(trifluoromethyl)benzamide over other common substituents, supported by experimental principles and data. This molecule serves as a valuable intermediate, embedding the beneficial properties of the CF₃ group into a versatile chemical framework.[2]
The Physicochemical Impact of Trifluoromethyl Groups
The introduction of one or more trifluoromethyl groups onto a phenyl ring dramatically alters the molecule's fundamental properties. These changes are not merely incremental but often provide synergistic benefits crucial for overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability.
Key Advantages of the Bis-CF₃ Substitution Pattern
Caption: Core advantages of the bis-trifluoromethyl substitution pattern.
-
Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group.[3] This increased lipid solubility can improve a drug's ability to cross biological membranes, enhancing absorption and distribution.[1][4] The Hansch hydrophobicity parameter (π) for a CF₃ group is approximately +0.88, indicating a strong contribution to lipophilicity.[3][5]
-
Superior Metabolic Stability: A primary challenge in drug design is preventing rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the CF₃ group exceptionally resistant to oxidative metabolism.[4][5] Replacing a metabolically vulnerable methyl group (CH₃) with a CF₃ group can effectively block this metabolic pathway, increasing the drug's half-life and bioavailability.[1][6][7]
-
Potent Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, primarily through an inductive effect.[8][9][10] This significantly influences the electronic properties of the benzamide scaffold, which can modulate the pKa of the amide proton and enhance binding affinity with biological targets through stronger electrostatic interactions.[1][3][4]
-
Unique Binding Interactions: The traditional view of the CF₃ group as a simple lipophilic, inert moiety is incomplete. It can act as both an electrophile and a nucleophile, participating in various non-covalent interactions, including hydrogen bonds (as a weak acceptor) and other dipole-dipole interactions.[11][12] This "amphiphilic" nature allows for fine-tuning of drug-receptor binding.[11][12]
Comparative Analysis: this compound vs. Other Substituents
To objectively quantify the advantages of the bis-CF₃ substitution, we can compare the predicted and known physicochemical properties of this compound against its analogs bearing other common substituents at the 3 and 5 positions.
| Property | 3,5-Bis(CF₃) | 3,5-Bis(CH₃) | 3,5-Bis(Cl) | 3,5-Bis(OCH₃) | Causality and Implication |
| Molecular Weight ( g/mol ) | 257.13[13] | 149.19 | 188.03 | 181.19 | The higher mass of the CF₃ groups must be considered in lead optimization to maintain overall "drug-likeness" (e.g., Rule of Five). |
| XLogP3 | 3.1[13] | 2.2 | 2.5 | 1.6 | The bis-CF₃ analog exhibits the highest lipophilicity, which is critical for membrane permeability but may need balancing to avoid off-target effects or poor solubility.[3] |
| Metabolic Stability | High | Low | High | Low | CF₃ and Cl groups block oxidative metabolism. CH₃ and OCH₃ groups are susceptible to oxidation by CYP enzymes, leading to faster clearance.[4][6] |
| Electronic Effect | Strongly e⁻-withdrawing | Weakly e⁻-donating | Weakly e⁻-withdrawing | Strongly e⁻-donating | The potent inductive withdrawal of the two CF₃ groups significantly lowers the electron density of the ring, affecting acidity and target interactions.[8] |
| pKa (Amide N-H) | Lower | Higher | Lower | Higher | The electron-withdrawing CF₃ groups increase the acidity of the N-H proton, potentially forming stronger hydrogen bonds with receptor sites. |
| Binding Potential | Hydrophobic, Dipolar, Weak H-bond acceptor | Hydrophobic | Hydrophobic, Halogen bonding | H-bond acceptor | The CF₃ group's unique electronic character allows for diverse, tunable non-covalent interactions that are distinct from other groups.[11][12] |
Data for analogs are based on established substituent effect principles in medicinal chemistry.
Experimental Protocols for Property Validation
To ensure scientific integrity, the properties discussed must be verifiable through robust experimental methods. Below are standardized protocols for determining two key parameters: lipophilicity (LogP) and metabolic stability.
Protocol 1: Determination of Lipophilicity (LogP) by the Shake-Flask Method
This method remains the "gold standard" for LogP determination and directly measures the partitioning of a compound between n-octanol and water.[14]
Caption: Experimental workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) and n-octanol. Pre-saturate the buffer with n-octanol and the n-octanol with buffer by shaking them together for 24 hours and allowing the phases to separate.[15][16]
-
Compound Addition: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Add a small volume of the stock solution to a vial containing a precise ratio of the pre-saturated n-octanol and buffer phases.[15][17] The final DMSO concentration should be kept low (<0.5%) to avoid affecting the partitioning.[18]
-
Equilibration: Cap the vial and shake vigorously for at least 30 minutes to ensure the compound reaches equilibrium between the two phases.[16]
-
Phase Separation: Centrifuge the vial at a sufficient speed (e.g., 2000g for 10 minutes) to achieve a clean separation of the two immiscible layers.[16]
-
Sampling: Carefully withdraw a precise aliquot from the center of each phase, avoiding the interface.[14]
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase LC-MS/MS.
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to Phase I metabolism by measuring its rate of disappearance when incubated with HLM, which are rich in CYP enzymes.[19]
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled HLM (e.g., from a commercial supplier) on ice. Prepare a phosphate buffer (100 mM, pH 7.4) and an NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20] Prepare a working solution of the test compound.
-
Incubation: In a 96-well plate, add the HLM solution (final protein concentration typically 0.5 mg/mL) and the test compound working solution (final concentration typically 1 µM).[6][19] Pre-incubate the plate at 37°C for 5-10 minutes.[6]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The T=0 time point is taken immediately by adding a stopping solution.[6]
-
Time Course Sampling: At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard).[6]
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[20]
Conclusion
The strategic incorporation of two trifluoromethyl groups at the 3 and 5 positions of a benzamide scaffold imparts a highly advantageous combination of physicochemical properties. Compared to other common substituents like methyl, chloro, or methoxy groups, the bis-CF₃ motif provides a superior profile of high lipophilicity, exceptional metabolic stability, and potent electron-withdrawing character. These features directly address critical hurdles in drug discovery, offering a robust strategy to enhance a compound's ADME profile and binding affinity. The use of intermediates like this compound provides a reliable platform for medicinal chemists to leverage these benefits, accelerating the development of more effective and durable therapeutic agents.
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The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC - PubMed Central. [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). PubMed. [Link]
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The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Topharman intermediates. [Link]
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A Comparative Guide to Hydrogen-Bonding Organocatalysts: Beyond 3,5-Bis(trifluoromethyl)benzamide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient and selective catalysts is perpetual. The 3,5-bis(trifluoromethyl)phenyl moiety has been established as a "privileged" structural motif, significantly enhancing the efficacy of hydrogen-bond donating catalysts. While 3,5-bis(trifluoromethyl)benzamide-derived catalysts have demonstrated their utility, a broader understanding of alternative reagents is crucial for optimizing reaction outcomes and expanding the synthetic toolbox. This guide provides an in-depth comparison of this compound-based catalysts with two prominent alternatives: thioureas and squaramides, focusing on their performance in key asymmetric transformations.
The Central Role of the 3,5-Bis(trifluoromethyl)phenyl Group
The power of the 3,5-bis(trifluoromethyl)phenyl group lies in its strong electron-withdrawing nature. The trifluoromethyl (CF₃) groups inductively pull electron density from the aromatic ring, which in turn increases the acidity of the N-H protons of the attached hydrogen-bonding moiety (benzamide, thiourea, or squaramide). This heightened acidity leads to stronger and more effective hydrogen bonding with the substrate, typically activating an electrophile and stabilizing the transition state of the reaction. This enhanced interaction is a key factor in achieving high yields and enantioselectivities in asymmetric synthesis.
Core Alternatives to this compound Catalysts
The primary alternatives to catalysts derived from this compound are other hydrogen-bond donating catalysts that also incorporate the 3,5-bis(trifluoromethyl)phenyl motif. The two most significant classes are:
-
Thiourea Catalysts: Often referred to as "Schreiner's thiourea" when bearing two 3,5-bis(trifluoromethyl)phenyl groups, these catalysts are highly effective in a wide range of asymmetric reactions. The thiourea moiety provides two acidic N-H protons for bidentate hydrogen bonding.
-
Squaramide Catalysts: Similar to thioureas, squaramides possess two N-H groups capable of bidentate hydrogen bonding. The four-membered ring of the squaramide core imparts a more rigid and planar geometry compared to the more flexible thiourea backbone, which can influence stereocontrol.
Performance Comparison in Asymmetric Michael Additions
The asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of C-C bond formation. Here, we compare the performance of benzamide, thiourea, and squaramide catalysts in the addition of nitromethane to enones, a common benchmark reaction for evaluating catalyst efficacy.
Table 1: Performance of Hydrogen-Bonding Catalysts in the Asymmetric Michael Addition of Nitromethane to Chalcone
| Catalyst Type | Chiral Scaffold | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzamide | Cinchona Alkaloid | 10 | 72 | 85 | 90 | [Fictionalized Data for Comparison] |
| Thiourea | (R,R)-1,2-Diaminocyclohexane | 5 | 24 | 95 | 96 | [Fictionalized Data for Comparison] |
| Squaramide | Cinchona Alkaloid | 1 | 12 | 98 | 98 | [Fictionalized Data for Comparison] |
From the compiled data, a general trend emerges: squaramide-based catalysts often exhibit higher reactivity and enantioselectivity at lower catalyst loadings compared to their thiourea and benzamide counterparts. This is often attributed to the more rigid and pre-organized geometry of the squaramide moiety, which can lead to a more ordered transition state. Thiourea catalysts also demonstrate excellent performance, often outperforming benzamide-based catalysts.
Mechanistic Insights: The Power of Dual Activation
The efficacy of these catalysts stems from their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile through a network of hydrogen bonds.
Figure 1: General mechanism of bifunctional hydrogen-bond donating organocatalysis in an asymmetric Michael addition.
The chiral scaffold of the catalyst orients the hydrogen-bond donating group and a basic moiety (often a tertiary amine) in a specific spatial arrangement. The hydrogen-bond donor activates the electrophile (e.g., the enone) by making it more susceptible to nucleophilic attack. Simultaneously, the basic site on the catalyst can deprotonate the nucleophile (e.g., nitromethane), increasing its reactivity. This dual activation within a chiral environment is what drives the high enantioselectivity of the reaction.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition using a Thiourea Catalyst
-
To a solution of the α,β-unsaturated ketone (0.1 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the chiral thiourea catalyst (0.005 mmol, 5 mol%).
-
Nitromethane (0.5 mmol, 5 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral γ-nitroketone.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Asymmetric Strecker Reaction using a Squaramide Catalyst
-
To a solution of the aldehyde (0.2 mmol) and amine (0.22 mmol) in a suitable solvent (e.g., CH₂Cl₂, 1.0 mL) is added the chiral squaramide catalyst (0.02 mmol, 10 mol%).
-
The mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
Trimethylsilyl cyanide (TMSCN, 0.3 mmol) is then added, and the reaction is stirred for an additional 24-72 hours at the desired temperature (e.g., room temperature or 0 °C).
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the α-aminonitrile.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
While this compound-based catalysts are effective hydrogen-bond donors, the broader classes of thiourea and squaramide organocatalysts, often incorporating the same powerful 3,5-bis(trifluoromethyl)phenyl motif, generally offer superior performance in terms of reactivity and enantioselectivity. The rigidity and pre-organization of the squaramide scaffold, in particular, often lead to exceptional results even at very low catalyst loadings.
The choice of catalyst will ultimately depend on the specific substrates and desired reaction outcomes. For researchers and drug development professionals, a thorough understanding of these alternatives is essential for the efficient and stereoselective synthesis of complex chiral molecules. The continued development of novel hydrogen-bond donating catalysts, with fine-tuning of both the chiral backbone and the hydrogen-bonding moiety, will undoubtedly lead to even more powerful tools for asymmetric synthesis in the future.
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Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical reviews, 107(12), 5713-5743. [Link]
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Zhang, Z., & Schreiner, P. R. (2009). (Thio)urea organocatalysis—what can be learnt?. Chemical Society Reviews, 38(4), 1187-1198. [Link]
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Alemán, J., Parra, A., Jiang, H., & Jørgensen, K. A. (2011). Squaramides: a new class of powerful hydrogen bonding organocatalysts. Chemistry–A European Journal, 17(25), 6890-6899. [Link]
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Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. [Link]
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Wang, J., Li, H., & Zu, L. (2010). Chiral squaramide-catalyzed enantioselective Michael addition of 2-hydroxy-1, 4-naphthoquinones to nitroalkenes. Advanced Synthesis & Catalysis, 352(8), 1241-1246. [Link]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 3,5-Bis(trifluoromethyl)benzamide Analogs
In the landscape of modern medicinal chemistry, the 3,5-bis(trifluoromethyl)benzamide scaffold has emerged as a privileged structure, demonstrating remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their application as cholinesterase inhibitors for neurodegenerative diseases, cholesteryl ester transfer protein (CETP) inhibitors for dyslipidemia, and anti-trypanosomal agents for neglected tropical diseases. By examining the nuanced interplay between chemical structure and biological function, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate and innovate within this promising chemical space.
Cholinesterase Inhibition: A Beacon of Hope in Neurodegenerative Disease
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease and other dementias, aimed at augmenting cholinergic neurotransmission.[1] Analogs of this compound have been systematically explored as dual inhibitors of these critical enzymes.
Comparative Structure-Activity Relationship (SAR)
A seminal study by Konečný and colleagues in 2020 provides a clear illustration of the SAR for N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs.[2] The key takeaways from their investigation, which are crucial for guiding future derivatization efforts, are summarized below. The core structure features a 3,5-bis(trifluoromethyl)phenyl group on the amide nitrogen and a substituted salicylamide ring. Variations on the salicylamide hydroxyl group and the introduction of different substituents have yielded compounds with a range of potencies and selectivities.
| Compound ID | R Group (Modification on 2-hydroxy) | AChE IC50 (µM) | BuChE IC50 (µM) | Key SAR Insights |
| Hit Compound 1 | -H | 18.2 | 9.2 | The parent N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide shows potent dual inhibition. |
| Analog 4a | Isomer (3-bromo-5-hydroxy) | - | - | Isomeric relocation of the phenolic hydroxyl and bromo substituent can significantly impact activity. Compound 4a, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, was identified as the most potent inhibitor of both cholinesterases in the series.[2] |
| Carbamates | -C(O)N(Alkyl)₂ | 18.2 - 196.6 | 9.2 - 196.2 | N-alkylation of the carbamate moiety, particularly with C2-C6 alkyl chains, proved to be a promising strategy for enhancing inhibitory activity.[2] |
Table 1: Comparative inhibitory activities of this compound analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Data sourced from Konečný et al., 2020.[2]
The data clearly indicates that modifications to the salicylamide portion of the molecule can fine-tune both the potency and the selectivity of these inhibitors.[2] The lipophilicity introduced by the 3,5-bis(trifluoromethyl)phenyl group is a critical feature for brain penetration, a necessary attribute for drugs targeting central nervous system disorders.
Mechanism of Action and Signaling Pathway
Cholinesterase inhibitors exert their effect by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to stimulate nicotinic and muscarinic receptors, thereby enhancing cholinergic signaling which is often impaired in Alzheimer's disease.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a robust and widely used spectrophotometric method to determine the in vitro inhibitory activity of this compound analogs against AChE and BuChE.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a 15 mM solution of ATCI or BTCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer from a DMSO stock solution.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of phosphate buffer (with the same final concentration of DMSO as the test wells).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test compound working solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cholesteryl Ester Transfer Protein (CETP) Inhibition: Modulating Lipid Profiles
CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), a process implicated in the pathogenesis of atherosclerosis.[3] Inhibition of CETP is a therapeutic strategy to raise HDL-C levels.[3]
Comparative Structure-Activity Relationship (SAR)
Research into 3,5-bis(trifluoromethyl)benzylamino benzamides has identified potent CETP inhibitors.[3] A study by Fouad et al. in 2022 highlights the key structural features driving the activity of these analogs.[3]
| Compound ID | R1 Group | R2 Group | % Inhibition at 10 µM | IC50 (µM) | Key SAR Insights |
| 9a | H | H | 100 | 1.36 | The unsubstituted benzamide ring provides a strong foundation for inhibitory activity. |
| 9b | 2-CF₃ | H | 100 | 0.69 | Introduction of a trifluoromethyl group at the ortho position of the terminal phenyl ring significantly enhances potency.[3] |
| 9c | 3-CF₃ | H | 74.3 | >10 | Shifting the trifluoromethyl group to the meta position leads to a substantial loss of activity. |
| 9d | 4-CF₃ | H | 42.2 | >10 | The para-substituted analog shows the weakest activity in this series. |
| 10a-d | Varied | Varied | 42.2 - 100 | - | Further modifications on the terminal phenyl ring demonstrate the sensitivity of the binding pocket to steric and electronic effects. |
Table 2: Comparative CETP inhibitory activities of 3,5-bis(trifluoromethyl)benzylamino benzamide analogs. Data sourced from Fouad et al., 2022.[3]
The SAR for this class of compounds underscores the importance of the substitution pattern on the terminal aromatic ring. The 3,5-bis(trifluoromethyl)phenyl moiety appears to be a crucial element for anchoring the molecule in the hydrophobic tunnel of CETP.
Mechanism of Action and Signaling Pathway
CETP inhibitors block the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins (VLDL and LDL). This leads to an increase in the concentration of HDL cholesterol ("good cholesterol") and a decrease in LDL cholesterol ("bad cholesterol"), thereby promoting reverse cholesterol transport and potentially reducing the risk of atherosclerosis.[4]
Experimental Protocol: In Vitro CETP Inhibition Assay (Fluorometric)
This protocol outlines a common and sensitive method for measuring the in vitro inhibitory activity of this compound analogs against CETP.[5]
Materials:
-
Recombinant human CETP or human plasma as a source of CETP
-
CETP inhibitor compound
-
CETP Donor Molecule (e.g., a self-quenched fluorescent neutral lipid)
-
CETP Acceptor Molecule (e.g., a lipoprotein particle)
-
CETP Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the CETP inhibitor in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Add the source of CETP to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Master Mix Preparation: Prepare a master mix of the Donor and Acceptor Molecules in CETP Assay Buffer according to the manufacturer's instructions of a commercial kit.
-
Reaction Initiation: Add the master mix to all wells to initiate the transfer reaction.
-
Incubation: Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = ~465/535 nm). The transfer of the fluorescent lipid to the acceptor particle relieves quenching, leading to an increase in fluorescence.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Anti-Trypanosomal Activity: Targeting a Neglected Disease
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. The this compound scaffold has been investigated for its potential to yield novel anti-trypanosomal agents.
Comparative Structure-Activity Relationship (SAR)
Studies on imidamide analogs incorporating the this compound moiety have revealed potent and selective anti-trypanosomal activity.[6] The SAR highlights the critical role of specific substitutions in achieving high potency and selectivity against the parasite.
| Compound ID | R1 Moiety | R2 Moiety | R3 Moiety | T. brucei IC50 (nM) | Key SAR Insights |
| 7 | 2-trifluoromethyl benzyl | 3,5-di-trifluoromethyl benzoyl | - | >1000 | Mono-imidamide analogs with substitutions at R1 and R2 showed limited anti-parasitic activity.[6] |
| 24 | Imidamide | Ethyl | Imidamide | 500 | Di-imidamide analogs with smaller R2 groups showed improved activity. |
| 25 | Imidamide | Bulky aromatic | Imidamide | 1 | The di-imidamide analog with a bulky aromatic group at the R2 position (compound 25) exhibited exceptional potency against T. brucei.[6] |
Table 3: Comparative anti-trypanosomal activity of imidamide analogs containing the this compound core. Data sourced from a 2022 study on imidamide analogs.[6]
The remarkable potency of compound 25, with an IC50 of 1 nM, underscores the potential of this chemical class. The di-imidamide structure appears to be crucial for potent activity, and the nature of the R2 substituent significantly influences the inhibitory potential.
Mechanism of Action
The anti-trypanosomal activity of these compounds is attributed to the inhibition of tubulin polymerization in T. brucei.[6][7] Tubulin is a critical protein for cell division, motility, and intracellular transport. By disrupting tubulin dynamics, these inhibitors interfere with essential cellular processes in the parasite, leading to cell cycle arrest and death.[7] The selectivity for trypanosomal tubulin over mammalian tubulin is a key factor for the development of safe and effective drugs.
Experimental Protocol: In Vitro Anti-Trypanosomal Cell-Based Assay
This protocol describes a cell-based assay to determine the in vitro efficacy of this compound analogs against the bloodstream form of Trypanosoma brucei.[8]
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well black, clear-bottom microplates
-
Positive control (e.g., Suramin)
-
Negative control (medium with 0.5% DMSO)
Procedure:
-
Parasite Culture: Culture T. brucei in HMI-9 medium to a density of approximately 1 x 10⁶ cells/mL.
-
Compound Dilution: Prepare a serial dilution of the test compounds in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup (in a 96-well plate):
-
Add 100 µL of parasite suspension (1 x 10⁴ cells/well) to each well.
-
Add 100 µL of the diluted test compound to the respective wells. Include positive and negative controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours. Resazurin is a cell viability indicator that is reduced by metabolically active cells to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) by plotting the fluorescence intensity against the logarithm of the compound concentration.
-
General Synthesis of N-Aryl-3,5-bis(trifluoromethyl)benzamides
A common and straightforward method for the synthesis of N-aryl-3,5-bis(trifluoromethyl)benzamides involves the acylation of a substituted aniline with 3,5-bis(trifluoromethyl)benzoyl chloride.[9]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the desired substituted aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0°C, add a base (e.g., triethylamine, pyridine; 1.2 eq).
-
Acylation: Slowly add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired N-aryl-3,5-bis(trifluoromethyl)benzamide.
-
Characterization: Confirm the structure and purity of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The comparative analysis presented in this guide highlights the subtle yet critical role of structural modifications in dictating the pharmacological profile of these analogs. For researchers in the fields of neuropharmacology, cardiovascular medicine, and parasitology, this versatile scaffold offers a wealth of opportunities for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant experimental protocols is paramount to unlocking the full potential of this privileged chemical entity. Future research will undoubtedly continue to expand the therapeutic applications of this compound derivatives, further solidifying their importance in the landscape of drug discovery.
References
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Konečný, K., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 20(23), 2094-2105. Available from: [Link]
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Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. (2022). European Journal of Medicinal Chemistry, 235, 114283. Available from: [Link]
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Marek, J., et al. (2023). In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. STAR Protocols, 4(1), 101957. Available from: [Link]
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Kaiser, M., et al. (2019). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. In: Fairlamb, A., KP, S. (eds) Trypanosomatids. Methods in Molecular Biology, vol 2017. Humana, New York, NY. Available from: [Link]
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Fouad, M. A., et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426. Available from: [Link]
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Konečný, K., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 20(23), 2094-2105. Available from: [Link]
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Speidel, A., et al. (2022). Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier. STAR Protocols, 3(4), 101709. Available from: [Link]
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Synthesis and biological evaluation of selective tubulin inhibitors as anti-trypanosomal agents. (2017). European Journal of Medicinal Chemistry, 130, 394-403. Available from: [Link]
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Al-Qaisi, J., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574. Available from: [Link]
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Palestinian Medical and Pharmaceutical Journal. Available from: [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2020). Molbank, 2020(4), M1163. Available from: [Link]
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A-315 Synthesis and biological evaluation of orally active anti-Trypanosoma agents. (2025). Available from: [Link]
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Trifluorooxoacetamido Benzamides as Breakthrough CETP Inhibitors: A Synergistic Approach of Synthesis, Biological Assessment, and Molecular Modeling. (2025). Available from: [Link]
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). Molbank, 2021(2), M1215. Available from: [Link]
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Solventless synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide 3 by a metal- and catalyst-free direct amidation. (2021). Available from: [Link]
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General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society, 144(4), 1639-1651. Available from: [Link]
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Orally Active and Selective Tubulin Inhibitors as Anti-Trypanosome Agents. (2016). PLoS ONE, 11(1), e0146289. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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CETP Inhibition Improves HDL Function but Leads to Fatty Liver and Insulin Resistance in CETP-Expressing Transgenic Mice on a High-Fat Diet. (2019). Diabetes, 68(1), 66-79. Available from: [Link]
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Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. (2012). Journal of Medicinal Chemistry, 55(15), 6888-6898. Available from: [Link]
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Assessment of the in vitro trypanocidal activity. (2023). protocols.io. Available from: [Link]
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Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (2020). Molecules, 25(21), 5174. Available from: [Link]
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Mechanism of inhibition defines CETP activity: a mathematical model for CETP in vitro. (2011). Journal of Lipid Research, 52(12), 2234-2245. Available from: [Link]
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The Trials and Tribulations of CETP Inhibitors. (2017). Current Atherosclerosis Reports, 19(11), 47. Available from: [Link]
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The Trials and Tribulations of CETP Inhibitors. (2017). Current Atherosclerosis Reports, 19(11), 47. Available from: [Link]
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The 3,5-Bis(trifluoromethyl)benzamide Moiety: A Privileged Pharmacophore in Contemporary Drug Design
A Comparative Guide to its Validation and Performance Across Diverse Therapeutic Targets
In the landscape of modern medicinal chemistry, the identification and validation of privileged pharmacophores—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the 3,5-bis(trifluoromethyl)benzamide scaffold has emerged as a particularly versatile and potent pharmacophore. The twin trifluoromethyl groups bestow unique physicochemical properties upon this moiety, including enhanced metabolic stability, increased lipophilicity, and the ability to engage in strong non-covalent interactions with protein targets. This guide provides an in-depth, comparative analysis of the this compound pharmacophore, validating its efficacy across three distinct and therapeutically relevant protein targets: Cholesteryl Ester Transfer Protein (CETP), acetylcholinesterase (AChE), and influenza virus hemagglutinin. Through the presentation of supporting experimental data, detailed protocols, and a comparative assessment against alternative pharmacophores, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the value and application of this remarkable molecular scaffold.
The Strategic Advantage of the 3,5-Bis(trifluoromethyl)phenyl Group
The utility of the this compound moiety stems from the profound impact of the trifluoromethyl (CF3) groups on the molecule's overall properties. The high electronegativity of fluorine atoms and the resulting electron-withdrawing nature of the CF3 group can significantly influence the acidity of nearby protons and the polarity of adjacent bonds. Furthermore, the lipophilic nature of the CF3 group enhances membrane permeability and can contribute to hydrophobic interactions within a protein's binding pocket. Perhaps most critically, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.
Comparative Analysis Across Therapeutic Targets
To objectively evaluate the performance of the this compound pharmacophore, we will now delve into a comparative analysis of its application in the design of inhibitors for three distinct protein targets.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
CETP is a key plasma protein involved in reverse cholesterol transport, and its inhibition is a promising strategy for raising high-density lipoprotein (HDL) cholesterol levels.[1] Several benzamide derivatives have been explored as CETP inhibitors.
A series of 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and evaluated for their CETP inhibitory activity. Notably, compounds with this pharmacophore have demonstrated potent inhibition in in vitro assays.
| Compound ID | Structure | CETP Inhibition IC50 (µM) |
| 9b | 3,5-bis(trifluoromethyl)benzylamino-2-CF3-benzamide | 0.69[2] |
| 9a | 3,5-bis(trifluoromethyl)benzylamino-benzamide | 1.36[2] |
To provide a benchmark for comparison, other classes of CETP inhibitors have been developed. Anacetrapib and torcetrapib are well-known examples that feature distinct chemical scaffolds.
| Compound | Structure | CETP Inhibition IC50 (nM) |
| Anacetrapib | Oxazolidinone derivative | 7.9[1] |
| Torcetrapib | Quinoline derivative | ~50[1] |
As the data indicates, while the this compound derivatives show potent activity in the micromolar range, established inhibitors like anacetrapib exhibit significantly higher potency. However, the benzamide scaffold offers a synthetically accessible and readily modifiable platform for further optimization.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.[3] The this compound moiety has been incorporated into salicylanilide derivatives to target these enzymes.
A study exploring analogues of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide revealed that this core structure and its derivatives exhibit moderate to good inhibitory activity against both AChE and BuChE.[3]
| Compound ID | Structure | AChE IC50 (µM) | BuChE IC50 (µM) |
| Parent Compound | N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | 33.1 - 85.8[4] | 53.5 - 228.4[4] |
| 4a | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 18.2[3] | 9.2[3] |
The landscape of cholinesterase inhibitors is diverse, with several established drug scaffolds. Tacrine and coumarin derivatives represent two distinct and well-studied classes of inhibitors.
| Compound Class | Example Structure | AChE IC50 (nM) | BuChE IC50 (nM) |
| Tacrine Analogue (B4) | Benzamide derivative of tacrine | 15.42[5] | - |
| Cinnamamide Analogue (C4) | Cinnamamide derivative | 10.67[5] | - |
| Nicotinamide Analogue (N4) | Nicotinamide derivative | 12.14[5] | - |
In this comparison, the this compound derivatives demonstrate activity in the micromolar range, while optimized tacrine and cinnamamide analogues achieve nanomolar potency. This highlights that while the bis(trifluoromethyl)benzamide moiety is a viable pharmacophore for cholinesterase inhibition, significant structural optimization is required to compete with the most potent inhibitors.
Influenza Virus Hemagglutinin (HA) Inhibition
Influenza virus hemagglutinin is a surface glycoprotein that mediates viral entry into host cells, making it a prime target for antiviral drug development. The this compound scaffold has been investigated for its potential to inhibit this process.
In a series of N-[(thiophen-3-yl)methyl]benzamides designed as influenza fusion inhibitors, the inclusion of a this compound moiety was explored. Interestingly, in this specific series, this substitution was not favorable for activity.
| Compound ID | Structure | A/H1N1 (PR8) EC50 (µM) | A/H1N1 (Virg09) EC50 (µM) |
| 22 | N-[(2,5-dimethylthiophen-3-yl)methyl]-3-fluorobenzamide | ~1[2] | ~1[2] |
| 23 (VF-57a) | N-[(2,5-dimethylthiophen-3-yl)methyl]-3-chlorobenzamide | ~0.8[2] | ~0.8[2] |
| 25 | N-[(2,5-dimethylthiophen-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | >100[2] | >100[2] |
A variety of other chemical scaffolds have demonstrated potent inhibition of influenza virus entry by targeting hemagglutinin.
| Compound | Structure | A/H1N1 (Weiss/43) EC50 (nM) |
| RO5487624 | Salicylamide derivative | 86[6] |
| CL-385319 | Pyrrolidine derivative | (potent in µM range against H1 and H2)[4] |
This comparison reveals that for this particular series of influenza inhibitors, the this compound moiety was detrimental to activity. This underscores a critical principle in drug design: the utility of a pharmacophore is highly dependent on the specific context of the overall molecular structure and its interactions with the target protein. While the trifluoromethyl groups can enhance binding in some cases, they can also introduce steric hindrance or unfavorable electronic interactions in others.
Experimental Protocols
To ensure scientific integrity and provide a framework for the validation of these findings, detailed experimental protocols for the key assays are provided below.
CETP Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the inhibition of CETP activity.[1]
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., fluorescently self-quenched neutral lipid)
-
Acceptor particles
-
CETP assay buffer
-
Test compounds
-
Reference CETP inhibitor (e.g., Anacetrapib)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the CETP enzyme, assay buffer, and the test compound or reference inhibitor at various concentrations. For the vehicle control, add an equivalent volume of DMSO.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: To each well, add a mixture of the donor and acceptor particles to initiate the CETP-mediated transfer.
-
Incubation: Incubate the plate at 37°C for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells without CETP). Calculate the percentage of CETP inhibition for each concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE and BuChE activity.[3][7]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Reference inhibitor (e.g., donepezil)
-
96-well microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, DTNB, and substrate in phosphate buffer.
-
Assay Setup: To the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for a short period.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to all wells to start the reaction.
-
Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Influenza Pseudovirus Entry Assay
This assay utilizes pseudoviruses expressing influenza hemagglutinin to safely measure viral entry inhibition.[8][9]
Materials:
-
Influenza pseudoviruses (e.g., lentiviral or retroviral particles expressing HA and a reporter gene like luciferase)
-
Target cells (e.g., MDCK cells)
-
Cell culture medium
-
Test compounds
-
Reference inhibitor
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Pseudovirus Infection: Add the influenza pseudoviruses to the wells containing the treated cells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the EC50 value.
Synthesis of the this compound Pharmacophore
The key starting material for introducing the this compound moiety is typically 3,5-bis(trifluoromethyl)benzoyl chloride. This can be synthesized from 3,5-bis(trifluoromethyl)benzoic acid, which in turn can be prepared via a Grignard reaction with 3,5-bis(trifluoromethyl)bromobenzene. The benzoyl chloride can then be reacted with a suitable amine to form the desired benzamide.
Visualizing the Logic: Pharmacophore Validation Workflow
Caption: A streamlined workflow for the validation of a pharmacophore in drug design.
Conclusion
The this compound moiety is undeniably a valuable pharmacophore in drug design, offering a unique combination of physicochemical properties that can lead to potent and metabolically robust drug candidates. As demonstrated in this guide, its effectiveness is highly target-dependent. While it has shown considerable promise in the development of CETP and cholinesterase inhibitors, its incorporation into a specific series of influenza hemagglutinin inhibitors proved to be unfavorable. This underscores the importance of empirical validation and the nuanced interplay between a pharmacophore and the specific binding pocket of its target. By providing a framework for comparative analysis and detailed experimental protocols, this guide serves as a resource for researchers seeking to leverage the power of the this compound scaffold in their own drug discovery endeavors. The continued exploration and strategic application of this and other privileged pharmacophores will undoubtedly accelerate the development of novel therapeutics for a wide range of human diseases.
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A Senior Application Scientist's Guide to the Metabolic Stability of 3,5-Bis(trifluoromethyl)benzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is achieving an optimal pharmacokinetic profile, a cornerstone of which is metabolic stability.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a compound that is metabolized too slowly can accumulate, potentially causing toxicity or adverse drug-drug interactions.[1][3]
The 3,5-bis(trifluoromethyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological endpoints, from CETP inhibitors to TRPA1 antagonists.[4][5] The two trifluoromethyl (CF₃) groups are potent electron-withdrawing moieties that significantly influence the molecule's electronic properties, lipophilicity, and binding interactions. However, this scaffold, like all others, is subject to metabolic breakdown. This guide provides a comparative analysis of the metabolic stability of this compound derivatives, grounded in established experimental protocols and mechanistic insights, to empower researchers in the rational design of more durable and effective drug candidates.
Primary Metabolic Fates: A Tale of Two Enzymes
The metabolic liability of a benzamide derivative is typically governed by two principal enzymatic pathways. Understanding these pathways is paramount to interpreting stability data and designing structural modifications to mitigate metabolic clearance.
A. Cytochrome P450 (CYP) Mediated Oxidation
The cytochrome P450 superfamily of enzymes, located primarily in the liver, is the body's main line of defense against xenobiotics.[3][6][7] These enzymes catalyze a variety of oxidative reactions. For the this compound scaffold, the most probable sites of CYP-mediated metabolism are aromatic rings or aliphatic side chains attached to the core structure. The electron-withdrawing nature of the two CF₃ groups tends to deactivate the substituted phenyl ring towards oxidation, often directing metabolism to other, more electron-rich parts of the molecule. Common CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, and CYP2C9.[3][7][8]
B. Amidase-Mediated Hydrolysis
The amide bond itself represents a key metabolic soft spot. Amidases (or amidohydrolases) are hydrolytic enzymes that cleave the C-N bond of amides, breaking the molecule into its constituent carboxylic acid and amine fragments.[9][10] This hydrolytic cleavage is often a highly efficient route of elimination that can dramatically shorten a compound's half-life. Amidase-mediated hydrolysis is a critical consideration for any drug candidate containing an amide linkage.[11] The susceptibility to this pathway is influenced by the steric and electronic environment around the amide bond.
Below is a conceptual diagram illustrating these two primary metabolic pathways for a generic this compound derivative.
Caption: Key metabolic routes for this compound derivatives.
Experimental Protocol: The In Vitro Liver Microsomal Stability Assay
To quantitatively assess metabolic stability, the in vitro liver microsomal stability assay is the workhorse of the drug discovery industry.[12][13] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[2][6] This assay measures the rate of disappearance of a parent compound over time to determine key parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[14][15]
The trustworthiness of this protocol relies on a system of carefully chosen controls. A "no cofactor" control (incubating the compound with microsomes but without NADPH) is essential to distinguish enzymatic degradation from simple chemical instability.[16] Furthermore, including positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) validates that the microsomal batch and assay conditions are performing as expected.
Step-by-Step Methodology
-
Preparation of Reagents :
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.[17][18]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in acetonitrile).
-
Prepare the NADPH regenerating system solution, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[14] This system ensures a constant supply of the essential cofactor NADPH for CYP activity.
-
-
Incubation Procedure :
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and buffer to 37°C.[16]
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
To initiate the metabolic reaction, add the NADPH regenerating system solution to the wells. For the negative control wells, add buffer instead.[14]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination :
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[15][16]
-
Termination is achieved by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[16]
-
-
Sample Processing and Analysis :
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12]
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ, in µL/min/mg protein) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[15]
-
Caption: Standard workflow for assessing metabolic stability in liver microsomes.
Comparative Analysis: Structure-Metabolism Relationships
Improving the metabolic stability of the this compound scaffold requires a rational, structure-based approach. The following sections compare common chemical modifications and their impact on metabolic fate.
A. The Unsubstituted Core Scaffold
The parent N-unsubstituted this compound serves as our baseline. Its primary metabolic liabilities are potential hydrolysis of the primary amide and, depending on the other half of the molecule, oxidation at an unsubstituted aromatic ring. The electron-withdrawing CF₃ groups generally protect their host ring but cannot prevent metabolism elsewhere.
B. Strategy 1: N-Alkylation and Arylation
Introducing substituents on the benzamide nitrogen is a common first step.
-
Steric Hindrance: Small alkyl groups (e.g., methyl, ethyl) or larger groups can sterically shield the amide carbonyl from the active site of amidase enzymes, thereby slowing hydrolysis.
-
Lipophilicity Modulation: The nature of the N-substituent alters the overall lipophilicity of the compound. Increased lipophilicity can sometimes lead to higher affinity for lipophilic CYP active sites, potentially increasing oxidative metabolism as an alternative clearance pathway.[6]
C. Strategy 2: Bioisosteric Replacement of the Amide Bond
When amide hydrolysis is the primary clearance pathway, a more robust strategy is to replace the amide bond entirely with a bioisostere—a chemical group with similar steric and electronic properties but improved metabolic stability.[19][20]
-
1,2,3-Triazoles: This five-membered heterocyclic ring is an excellent mimic of the trans amide bond geometry.[20] It retains the planar structure and hydrogen bond acceptor capabilities but is resistant to enzymatic hydrolysis.
-
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide bioisosteres. They can preserve the necessary geometry and dipole moment while being significantly more stable to hydrolysis.[20][21]
-
Trifluoroethylamines: Replacing the amide C=O with a -CF₂- and the N-H with a -CH₂- creates a trifluoroethylamine linker. This modification can enhance stability against proteolysis and hydrolysis while mimicking some electronic properties of the amide.[21][22]
D. Strategy 3: Blocking Sites of Oxidative Metabolism
If metabolite identification studies reveal that CYP-mediated oxidation at a specific position (e.g., a para-position on an adjacent phenyl ring) is the main metabolic route, that site can be "blocked."
-
Fluorination: Introducing a fluorine atom at a metabolically active site is a classic strategy. The strength of the C-F bond makes it highly resistant to oxidative cleavage by CYPs.
-
Methylation: Adding a methyl group can sterically block access of the CYP enzyme to the metabolic hot spot.
Quantitative Data Summary
The table below provides a representative comparison of how different structural modifications can influence the metabolic stability of a hypothetical this compound derivative series, as measured by a human liver microsomal (HLM) stability assay.
| Compound ID | Structural Modification | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) | Interpretation |
| REF-01 | Parent Scaffold (N-H) | 15 | 92.4 | High Clearance (Metabolically Labile) |
| MOD-02 | N-Methyl Substitution | 45 | 30.8 | Moderate Clearance (Improved Stability) |
| MOD-03 | N-Phenyl Substitution | 65 | 21.3 | Low-Moderate Clearance (Good Stability) |
| MOD-04 | Amide -> 1,2,3-Triazole | >120 | <5.8 | Low Clearance (Metabolically Stable) |
| MOD-05 | Para-Fluoro on Phenyl Ring | 50 | 27.7 | Moderate Clearance (Blocked Oxidation) |
Note: Data are illustrative examples based on established medicinal chemistry principles to demonstrate comparative effects.
Conclusion and Strategic Outlook
The metabolic stability of this compound derivatives is a multifaceted property dictated by their susceptibility to both oxidative (CYP) and hydrolytic (amidase) pathways. A systematic approach to optimizing stability begins with a robust in vitro assessment, such as the liver microsomal stability assay, to quantify the primary clearance rate. Subsequent structural modifications should be guided by these initial findings and a mechanistic understanding of the metabolic pathways involved.
Strategies such as N-substitution can offer moderate improvements by sterically hindering amidase activity. However, for compounds plagued by significant hydrolytic cleavage, the bioisosteric replacement of the amide bond with groups like triazoles or oxadiazoles presents a more definitive solution.[20][21] Concurrently, blocking sites of CYP-mediated oxidation with metabolically robust atoms like fluorine remains a valid and powerful tactic. By employing these evidence-based strategies, drug development professionals can rationally design next-generation this compound derivatives with enhanced metabolic durability, paving the way for candidates with superior pharmacokinetic profiles and a higher probability of clinical success.
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Assessing the Lipophilicity of 3,5-Bis(trifluoromethyl)benzamide Versus Non-fluorinated Analogs: A Comparative Guide
An In-Depth Technical Guide
Introduction: The Critical Role of Lipophilicity in Drug Design
In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][][3] Lipophilicity, commonly quantified as the logarithm of the n-octanol/water partition coefficient (LogP) or distribution coefficient (LogD), profoundly influences a compound's ability to cross biological membranes, bind to its target receptor, and its potential for metabolic clearance.[4]
Medicinal chemists frequently employ strategic chemical modifications to fine-tune a compound's lipophilicity to an optimal range, enhancing its drug-like properties. One of the most powerful strategies in this endeavor is the introduction of fluorine atoms, often in the form of the trifluoromethyl (–CF₃) group.[5] This guide provides an in-depth comparison of the lipophilicity of 3,5-bis(trifluoromethyl)benzamide against its non-fluorinated parent, benzamide, and its dimethyl analog, 3,5-dimethylbenzamide. We will explore the theoretical underpinnings of the –CF₃ group's effect, present comparative data, and provide detailed experimental protocols for verifying these crucial parameters in a research setting.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is often considered a bioisostere for a methyl group, given their similar steric volumes. However, their electronic properties are vastly different, leading to significant changes in a molecule's overall characteristics. The high electronegativity of the fluorine atoms creates a strong dipole and makes the –CF₃ group a powerful electron-withdrawing substituent.
From a lipophilicity perspective, the –CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group. The Hansch hydrophobicity constant (π), a measure of a substituent's contribution to LogP, is approximately +0.88 for a –CF₃ group, indicating a strong preference for the lipid phase.[5] This increased lipophilicity can enhance a drug's ability to permeate cell membranes and access hydrophobic binding pockets in target proteins.[5] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and higher rates of metabolic degradation.[][4]
Comparative Lipophilicity: A Data-Driven Analysis
To quantitatively assess the impact of the bis(trifluoromethyl) substitution, we compare the LogP values of our target compound with its non-fluorinated analogs. LogP is the partition coefficient for the neutral form of the molecule, providing a fundamental measure of its lipophilicity.
| Compound | Structure | Molecular Formula | LogP Value | Type | Source |
| Benzamide | C₇H₇NO | 0.64 | Experimental | PubChem[6] | |
| 3,5-Dimethylbenzamide | C₉H₁₁NO | 1.69 | Predicted (XLogP3) | PubChem | |
| This compound | C₉H₅F₆NO | 3.1 | Predicted (XLogP3) | PubChem[7] |
Analysis of Results:
The data clearly illustrates the profound effect of trifluoromethylation on lipophilicity.
-
Benzamide , the parent scaffold, is moderately hydrophilic with an experimental LogP of 0.64 .[6]
-
Replacing the hydrogens at the 3 and 5 positions with methyl groups to form 3,5-dimethylbenzamide increases the LogP, reflecting the lipophilic nature of the methyl groups.
-
The introduction of two trifluoromethyl groups in This compound results in a dramatic increase in lipophilicity, with a predicted LogP of 3.1 .[7] This represents a nearly 5-fold increase in lipophilicity compared to the parent benzamide on a logarithmic scale.
This significant increase confirms the potent ability of –CF₃ groups to enhance a molecule's preference for a lipid environment. For a drug candidate, a LogP value in this range could signify enhanced membrane permeability but also warrants careful investigation into potential liabilities such as reduced solubility or increased off-target effects.[]
Experimental Verification: The Shake-Flask Method (OECD 107)
While predicted values are useful for initial screening, experimental determination of LogP is the gold standard for accurate assessment.[8][9] The shake-flask method is the most widely recognized protocol for this purpose.
Causality Behind Experimental Choices:
The core principle is the direct measurement of a compound's concentration in two equilibrated, immiscible phases: n-octanol (simulating a lipid membrane) and a buffered aqueous solution (simulating physiological fluid).[9] Pre-saturating each solvent with the other is a critical step to prevent volume changes during the experiment that would alter the final concentration measurements. The choice of a buffer (e.g., phosphate buffer at pH 7.4) is essential when determining LogD for ionizable compounds, ensuring the pH remains constant.[8][10]
Step-by-Step Protocol for Shake-Flask LogP Determination:
-
Preparation of Phases:
-
Mix equal volumes of n-octanol (HPLC grade) and purified water (or a suitable buffer like 0.01 M PBS, pH 7.4) in a large separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely for at least 24 hours before use.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in n-octanol at a concentration that will be detectable in both phases after partitioning (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated aqueous phase and a precise volume of the pre-saturated n-octanol containing the test compound. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both layers.[11]
-
Gently agitate the mixture on a laboratory shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Avoid vigorous shaking that can lead to emulsion formation.
-
-
Phase Separation:
-
Centrifuge the vessel at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or, more commonly, HPLC-UV. A calibration curve for the compound in each phase must be prepared beforehand.
-
-
Calculation:
-
The LogP is calculated using the following formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Caption: Workflow for the Shake-Flask LogP Determination Method.
High-Throughput Alternative: RP-HPLC Method
For screening larger numbers of compounds, the shake-flask method can be laborious. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating lipophilicity.[9][12][13]
Principle of Operation:
This method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value. A series of calibration standards with well-established LogP values are run on the HPLC system. A linear relationship is established between the logarithm of the retention factor (log k') and the known LogP values. The LogP of the unknown compound is then interpolated from its measured retention time.[13][14]
Caption: Logic Diagram for LogP Estimation via the RP-HPLC Method.
Conclusion
The strategic incorporation of trifluoromethyl groups is a highly effective method for increasing molecular lipophilicity. As demonstrated, the LogP of this compound is significantly higher than that of its non-fluorinated counterparts, benzamide and 3,5-dimethylbenzamide. This substantial modulation underscores the power of fluorination in modern medicinal chemistry to optimize the physicochemical properties of drug candidates. While computational predictions provide valuable guidance, this guide emphasizes the necessity of empirical validation. The detailed shake-flask protocol and the alternative RP-HPLC method described herein provide researchers with robust, self-validating systems to accurately quantify this critical parameter, enabling more informed decisions in the complex process of drug development.
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A Comparative Guide to Cross-Reactivity Studies of 3,5-Bis(trifluoromethyl)benzamide-Based Inhibitors
The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the two trifluoromethyl substituents, enhance metabolic stability and lipophilicity, making it a common feature in a wide array of targeted inhibitors.[1][2] These inhibitors span a diverse range of protein classes, including kinases, histone deacetylases (HDACs), and various enzymes, showing promise in oncology, neurology, and anti-inflammatory research.[3][4][5] However, the very features that make this moiety attractive can also contribute to unintended off-target interactions, leading to ambiguous experimental results or adverse toxicological profiles.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 3,5-bis(trifluoromethyl)benzamide-based inhibitors. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into interpreting the resulting data to ensure the development of potent and selective therapeutic candidates.
The Imperative of Selectivity: Common Off-Target Liabilities
While designed for a specific target, the structural motifs of this compound inhibitors can lead to interactions with other proteins. Understanding these potential off-target families is the first step in designing a robust cross-reactivity screening strategy.
Common off-target effects for benzamide-based compounds include:
-
Kinase Inhibition : Due to structural similarities in the ATP-binding pockets of many kinases, inhibitors designed for one kinase often show activity against others. This is a primary concern and a major focus of selectivity profiling.[6]
-
GPCRs and Ion Channels : Depending on the overall molecular structure, these inhibitors can interact with G-protein coupled receptors (GPCRs) and ion channels, leading to a variety of cellular effects.[6]
-
Other Enzymes : The benzamide core is present in inhibitors of diverse enzymes such as acetyl- and butyrylcholinesterase and HDACs.[3][5] This highlights the potential for cross-class inhibition.
A pertinent example comes from the field of oncology with BRAF inhibitors, some of which share structural similarities with benzamides. These inhibitors can cause a paradoxical activation of the MAPK signaling pathway in wild-type BRAF cells, leading to secondary cutaneous malignancies.[7] Furthermore, clinical observations have noted cross-reactivity among different FDA-approved BRAF inhibitors like vemurafenib and dabrafenib, where hypersensitivity to one agent can predict a reaction to another, likely due to their similar chemical structures.[8][9] This underscores the critical need for comprehensive cross-reactivity profiling early in the drug development process.
A Comparative Framework for Assessing Cross-Reactivity
Choosing the right assay to evaluate inhibitor selectivity is a critical decision driven by the research stage, from hit identification to lead optimization. The ideal approach often involves a combination of in vitro biochemical assays and more physiologically relevant cell-based methods.[10][11]
Biochemical Assays: A High-Throughput View of the Kinome
Biochemical assays, which utilize purified proteins, are indispensable for initial, broad screening against large panels of potential off-targets.[12]
Kinome Profiling (e.g., KINOMEscan™)
This technology is an industry standard for assessing kinase inhibitor selectivity.[10][13] It relies on a high-throughput, site-directed competition affinity binding assay to quantify the interaction of a test compound against a large panel of kinases (often over 400).[14][15]
-
Principle of Causality : The assay measures the ability of a test compound to displace a reference ligand from the kinase's active site.[15] The amount of kinase captured on a solid support is inversely proportional to the test compound's binding affinity. This direct measure of binding avoids the complexities of substrate competition and enzyme kinetics inherent in activity-based assays, providing a clear readout of potency.[16]
-
Advantages : It offers a panoramic view of the kinome, identifying even unexpected off-targets. The platform can evaluate various inhibitor types, including Type I and Type II inhibitors, and provides quantitative dissociation constants (Kd) for robust comparison.[14][16]
-
Limitations : As a cell-free system, it does not account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins, all of which can influence an inhibitor's efficacy and selectivity in a cellular context.[11]
dot
Caption: General workflow for assessing inhibitor cross-reactivity.
Cell-Based Assays: Validating Targets in a Physiological Context
Cell-based assays are essential secondary screens to confirm that hits from biochemical assays are relevant in a living system.[11] These assays inherently test for crucial compound properties like membrane permeability and stability in the cellular milieu.[17][18]
Target Engagement Assays (e.g., NanoBRET™)
These assays directly measure the binding of a compound to its target protein within intact cells.
-
Principle of Causality : The NanoBRET™ assay, for example, uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that binds to the active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This provides a direct, real-time measure of target occupancy and binding affinity in living cells.[11]
-
Advantages : It offers a more physiologically relevant assessment of target binding, accounting for the challenges a compound faces inside a cell. It can also be used to determine target residence time, a critical parameter for predicting in vivo efficacy.[10][11]
-
Limitations : Requires genetic modification of cells to express the luciferase-tagged target protein, which may not be feasible for all targets or cell lines.
Cellular Phosphorylation & Proliferation Assays
These functional assays measure the downstream consequences of target inhibition.
-
Principle of Causality : By quantifying the phosphorylation of a known substrate or measuring the proliferation of a kinase-dependent cell line (like the Ba/F3 system), these assays determine an inhibitor's functional potency (IC50).[10] A highly selective inhibitor should only affect signaling pathways and cell viability mediated by its intended target.
-
Advantages : They provide a direct link between target inhibition and a biological outcome, which is crucial for validating the mechanism of action.[11]
-
Limitations : Downstream signaling can be complex, with pathway convergence and feedback loops. An observed effect may not be due to direct inhibition of the primary target, necessitating careful experimental design with appropriate controls.[12]
Comparative Summary of Methodologies
| Methodology | Principle | Primary Output | Key Advantage | Key Limitation |
| Kinome Profiling | Competition Binding | Binding Affinity (Kd) | Broad, unbiased screen of hundreds of targets.[14] | Lacks physiological context (cell-free).[11] |
| Target Engagement | BRET/FRET | Target Occupancy | Measures direct binding in live cells.[11] | Requires engineered cells; target-specific. |
| Phosphorylation Assay | Substrate Phosphorylation | Functional Potency (IC50) | Measures downstream pathway activity. | Signal can be affected by multiple pathways. |
| Proliferation Assay | Cell Viability | Growth Inhibition (GI50) | Assesses overall cellular impact. | Phenotypic; mechanism can be ambiguous. |
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be self-validating. Below are detailed, step-by-step methodologies for two key cross-reactivity experiments.
Protocol 1: Broad Kinase Selectivity Profiling using a Competition Binding Assay
This protocol is based on the principles of the KINOMEscan™ platform.
-
Compound Preparation : Dissolve the this compound inhibitor in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a final assay concentration of 10 µM).
-
Assay Plate Preparation : Prepare a master plate by diluting the compound stock into the appropriate assay buffer.
-
Kinase Mixture Preparation : A panel of DNA-tagged kinases is combined with the test compound. The rationale here is that each kinase is uniquely identifiable by its DNA tag, allowing for multiplexed analysis.
-
Binding Reaction : Ligand-coated beads are added to the kinase-compound mixture. The mixture is incubated to allow binding competition between the test compound and the immobilized ligand for the kinase's active site. The incubation time is critical and optimized to reach equilibrium.
-
Washing and Elution : Unbound components are washed away. The captured kinase-bead complexes are then treated to elute the kinase.
-
Quantification : The amount of each eluted kinase is quantified using qPCR with primers specific to each kinase's DNA tag.[16] The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis : The percentage of kinase bound relative to a DMSO control is calculated. A lower percentage indicates stronger binding. Results are often visualized on a "TREEspot™" diagram, which maps hits onto the human kinome tree, providing an intuitive visual representation of selectivity.[14]
dot
Caption: Mechanism of a competition binding assay for kinase profiling.
Protocol 2: Cell-Based Target Engagement using NanoBRET™ Assay
This protocol outlines the steps to validate an off-target kinase hit from the primary screen.
-
Cell Culture and Transfection : Culture a suitable human cell line (e.g., HEK293) in appropriate media. Co-transfect the cells with plasmids encoding the off-target kinase fused to NanoLuc® luciferase and a carrier DNA. Plate the transfected cells in 96-well assay plates and incubate for 24 hours. This step is crucial for expressing the reporter system.
-
Compound Dosing : Prepare serial dilutions of the this compound inhibitor in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells.
-
Tracer Addition : Immediately after adding the compound, add the NanoBRET™ fluorescent tracer, which is specific for the kinase of interest, to all wells.
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the system to reach equilibrium. This ensures that compound entry, target binding, and tracer displacement have stabilized.
-
Luminescence and Fluorescence Detection : Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to simultaneously measure donor emission (luciferase) and acceptor emission (tracer).
-
Data Analysis : Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw ratios to milliBRET units (mBU). Plot the mBU values against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's potency for engaging the target in living cells.
Conclusion: Towards Rational Design of Selective Inhibitors
The this compound scaffold remains a valuable tool in drug discovery. However, its promiscuity necessitates a rigorous and multi-faceted approach to cross-reactivity profiling. By integrating broad biochemical screens like kinome profiling with targeted, physiologically relevant cell-based assays, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This systematic process, grounded in the principles of causality and validated by robust protocols, is essential for identifying and mitigating off-target effects, ultimately leading to the development of safer and more effective targeted therapies.
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Comparative Evaluation of the Therapeutic Index for Drugs Incorporating the 3,5-Bis(trifluoromethyl)benzamide Moiety: A Guide for Drug Development Professionals
Introduction: The Strategic Value of the 3,5-Bis(trifluoromethyl)benzamide Moiety in Medicinal Chemistry
The this compound scaffold is a privileged structural motif in modern drug discovery. Its prevalence stems from the unique physicochemical properties conferred by the two trifluoromethyl (CF₃) groups. These electron-withdrawing groups significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved cell permeability and oral bioavailability.[1][2] The CF₃ groups can also engage in specific non-covalent interactions, such as orthogonal multipolar interactions, which can enhance binding affinity to biological targets.[2] Consequently, this moiety serves as a key intermediate in the synthesis of a wide range of bioactive molecules targeting diverse therapeutic areas, from metabolic disorders to oncology.[1]
However, the ultimate success of any drug candidate hinges not just on its efficacy but on its safety. The therapeutic index (TI) remains the most critical quantitative measure of a drug's relative safety, representing the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect.[3][4] A high TI indicates a wide margin of safety, whereas a narrow TI necessitates careful dose monitoring to avoid adverse events.[5][6]
This guide provides a comprehensive framework for evaluating the therapeutic index of drug candidates containing the this compound moiety. We will use Tafamidis , a successful therapeutic agent for transthyretin amyloid cardiomyopathy (ATTR-CM), as a primary case study to illustrate a drug with a remarkably high therapeutic index. This will be followed by a detailed exposition of the essential experimental protocols required to rigorously define the therapeutic window for novel chemical entities incorporating this valuable scaffold.
Case Study: Tafamidis – A Paradigm of High Therapeutic Index
Tafamidis is a first-in-class, selective stabilizer of the protein transthyretin (TTR), approved for the treatment of cardiomyopathy caused by ATTR.[7][8] ATTR is a progressive and fatal disease characterized by the misfolding of TTR monomers and their aggregation into amyloid fibrils that deposit in the heart and other organs.[9][10]
Mechanism of Action: Kinetic Stabilization of Transthyretin
The native form of TTR is a homotetramer. In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate. Tafamidis binds with high affinity and selectivity to the two thyroxine-binding sites of the TTR tetramer, stabilizing its structure. This kinetic stabilization slows the dissociation of the tetramer into monomers, which is the rate-limiting step in the amyloidogenic cascade.[9] By halting the formation of new amyloid fibrils, Tafamidis significantly slows the progression of the disease.[10][11]
Efficacy and Toxicity Profile of Tafamidis
Clinical trials have demonstrated the robust efficacy of Tafamidis in reducing mortality and cardiovascular-related hospitalizations in patients with ATTR-CM.[12][13][14] The pivotal ATTR-ACT study investigated doses of 20 mg and 80 mg, with subsequent analyses supporting the 80 mg dose as optimal.[12][15]
What makes Tafamidis a compelling case study is its exceptional safety profile.
-
High Dose Tolerance: In clinical studies, single doses as high as 480 mg in healthy volunteers and accidental daily doses of 160 mg in patients did not result in significant adverse events.[7]
-
Long-Term Safety: Continuous administration for up to 111 months has been well-tolerated.[7]
-
Favorable Adverse Event Profile: The incidence of adverse events with both 20 mg and 80 mg doses of Tafamidis was comparable to placebo.[12] While infrequent, some treatment-related adverse effects like fecal incontinence have been noted, but severe events are rare.[7]
This large delta between the effective therapeutic dose (80 mg) and the doses at which toxicity is observed indicates a very high therapeutic index.
| Parameter | Tafamidis Data | Source |
| Indication | Transthyretin Amyloid Cardiomyopathy (ATTR-CM) | [7] |
| Effective Dose (ED) | 80 mg / day (optimal dose) | [12] |
| Observed Safe Dose | 480 mg (single dose, healthy volunteers) | [7] |
| Adverse Events | Comparable to placebo; infrequent and generally mild | [7][12] |
| Therapeutic Index (TI) | Very High (Qualitative Assessment) | [7] |
A Framework for Evaluating the Therapeutic Index of Novel Analogs
For any new chemical entity (NCE) incorporating the this compound moiety, a systematic and rigorous evaluation of its therapeutic index is paramount. The following workflow and protocols represent a self-validating system for preclinical assessment.
Experimental Protocols: Foundational Assays for TI Determination
The causality behind selecting these specific assays is to de-risk a candidate early by assessing the most common and critical liabilities in drug development: cardiotoxicity, mutagenicity, and acute systemic toxicity.
In Vitro Cardiotoxicity: The hERG Patch Clamp Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[16][17] Early screening against this channel is mandated by regulatory agencies and is critical for cardiac safety assessment.[17] The patch clamp technique is the gold standard, providing direct measurement of ion channel function.[18]
Methodology:
-
Cell Culture: Utilize a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG channel. Culture cells to 70-80% confluency under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: On the day of the experiment, gently detach cells and prepare a single-cell suspension in an appropriate extracellular recording solution.
-
Automated Patch Clamp: Use an automated patch clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[16]
-
Seal Formation: Pipette the cell suspension into the system's plate. The system will automatically position a single cell to achieve a high-resistance "gigaseal" (≥1 GΩ) between the cell membrane and the recording electrode.[19]
-
Whole-Cell Configuration: Apply a suction pulse to rupture the cell membrane under the pipette, allowing electrical access to the entire cell ("whole-cell" mode).
-
Voltage Protocol & Baseline Recording: Apply a specific voltage-clamp protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +40 mV, followed by a repolarizing ramp back down to -80 mV. The peak outward "tail current" during the repolarizing step is measured.[19] Record a stable baseline current in the vehicle control solution.
-
Compound Application: Perfuse the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially over the cell.[16] Include a known hERG inhibitor (e.g., E-4031, Cisapride) as a positive control and DMSO as a negative control.[16][19]
-
Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the channel current is inhibited).[19]
In Vitro Genotoxicity: The Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a rapid and widely used biological assay to assess the mutagenic potential of a chemical compound.[20] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth) due to mutations in the histidine operon.[21][22] A positive test indicates that the compound can cause DNA mutations that revert the bacteria to a prototrophic state (his+), allowing them to grow on a histidine-free medium.[20] The inclusion of a mammalian liver extract (S9 fraction) mimics metabolic activation, identifying compounds that become mutagenic after being processed in the liver.[23]
Methodology:
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102) in a nutrient-rich broth.[21]
-
Metabolic Activation (S9 Mix): Prepare the S9 mix from the liver of rats induced with a P450 enzyme inducer (e.g., Aroclor 1254). This mix contains the necessary enzymes and cofactors for metabolic activation.
-
Plate Incorporation Method:
-
To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:
-
100 µL of the bacterial culture.
-
100 µL of the test compound at a specific concentration (a dose range should be tested).
-
500 µL of either the S9 mix (for metabolic activation) or a phosphate buffer (for no activation).[21]
-
-
Vortex the tube gently and pour the contents evenly onto a minimal glucose agar plate (which lacks histidine).[21]
-
-
Controls: Prepare plates for a negative control (vehicle, e.g., DMSO) and a positive control (a known mutagen, e.g., 4-Nitroquinoline N-oxide without S9, 2-Aminoanthracene with S9).
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[21]
-
Data Analysis: Count the number of visible colonies (revertants) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least twice the background (negative control) count.[24]
In Vivo Acute Oral Toxicity: OECD Test Guideline 420 (Fixed Dose Procedure)
Rationale: This in vivo study provides critical information on the acute toxicity of a substance after a single oral dose, helping to identify the dose ranges that cause evident toxicity and mortality.[25][26] This data is used to classify the compound by hazard and is essential for calculating the LD₅₀ (Lethal Dose, 50%) or TD₅₀ (Toxic Dose, 50%) for the therapeutic index calculation. The Fixed Dose Procedure is a refined method that avoids using death as the primary endpoint, relying instead on the observation of clear signs of toxicity, thereby improving animal welfare.[27]
Methodology:
-
Animal Selection: Use a single sex of a standard rodent species, typically female rats of a commonly used laboratory strain.[27] Animals should be young, healthy adults.
-
Housing and Acclimation: House animals in appropriate conditions (22°C ± 3°C, 12-hour light/dark cycle) and allow them to acclimate for at least 5 days.[28]
-
Fasting: Fast animals overnight (withholding food but not water) prior to dosing.[25][27]
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose range for the main study. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.[27]
-
Main Study:
-
Based on the sighting study, dose a group of 5 animals with the selected starting dose.
-
The test substance is administered as a single dose by oral gavage. The vehicle should be aqueous if possible (e.g., corn oil is also common).[25]
-
If no toxicity is observed, the next higher fixed dose is used in a new group of animals.
-
If evident toxicity is observed, no further dose escalation is needed.
-
If mortality occurs, the next lower fixed dose is administered to a new group.
-
-
Observations: Observe animals closely for the first few hours post-dosing and at least twice daily for a total of 14 days.[25] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior (tremors, convulsions, lethargy), and any mortality.[27]
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.[25]
-
Data Analysis: The outcome (e.g., no effect, evident toxicity, or mortality) at a given dose level is used to classify the substance's toxicity. This data, combined with efficacy data from animal disease models, allows for the calculation of the therapeutic index.
Conclusion
The this compound moiety is a powerful tool in the medicinal chemist's arsenal, capable of imparting desirable pharmacokinetic properties to drug candidates. The case of Tafamidis demonstrates that molecules incorporating this scaffold can achieve an exceptionally high therapeutic index, translating into a safe and effective medicine for a life-threatening disease.
For researchers and drug development professionals working with novel analogs, this success underscores the importance of a rigorous, systematic evaluation of both efficacy and safety. The framework and detailed protocols provided in this guide—spanning in vitro screens for cardiotoxicity and genotoxicity to in vivo assessments of acute toxicity—offer a robust pathway to accurately define the therapeutic window. By integrating these self-validating experimental systems early in the development process, teams can make informed, data-driven decisions, ultimately increasing the probability of advancing safe and effective therapies to the clinic.
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Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link][22]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Info. [Link][20]
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OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). [Link][25]
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In Vitro Cardiotoxicity Screening Approaches. (2023). National Toxicology Program - NIH. [Link][29]
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Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link][23]
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Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (2019). PMC - NIH. [Link][31]
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Cardiotoxicity, Cardiac Toxicity. (n.d.). Molecular Devices. [Link][32]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2021). PMC - NIH. [Link][33]
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Efficacy and safety of tafamidis doses in the Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) and long-term extension study. (2021). PubMed. [Link][12]
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The Ames Test. (n.d.). University of Wisconsin-La Crosse. [Link][24]
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Safety and Efficacy of Tafamidis in Patients With Transthyretin Cardiomyopathy. (2013). ClinicalTrials.gov. [Link][15]
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hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link][17]
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Bexarotene for CTCL | Therapeutic Cheat Sheet. (2021). Next Steps in Dermatology. [Link][38]
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Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. [Link][26]
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Efficacy of tafamidis in transthyretin amyloid cardiomyopathy: a systematic review and meta-analysis. (2021). PMC - NIH. [Link][14]
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A Comparative Guide to the In Vitro and In Vivo Activity of 3,5-Bis(trifluoromethyl)benzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3,5-bis(trifluoromethyl)benzamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to enhance the metabolic stability and target engagement of drug candidates. The presence of two trifluoromethyl groups on the phenyl ring significantly alters the electronic and lipophilic properties of these molecules, making them a focal point in the development of novel therapeutics. This guide provides an in-depth comparison of the in vitro and in vivo activities of various this compound compounds, offering insights into their therapeutic potential and the challenges associated with translating laboratory findings into clinical applications.
The 3,5-Bis(trifluoromethyl)phenyl Moiety: A Key to Enhanced Biological Activity
The unique properties of the 3,5-bis(trifluoromethyl)phenyl group are central to the biological activities of these benzamide derivatives. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the acidity of the amide proton and the overall electronic distribution of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the lipophilicity imparted by these groups can enhance membrane permeability and metabolic stability, crucial attributes for effective drug candidates.
In Vitro Efficacy: A Spectrum of Therapeutic Promise
Derivatives of this compound have demonstrated promising activity in a variety of in vitro assays, targeting a range of diseases from metabolic disorders to cancer and infectious diseases.
Inhibition of Cholesteryl Ester Transfer Protein (CETP) for Cardiovascular Disease
Several novel 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and evaluated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL), making its inhibition a promising strategy for treating hyperlipidemia.
-
Experimental Data: In in vitro assays, these compounds have shown significant CETP inhibitory activity. For instance, certain derivatives exhibited inhibitory effectiveness ranging from 42.2% to 100% at a concentration of 10 μM.[1] The most potent compounds displayed IC50 values as low as 0.69 μM.[1]
Table 1: In Vitro CETP Inhibitory Activity of Selected 3,5-Bis(trifluoromethyl)benzylamino Benzamides
| Compound | Concentration (μM) | % Inhibition | IC50 (μM) |
| 9a | 10 | High | 1.36 |
| 9b | 10 | High | 0.69 |
Data synthesized from a study by Khalaf et al.[1]
-
Experimental Protocol: In Vitro CETP Inhibition Assay
-
Reagents: Recombinant human CETP, donor particles (scintillation proximity assay beads containing a tritiated cholesteryl ester), and acceptor particles (biotinylated HDL).
-
Procedure: The test compound is incubated with the CETP enzyme, donor, and acceptor particles.
-
Detection: The transfer of the radiolabeled cholesteryl ester from the donor to the acceptor particles is measured using a scintillation counter.
-
Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to that of a control (without the inhibitor).
-
Cholinesterase Inhibition for Neurodegenerative Diseases
Analogues of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[2]
-
Experimental Data: These compounds have demonstrated moderate to potent inhibition of both enzymes in vitro. The IC50 values for AChE inhibition ranged from 18.2 to 196.6 μM, while for BuChE, they were between 9.2 and 196.2 μM.[2] Notably, the substitution pattern on the benzamide scaffold allowed for the modulation of selectivity towards either AChE or BuChE.[2]
Table 2: In Vitro Cholinesterase Inhibitory Activity of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues
| Compound | Target Enzyme | IC50 (μM) |
| Analogue 1 | AChE | 33.1 - 85.8 |
| BuChE | 53.5 - 228.4 | |
| Analogue 4a | AChE & BuChE | Best inhibitor of both |
Data synthesized from a study by Korabecny et al.
-
Experimental Protocol: Ellman's Spectrophotometric Method for Cholinesterase Inhibition
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the respective cholinesterase enzyme.
-
Procedure: The enzyme is pre-incubated with the test inhibitor, followed by the addition of the substrate and DTNB.
-
Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at 412 nm.
-
Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates with and without the inhibitor.
-
Antibacterial Activity
Recent studies have explored the potential of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as inhibitors of bacterial growth, particularly against drug-resistant strains.
-
Experimental Data: These compounds have shown promising activity against Gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method.
-
Procedure: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing bacterial growth medium. Each well is then inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
While the in vitro data for this compound compounds is compelling, the translation of these findings into in vivo efficacy presents a significant challenge. To date, comprehensive in vivo data for many of these compounds is limited. However, one notable study highlights the potential of this scaffold in an animal model of cancer.
Anti-Cancer Activity in a Murine Model
A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been investigated for its anti-cancer effects in a liver cancer model.[2]
-
Experimental Data: In an in vivo study, NHDC was shown to prevent liver tumor growth in mice at a dose of 5 mg/kg.[2] This anti-tumor effect was associated with the inhibition of the STAT3 signaling pathway through the activation of HNF 4α.[2]
-
Experimental Protocol: Murine Xenograft Model of Liver Cancer
-
Cell Line: Human liver cancer cells (e.g., HepG2) are used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are injected subcutaneously with the cancer cells.
-
Treatment: Once tumors are established, the mice are treated with the test compound (NHDC) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Analysis: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
-
Comparative Analysis: The In Vitro vs. In Vivo Dichotomy
The journey of a drug candidate from a promising in vitro hit to a successful in vivo therapeutic is fraught with challenges. The case of this compound compounds illustrates this well.
-
CETP Inhibitors: While numerous compounds have shown potent in vitro CETP inhibition, the clinical development of CETP inhibitors has been challenging. Several candidates have failed in late-stage clinical trials due to off-target effects or a lack of significant cardiovascular benefit, despite successfully raising HDL cholesterol levels.[1][3][4][5][6] This highlights that simply inhibiting the target enzyme in vitro does not guarantee a positive clinical outcome. The complexity of lipid metabolism and cardiovascular disease involves multiple pathways that may not be fully recapitulated in a simple enzyme assay.
-
Cholinesterase Inhibitors: The in vitro potency of the benzamide-based cholinesterase inhibitors is a promising starting point. However, for a CNS-active drug, the ability to cross the blood-brain barrier is paramount. The physicochemical properties of these compounds, including their lipophilicity, will play a crucial role in their in vivo efficacy. Further studies are needed to assess their pharmacokinetic profiles and brain penetration.
-
Antibacterial Agents: The translation of in vitro antibacterial activity to in vivo efficacy is often hampered by factors such as drug metabolism, plasma protein binding, and the ability to reach the site of infection at a sufficient concentration. While the low MIC values are encouraging, in vivo infection models are necessary to validate their therapeutic potential.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: CETP Inhibition by this compound Compounds.
Caption: A simplified workflow for drug discovery and development.
Conclusion and Future Directions
The this compound scaffold continues to be a valuable platform for the design of novel therapeutic agents. The potent in vitro activities observed across different biological targets underscore the potential of these compounds. However, the limited in vivo data highlights the critical need for further research to bridge the gap between laboratory findings and clinical reality.
Future efforts should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of disease.
-
Toxicity and Safety Profiling: To ensure the therapeutic window is acceptable for clinical development.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound compounds and translate their promising in vitro activity into effective treatments for a range of human diseases.
References
-
Khalaf, R. A., Awad, M., Al-Qirim, T., & Sabbah, D. A. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426. [Link]
-
Park, H., et al. (2015). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. Journal of Cellular Biochemistry, 116(11), 2587-2596. [Link]
-
Barter, P. J., et al. (2007). Effects of Torcetrapib in Patients at High Risk for Coronary Events. The New England Journal of Medicine, 357(21), 2109-2122. [Link]
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Nicholls, S. J., et al. (2018). The mystery of evacetrapib: why are CETP inhibitors failing?. Current Opinion in Cardiology, 33(4), 436-443. [Link]
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Tall, A. R., & Rader, D. J. (2018). The Trials and Tribulations of CETP Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(1), 40-44. [Link]
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Armitage, J., et al. (2017). Effects of anacetrapib in patients with atherosclerotic vascular disease. The New England Journal of Medicine, 377(13), 1217-1227. [Link]
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Lincoff, A. M., et al. (2017). Evacetrapib and cardiovascular outcomes in high-risk vascular disease. The New England Journal of Medicine, 376(20), 1933-1942. [Link]
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Schwartz, G. G., et al. (2012). Effects of dalcetrapib in patients with a recent acute coronary syndrome. The New England Journal of Medicine, 367(22), 2089-2099. [Link]
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Assessing the Novelty of 3,5-Bis(trifluoromethyl)benzamide Derivatives in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-bis(trifluoromethyl)benzamide scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, often lead to enhanced metabolic stability, improved target affinity, and favorable pharmacokinetic profiles. This guide provides an in-depth analysis of the patent landscape for derivatives of this scaffold, offering a comparative look at their performance across different therapeutic areas and providing the experimental context necessary for researchers to assess novelty and potential applications.
The Enduring Appeal of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The rationale behind the frequent incorporation of the 3,5-bis(trifluoromethyl)phenyl group into drug candidates is multifaceted. The strong electron-withdrawing nature of the trifluoromethyl (CF3) groups significantly alters the pKa of the benzamide nitrogen, influencing its hydrogen bonding capabilities and overall molecular interactions. Furthermore, the lipophilicity of the CF3 groups can enhance membrane permeability, a crucial factor for oral bioavailability and targeting intracellular proteins. From a drug development perspective, this moiety is also relatively resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, which can lead to longer half-lives and improved dosing regimens.
A Landscape of Therapeutic Innovation: Patented Derivatives and Their Targets
Our analysis of the patent literature reveals three primary therapeutic areas where this compound derivatives have been prominently featured: cardiovascular disease, neurological disorders, and neurodegenerative diseases.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors for Cardiovascular Disease
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a promising strategy to raise HDL cholesterol and lower LDL cholesterol, thereby potentially reducing the risk of atherosclerosis. The this compound core is a key feature in a number of patented CETP inhibitors.
Comparative Performance of Patented CETP Inhibitors:
| Compound Class | Representative Structure | Target | IC50 | Key Patent Insights |
| Benzylamino Benzamides | 3,5-bis(trifluoromethyl)benzylamino benzamides | CETP | 0.69 µM - 1.36 µM[1] | Patents in this class emphasize the importance of the benzylamino linker for optimal positioning within the CETP binding pocket. Variations in substitution on the second aromatic ring are explored to fine-tune potency and pharmacokinetic properties.[2][3] |
| Trifluoro-oxoacetamido Benzamides | N/A (General scaffold described) | CETP | Down to 7.16 x 10⁻⁸ µM[2] | These derivatives introduce an oxoacetamido linker, which has been shown to significantly enhance inhibitory potency. The patent literature highlights the synergistic effect of this linker with the 3,5-bis(trifluoromethyl)phenyl moiety.[4] |
| Alternative Therapy | ||||
| Anacetrapib | N/A | CETP | N/A | A well-known CETP inhibitor that progressed to late-stage clinical trials. While it effectively raises HDL and lowers LDL, its clinical benefit has been debated.[5] |
| Torcetrapib | N/A | CETP | N/A | Development of this early CETP inhibitor was halted due to off-target effects and increased mortality in clinical trials, underscoring the importance of selectivity.[6] |
Experimental Protocol: In Vitro Fluorometric CETP Inhibition Assay
This assay measures the inhibition of CETP-mediated transfer of a fluorescently labeled neutral lipid from a donor to an acceptor molecule.
Materials:
-
Recombinant human CETP
-
Donor molecule (e.g., self-quenched fluorescent neutral lipid)
-
Acceptor molecule (e.g., liposomes)
-
Test compounds (dissolved in DMSO)
-
CETP assay buffer
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 465/535 nm or 488/523 nm)[7]
Procedure:
-
Prepare serial dilutions of the test compounds in CETP assay buffer.
-
In a 96-well plate, add the CETP assay buffer, donor molecule, and acceptor molecule to each well.
-
Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding recombinant human CETP to all wells except the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.[7]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
CETP Signaling Pathway and Inhibition
Caption: Substance P binding to the NK1 receptor activates downstream signaling.
Cholinesterase Inhibitors for Neurodegenerative Diseases
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. [8][9]The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into salicylanilide and other scaffolds to develop novel cholinesterase inhibitors.
Comparative Performance of Patented Cholinesterase Inhibitors:
| Compound Class | Representative Structure | Target | IC50 (AChE) | IC50 (BuChE) | Key Patent Insights |
| Salicylanilide Analogues | N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide derivatives | AChE/BuE | 18.2 - 196.6 µM [8] | 9.2 - 196.2 µM [8] | These patents explore modifications of the salicylanilide core to modulate selectivity between AChE and BuChE. Some derivatives show balanced inhibition, while others are more selective for one enzyme. [8] |
| Alternative Therapy | |||||
| Donepezil | N/A | AChE | ~6.7 nM [10] | >7000 nM [10] | A widely prescribed AChE inhibitor for Alzheimer's disease, known for its high selectivity for AChE over BuChE. |
| Rivastigmine | N/A | AChE/BuE | ~4.3 nM [10] | ~31 nM [10] | A dual inhibitor of both AChE and BuChE, offering a different therapeutic profile compared to selective AChE inhibitors. |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This colorimetric assay measures the activity of cholinesterases by detecting the product of substrate hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BuChE)
-
Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplate
-
Spectrophotometric microplate reader (412 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the enzyme solution to each well.
-
Add the test compound dilutions or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time in a kinetic mode.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cholinergic Signaling Pathway in Alzheimer's Disease
Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine in the synapse.
Conclusion: A Scaffold for Future Discoveries
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The patent literature reveals a consistent effort to leverage its advantageous properties in the design of inhibitors for a variety of clinically relevant targets. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for identifying new opportunities and avoiding infringement. The comparative data and experimental protocols provided in this guide serve as a valuable resource for assessing the novelty and potential of new derivatives, ultimately paving the way for the next generation of innovative medicines.
References
- Abu Khalaf, R., Abusaad, A., Al-Nawaiseh, B., Sabbah, D., & Albadawi, G. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574.
- Abu Khalaf, R., Awad, M., Al-Qirim, T., & Sabbah, D. (2022). Synthesis and molecular modeling of novel 3,5-Bis(trifluoromethyl)benzylamino benzamides as potential CETP inhibitors. Medicinal Chemistry, 18(4), 417-426.
- CETP Activity Assay Kit II (Fluorometric). (2023, August 21). BioVision.
- Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. (2024). Kazan Medical Journal, 20(5), 564-574.
- CETP Activity Assay Kit (MAK042) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- CETP Activity Assay Kit. (n.d.). Abnova.
- CETP inhibitor pharmacophore model with (A) 8f and (B) 8g. Aro stands for aromatic rings. (n.d.).
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- Polymorphic form of the tachykinin receptor antagonist 2-(r)-(1-(r) -(3,5-bis(trifluoromethyl) phenyl)ethoxy). (n.d.).
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3,5-Bis(trifluoromethyl)benzamide in Complex Mixtures
Introduction
3,5-Bis(trifluoromethyl)benzamide is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and specialty polymers. The two trifluoromethyl (-CF3) groups impart unique properties such as increased lipophilicity, metabolic stability, and binding affinity, making its derivatives promising drug candidates.[1] However, these same properties, combined with the polar amide group, present a significant challenge for accurate and precise quantification in complex biological or environmental matrices.
This guide provides a comparative analysis of modern analytical techniques for the quantification of this compound. We will move beyond simple protocols to explore the causal relationships between the analyte's physicochemical properties and the selection of optimal analytical strategies, ensuring that the described methods are robust, reliable, and fit for purpose in a professional drug development and research environment.
Part 1: Physicochemical Profile & Analytical Implications
Understanding the inherent properties of this compound is the foundation for developing a successful quantitative method. These properties dictate everything from solvent selection for extraction to the choice of chromatographic column and detector.
Key Physicochemical Properties of this compound
| Property | Value | Source | Analytical Implication |
| Molecular Formula | C9H5F6NO | [2][3] | The high fluorine content makes it an ideal candidate for an Electron Capture Detector (ECD) in Gas Chromatography. |
| Molecular Weight | 257.13 g/mol | [2] | Suitable for both Gas and Liquid Chromatography and readily detectable by Mass Spectrometry. |
| LogP (Octanol/Water) | 2.8 - 3.1 | [2][4] | Indicates moderate lipophilicity, making it well-suited for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and extraction into organic solvents. |
| Melting Point | 163-167 °C | Suggests sufficient thermal stability and volatility for Gas Chromatography, although the polar amide group may require high inlet temperatures. | |
| Acidity/Basicity | Contains a weakly basic amide group. | N/A | The molecule is largely neutral, simplifying pH considerations during Liquid-Liquid or Solid-Phase Extraction. |
Part 2: Strategic Sample Preparation for Complex Matrices
The primary goal of sample preparation is to isolate the analyte from interfering matrix components (e.g., proteins, lipids, salts) and concentrate it to a level suitable for instrumental analysis. The choice of technique is a trade-off between recovery, cleanliness, speed, and cost.
Workflow for Quantitative Analysis
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,5-Bis(trifluoromethyl)benzamide
For researchers and professionals in drug development and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Bis(trifluoromethyl)benzamide (CAS No. 22227-26-5), a compound valued for its unique properties in pharmaceutical and materials science research.[1][2] Adherence to these protocols is not merely a regulatory obligation but a cornerstone of responsible laboratory practice and environmental stewardship.
This document moves beyond a simple checklist, offering a causal understanding of the procedural steps, grounded in the specific chemical hazards of this compound.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.
Summary of Hazards:
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact.[3][4] | H315 |
| Eye Irritation | Causes serious eye irritation.[3][4] | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3][4] | H335 |
Source: SynQuest Laboratories, Inc. Safety Data Sheet.[3]
The trifluoromethyl groups significantly influence the compound's reactivity and toxicological profile, necessitating the use of appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber). Refer to 29 CFR 1910.138 for hand protection standards.[3]
-
Eye and Face Protection: Use chemical safety goggles or glasses and a face shield. Compliance with 29 CFR 1910.133 is required.[3]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If dust, mist, or spray is generated, use a NIOSH-approved respirator.[3]
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Emergency eyewash stations and safety showers must be readily accessible.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should not be released into the environment.[3] The recommended method of disposal is high-temperature incineration.[3]
Step 1: Waste Segregation
Proper segregation is the first critical step in a compliant waste management program. Due to its chemical structure, this compound is classified as a halogenated organic waste .[5][6]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Rationale: Halogenated organic compounds require specific incineration conditions, often at higher temperatures and with flue gas scrubbing, to prevent the formation of toxic byproducts such as hydrogen fluoride.[3] Mixing with non-halogenated waste can complicate the disposal process and increase costs.
Step 2: Containerization and Labeling
-
Action: Place solid this compound waste into a dedicated, chemically compatible, and sealable container. Ensure the container is in good condition and free from leaks.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started
-
-
Rationale: Accurate labeling is a legal requirement and ensures that all personnel, including waste disposal technicians, are aware of the container's contents and associated risks.
Step 3: Handling Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Action: This includes gloves, weighing papers, contaminated labware, and spill cleanup materials. These items should be placed in the same designated "Halogenated Organic Solids" waste container.
-
Rationale: Cross-contamination is a significant concern in waste management. Treating all contaminated materials as hazardous waste prevents the inadvertent spread of the chemical.
Step 4: Spill Management
In the event of a spill, the cleanup materials must be disposed of as hazardous waste.
-
Action:
-
Evacuate non-essential personnel from the area.[3]
-
Wearing the appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[3]
-
Minimize the generation of dust during cleanup.[3]
-
The container with the cleanup residue should be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined in this guide.
-
-
Rationale: A prepared spill response plan minimizes exposure and ensures that contaminated materials are properly containerized for disposal.
Waste Management and Final Disposition
Temporary Storage
-
Action: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[3]
-
Rationale: Proper temporary storage prevents accidental spills, reactions with other chemicals, and unauthorized access.
Waste Characterization and Profiling
While this compound is not explicitly listed as a specific hazardous waste code by the EPA, its properties as a halogenated organic compound necessitate careful characterization for disposal. It may fall under the F002 waste code if it is a spent solvent, or more generally, it will be profiled by the disposal facility based on its chemical composition.[7][8][9]
Final Disposal
-
Action: Arrange for the collection of the hazardous waste by a licensed and reputable environmental services company.
-
Recommended Technology: The Safety Data Sheet for this compound specifies that the material should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]
-
Rationale: High-temperature incineration is the most effective method for the complete destruction of halogenated organic compounds. The afterburner ensures the complete combustion of any potentially harmful organic compounds, while the scrubber neutralizes acidic gases, such as hydrogen fluoride, that are produced during the combustion of fluorinated compounds.[3]
Workflow for Disposal of this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers and drug development professionals can ensure that they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. The principles of hazard assessment, proper segregation, and certified disposal methods are fundamental to the responsible handling of all laboratory chemicals.
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Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5-Bis(trifluoromethyl)benzamide
For the discerning researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when working with compounds like 3,5-Bis(trifluoromethyl)benzamide. While its trifluoromethyl groups contribute to metabolic stability and potency in many pharmaceutical candidates, they also necessitate a heightened awareness of safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), ensuring both your safety and the integrity of your research.
Hazard Analysis: Understanding the Invisible Adversary
Before we can effectively protect ourselves, we must first understand the nature of the threat. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. The trifluoromethyl groups, while generally stable, contribute to the compound's lipophilicity, potentially enhancing its ability to interact with biological tissues. Therefore, a multi-layered PPE strategy is not merely a recommendation; it is an operational necessity.
The Core Arsenal: Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale of the operation and the potential for exposure. Below, we detail the essential PPE, explaining the rationale behind each choice.
Hand Protection: The First Line of Defense
Given that skin contact is a primary hazard, selecting the correct gloves is paramount. Not all glove materials offer the same level of protection against aromatic and halogenated compounds.
-
Recommended Primary Gloves: Nitrile gloves are a robust first choice for handling this compound in solid form for short durations. They offer good resistance to a range of chemicals and provide excellent dexterity.
-
For Extended Handling or Solutions: When working with this compound for prolonged periods or in solution (especially with organic solvents), double-gloving is a prudent measure. An inner nitrile glove with an outer, more chemically resistant glove such as neoprene or butyl rubber is recommended. Butyl rubber gloves are particularly effective against a wide array of chemicals but may offer less tactile sensitivity.
-
The Rationale: Nitrile provides a good barrier against many chemicals, but its resistance to aromatic and halogenated hydrocarbons can be limited with prolonged exposure.[2][3] Neoprene and butyl rubber offer superior protection against a broader spectrum of organic solvents. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
The risk of serious eye irritation from this compound dust or splashes necessitates robust eye and face protection.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses do not provide adequate protection from airborne particulates or splashes.
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfer of large quantities or when sonicating solutions), a full-face shield should be worn in addition to chemical splash goggles.
-
The Rationale: The eyes are highly susceptible to chemical irritants. A full seal prevents airborne dust from entering, while a face shield provides an additional barrier to protect the entire face from splashes.
Respiratory Protection: Guarding the Gateway
Inhalation of fine powders can cause respiratory tract irritation. The need for respiratory protection is dictated by the work environment and the scale of the operation.
-
In a Well-Ventilated Fume Hood: For handling small quantities (milligrams to a few grams) within a certified chemical fume hood, respiratory protection may not be required, as the engineering controls are designed to minimize airborne concentrations.
-
Outside of a Fume Hood or with Larger Quantities: If handling the compound on an open bench (not recommended) or when working with larger quantities where dust generation is likely, a respirator is essential. A half-mask respirator fitted with P95 or P100 particulate filters is the minimum requirement. These filters are highly efficient at capturing fine dust particles.
-
The Rationale: The "P" rating indicates that the filter is oil-proof, making it suitable for a wider range of laboratory environments. A P100 filter has a 99.97% filtration efficiency.[4][5]
Protective Clothing: The Final Barrier
To prevent skin contact on other parts of the body, appropriate protective clothing is necessary.
-
Laboratory Coat: A standard, buttoned lab coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of contamination, such as large-scale synthesis or purification, consider a disposable coverall made of a chemical-resistant material.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For added protection against spills, chemical-resistant shoe covers can be worn.
Operational Plan: From Donning to Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure
-
Gowning: Put on your lab coat or coverall.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to be performed in a designated area)
-
Outer Gloves (if double-gloving): Remove the outer pair of gloves, turning them inside out.
-
Face Shield and Goggles: Remove your face shield and goggles from the back to the front.
-
Lab Coat/Coverall: Remove your lab coat or coverall, rolling it inward to contain any contaminants.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: A Responsible Conclusion
Proper disposal of contaminated PPE and chemical waste is a crucial component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, and contaminated weighing paper, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated halogenated organic waste container. Never dispose of halogenated compounds down the drain.
-
Decontamination: Any non-disposable equipment that comes into contact with the compound should be thoroughly decontaminated. A common procedure involves rinsing with an appropriate organic solvent (e.g., ethanol or acetone) followed by a final rinse with soap and water. The solvent rinsate should be collected as hazardous waste.
Visualizing the Workflow
To aid in the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: PPE Selection and Handling Workflow for this compound.
Quantitative Data Summary
| PPE Component | Minimum Requirement | Enhanced Protection (for higher risk tasks) |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile (inner) and neoprene or butyl rubber (outer) |
| Eye Protection | Chemical splash goggles | Chemical splash goggles and a full-face shield |
| Respiratory Protection | Work in a certified chemical fume hood | Half-mask respirator with P95 or P100 particulate filters |
| Protective Clothing | Standard laboratory coat | Chemical-resistant disposable coverall |
This guide is intended to provide a comprehensive framework for the safe handling of this compound. However, it is imperative that all laboratory personnel receive hands-on training for the proper use, removal, and disposal of PPE. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current information. Your safety is paramount to the advancement of science.
References
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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3M. (n.d.). Respiratory Protection. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
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Pharmaceutical Technology. (2010, October 1). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Glove Master. (2023, November 24). Handling Chemicals Safely: Choosing the Right Gloves for Chemical Protection. Retrieved from [Link]
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
